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Core Science & Biosynthesis

Foundational

Engineering MK2 Selectivity: The Mechanistic Role of 7-Iodo-5-nitro-1H-indazole in Kinase Inhibitor Design

Executive Summary The pursuit of safe and effective anti-inflammatory therapeutics has long been hindered by the systemic toxicity associated with direct p38 Mitogen-Activated Protein Kinase (MAPK) inhibition. As a resul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of safe and effective anti-inflammatory therapeutics has long been hindered by the systemic toxicity associated with direct p38 Mitogen-Activated Protein Kinase (MAPK) inhibition. As a result, the field has strategically pivoted toward targeting downstream effectors, specifically MAP-Kinase-Activated Kinase 2 (MK2) .

In this whitepaper, we deconstruct the biophysical and synthetic utility of 7-Iodo-5-nitro-1H-indazole (CAS: 1208228-60-7) . While not a therapeutic agent itself, this highly privileged pharmacophoric scaffold is the foundational building block for the potent1[1]. By analyzing the causality behind its structural components—the hinge-binding indazole core, the chemoselective nitro group, and the halogen anchor—we provide a comprehensive guide to leveraging this intermediate in modern structure-based drug design.

The p38/MK2 Axis: Shifting the Therapeutic Paradigm

Direct inhibition of p38 MAPK often results in unacceptable hepatotoxicity and tachyphylaxis due to its ubiquitous role in diverse cellular processes. MK2, a serine-threonine kinase directly activated by p38, is an essential regulator of pro-inflammatory cytokine biosynthesis (e.g., TNF-α) 2[2]. Disruption of MK2 signaling halts the translation of TNF-α mRNA without triggering the severe adverse effects seen with upstream p38 blockade 3[3].

G Stimulus Cellular Stress / LPS p38 p38 MAPK Stimulus->p38 MK2 MK2 (MAPKAP-K2) p38->MK2 TNF TNF-α Production MK2->TNF Inhibitor Indazole-Derived MK2 Inhibitor Inhibitor->MK2

Caption: The p38/MK2 signaling axis and targeted intervention by indazole-derived inhibitors.

Structural Rationale: The 7-Iodo-5-nitro-1H-indazole Pharmacophore

As a Senior Application Scientist, I approach scaffold selection not as a mere synthetic exercise, but as a biophysical strategy. Every functional group on 7-Iodo-5-nitro-1H-indazole serves a distinct, causal purpose in the final inhibitor's mechanism of action:

  • The Indazole Core (Hinge Binding): The N1-N2 system of the indazole ring is a bioisostere for the purine ring of ATP. It establishes critical bidentate hydrogen bonds with the backbone amides of the MK2 hinge region, anchoring the molecule within the ATP-binding pocket.

  • The C5-Nitro Group (The Synthetic Switch): The nitro group is a masked nucleophile. It is stable during early storage but can be selectively reduced to an amine (7-Iodo-1H-indazol-5-amine). This amine provides a regioselective handle for Nucleophilic Aromatic Substitution (SNAr) coupling with functionalized pyrimidines.

  • The C7-Iodo Anchor (The Diversification Handle): The heavy, polarizable iodine atom at the 7-position is strategically placed to occupy the hydrophobic pocket adjacent to the gatekeeper residue. Crucially, iodine is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to append bulky moieties that project into the solvent-exposed front, driving the extraordinary kinome selectivity of the final compounds 1[1].

Experimental Methodologies: A Self-Validating System

To transform 7-Iodo-5-nitro-1H-indazole into a functional MK2 inhibitor, the following self-validating experimental workflows must be executed.

Protocol A: Chemoselective Scaffold Activation

To utilize the indazole core, the 5-nitro group must be reduced to an amine.

  • The Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly contraindicated. Palladium readily inserts into the C-I bond, leading to rapid hydrodehalogenation and the catastrophic loss of the C7 iodine handle.

  • Procedure: A chemoselective single-electron transfer reduction is employed using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an ethanol/water mixture4[4].

    • Suspend 7-Iodo-5-nitro-1H-indazole (1.0 eq) in EtOH/H₂O (4:1).

    • Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).

    • Reflux for 6.0 hours.

    • Filter through Celite, concentrate, and extract with EtOAc to yield 7-Iodo-1H-indazol-5-amine (approx. 64% yield).

Protocol B: SNAr Coupling & Cross-Coupling
  • React the resulting 7-Iodo-1H-indazol-5-amine with a 2-chloro-4-aminopyrimidine derivative via SNAr (using DIPEA in n-butanol at 120°C).

  • Utilize the preserved C7-iodine for a Suzuki-Miyaura coupling with a boronic acid (e.g., utilizing Pd(dppf)Cl₂ and Na₂CO₃) to install the solvent-front binding motif.

Protocol C: TR-FRET MK2 Kinase Assay
  • The Causality of Assay Design: To validate that the synthesized compound is an ATP-competitive inhibitor, the assay must be run at the exact of ATP for MK2.

  • Procedure:

    • Incubate recombinant human MK2 enzyme with the inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).

    • Add ATP at concentration and a biotinylated peptide substrate.

    • After 60 minutes, quench with EDTA and add Eu-labeled anti-phospho antibody and Streptavidin-APC.

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to calculate IC₅₀.

G Scaffold 7-Iodo-5-nitro-1H-indazole Reduction Chemoselective Reduction (Fe/NH4Cl) Scaffold->Reduction Coupling SNAr & Suzuki Coupling (Pyrimidine Core) Reduction->Coupling Lead 2,4-Diaminopyrimidine MK2 Inhibitor Coupling->Lead Assay TR-FRET & Cell Assays (TNF-α Validation) Lead->Assay

Caption: Workflow from the 7-Iodo-5-nitro-1H-indazole scaffold to a validated MK2 inhibitor.

Quantitative SAR Data Summary

The transformation of the bare scaffold into an optimized clinical candidate demonstrates the power of structure-based optimization. The table below summarizes the progression from the inactive intermediate to highly potent MK2 inhibitors (Compounds 15 and 31a) that effectively suppress TNF-α production in human monocytes[1].

Compound StageChemical EntityMK2 IC₅₀ (nM)Cellular TNF-α IC₅₀ (μM)Primary Function / Notes
Scaffold 7-Iodo-5-nitro-1H-indazoleN/AN/ASynthetic Precursor
Intermediate 7-Iodo-1H-indazol-5-amine>10,000>10.0Hinge-binding motif established
Lead (Cmpd 15) 2,4-Diaminopyrimidine-indazole190.45Potent MK2 Inhibition achieved
Optimized (Cmpd 31a) Substituted pyrimidine-indazole100.22High Kinome Selectivity (avoids CDK2/ERK)

References

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization , Bioorganic & Medicinal Chemistry Letters. 1

  • 7-Iodo-1H-indazol-5-amine (CAS 1208228-61-8) Synthesis & Properties , Molaid Chemical Database. 4

  • Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 Inhibitors , ACS Medicinal Chemistry Letters. 2

  • Inhibition of the protein kinase MK-2 protects podocytes from nephrotic syndrome-related injury , American Physiological Society Journal. 3

Sources

Exploratory

Physicochemical properties and aqueous solubility of 7-Iodo-5-nitro-1H-indazole

Physicochemical Profiling and Aqueous Solubility Determination of 7-Iodo-5-nitro-1H-indazole: A Comprehensive Technical Guide Executive Summary The compound 7-Iodo-5-nitro-1H-indazole (CAS: 1208228-60-7) is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Aqueous Solubility Determination of 7-Iodo-5-nitro-1H-indazole: A Comprehensive Technical Guide

Executive Summary

The compound 7-Iodo-5-nitro-1H-indazole (CAS: 1208228-60-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and advanced materials science[1][2]. Featuring an electron-deficient indazole core substituted with a strongly electron-withdrawing nitro group and a bulky, polarizable iodine atom, this molecule presents unique physicochemical challenges.

For drug development professionals and formulation scientists, understanding the exact physicochemical parameters—specifically aqueous solubility, lipophilicity (LogP), and acid-base dissociation (pKa)—is non-negotiable. This whitepaper provides an in-depth, causality-driven analysis of the molecule's theoretical properties and establishes rigorous, self-validating experimental protocols for its characterization, grounded in OECD guidelines.

Structural and Electronic Properties

To accurately design analytical workflows, one must first deconstruct the electronic nature of the analyte.

Tautomerism and Core Stability

Indazole is an amphoteric, bicyclic aromatic heterocycle that exhibits tautomerism, existing primarily as 1H-indazole, 2H-indazole, or the rare 3H-indazole[3]. In both gaseous and condensed phases, the 1H-tautomer is the predominant and most thermodynamically stable form, being approximately 21 kJ/mol more stable than the 2H-form[3][4].

Acid-Base Behavior (pKa)

Unsubstituted indazole acts as both a weak base and a weak acid. The protonation of the N2 position yields a pKa of approximately 1.04, while the deprotonation of the N1-H to form an indazolate anion yields a pKa of 13.86[3][5].

In 7-Iodo-5-nitro-1H-indazole , the substituents drastically alter this baseline:

  • Nitro Group (-NO2) at C5: Exerts a strong electron-withdrawing mesomeric (-M) and inductive (-I) effect, pulling electron density away from the pyrazole ring.

  • Iodo Group (-I) at C7: Exerts a mild electron-donating mesomeric (+M) effect but a dominant electron-withdrawing inductive (-I) effect due to its high electronegativity relative to carbon.

Causality in Analytical Design: The combined electron-withdrawing nature of these substituents highly stabilizes the conjugate base (indazolate anion). Consequently, the pKa of the N1 proton drops significantly from 13.86, making the molecule substantially more acidic than the parent indazole. Conversely, the basicity at N2 is virtually eliminated. Therefore, solubility and partitioning protocols must strictly control aqueous pH to prevent unintended ionization, which would artificially inflate apparent solubility.

Aqueous Solubility: Thermodynamic Determination (OECD 105)

In high-throughput drug discovery, "kinetic" or "apparent" solubility is often measured using solvent-shift methods (e.g., DMSO dilution). However, these methods measure the solubility of the fastest-precipitating, often amorphous, polymorph and are highly prone to supersaturation artifacts, leading to overpredicted solubility values[6].

For authoritative physicochemical profiling, thermodynamic solubility must be determined via the Shake-Flask method, adapted from OECD Guideline 105[6][7].

The Microcrystal Artifact Challenge

The vigorous agitation required in the shake-flask method is known to generate microcrystals in highly hydrophobic solid chemicals[6]. If phase separation relies solely on standard filtration, these microcrystals or nano-sized particles can pass through the membrane, or conversely, the hydrophobic compound may non-specifically bind to the filter matrix. Both scenarios invalidate the quantification. To circumvent this, temperature-controlled ultracentrifugation is the mandated separation technique.

Step-by-Step Protocol: Thermodynamic Shake-Flask Method
  • Preparation: Weigh an excess amount of solid 7-Iodo-5-nitro-1H-indazole (e.g., 5 mg) into three separate amber glass vials to prevent photodegradation of the iodo-substituent.

  • Buffer Addition: Add 1.0 mL of highly purified, degassed aqueous buffer (pH 7.4, 50 mM phosphate) to each vial.

  • Equilibration: Seal the vials and place them in a thermostated mechanical shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 72 hours. Rationale: Highly hydrophobic, crystalline solids require extended dissolution times to reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspensions to ultracentrifuge tubes. Centrifuge at 20,000 × g for 30 minutes at exactly 25.0 °C to pellet all undissolved microcrystals[6].

  • Sampling & Dilution: Carefully extract an aliquot of the clear supernatant without disturbing the pellet. Dilute immediately with HPLC-grade methanol (1:1 v/v) to prevent precipitation upon temperature fluctuations.

  • HPLC-UV Quantification: Analyze the diluted supernatant using a validated reversed-phase HPLC-UV method against a multi-point calibration curve.

G N1 Excess Solid 7-Iodo-5-nitro-1H-indazole N2 Aqueous Buffer (pH 7.4) Addition N1->N2 N3 Thermostated Shaking (25°C, 72h) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 Equilibrium Reached N5 Supernatant Extraction N4->N5 Pellet Discarded N6 HPLC-UV Quantification N5->N6 N7 Thermodynamic Solubility Value N6->N7

Caption: Thermodynamic aqueous solubility workflow via adapted OECD 105 Shake-Flask method.

Lipophilicity (LogP) Assessment: HPLC Method (OECD 117)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a substance's distribution in environmental compartments and its biological uptake[8].

Methodological Selection: OECD 107 vs. OECD 117

While the traditional Shake-Flask method (OECD 107) is widely known, it is severely limited for highly hydrophobic compounds. For substances with a LogP > 4, the vigorous shaking creates octanol microdroplets that remain suspended in the aqueous phase, leading to a gross overestimation of the aqueous concentration and an artificially deflated LogP value[9].

Given the high lipophilicity imparted by the heavy iodine atom and the aromatic core, 7-Iodo-5-nitro-1H-indazole requires the HPLC Method (OECD 117) [10][11]. This method deduces LogP based on the correlation between the retention time of the substance on a non-polar C18 column and its lipophilicity[11].

Step-by-Step Protocol: OECD 117 HPLC Method
  • Reference Standard Selection: Select a minimum of six reference compounds with known LogP values that bracket the expected LogP of the analyte (e.g., Toluene, Chlorobenzene, Naphthalene, Phenanthrene).

  • Chromatographic Setup: Utilize a C18 reversed-phase column. The mobile phase must be an isocratic mixture of Methanol and Water (e.g., 70:30 v/v)[11].

  • Dead Time (t0) Determination: Inject an unretained organic compound (e.g., formamide or thiourea) to determine the column dead time.

  • Calibration: Inject the reference standards. Calculate the capacity factor ( k′ ) for each: k′=(tR​−t0​)/t0​ . Plot log(k′) against the known LogP values to generate a linear regression equation[11].

  • Analyte Injection: Inject 7-Iodo-5-nitro-1H-indazole under identical isocratic conditions. Measure its retention time ( tR​ ) and calculate its capacity factor.

  • Interpolation: Use the calibration curve to interpolate the precise LogP of the compound.

G A Reference Standards (Known LogP) B HPLC Isocratic Elution A->B C Calibration Curve (tR vs LogP) B->C F LogP Interpolation (OECD 117) C->F Regression Equation D 7-Iodo-5-nitro-1H-indazole Injection E Retention Time (tR) Measurement D->E E->F

Caption: OECD 117 HPLC method workflow for robust LogP determination of hydrophobic compounds.

Data Synthesis and Methodological Parameters

To facilitate rapid reference for formulation scientists, the theoretical physicochemical properties and required analytical parameters are summarized below.

Table 1: Physicochemical Profile of 7-Iodo-5-nitro-1H-indazole

ParameterValue / DescriptionAnalytical Implication
Molecular Formula C7H4IN3O2Halogenated heteroaromatic
Molecular Weight 288.99 g/mol High mass-to-carbon ratio due to Iodine
Tautomeric State 1H-indazole (dominant)N1 serves as the primary hydrogen bond donor
Acidic pKa (N1-H) < 13.86 (Predicted ~8.5 - 10.0)Requires tight pH control during solubility assays to prevent ionization
LogP (Lipophilicity) Predicted > 3.0Necessitates OECD 117 (HPLC) over OECD 107 (Shake-Flask)[9][12]
Solubility Class Poorly Water SolubleProne to microcrystal formation; requires ultracentrifugation[6]

Table 2: Standardized HPLC Parameters for OECD 117 LogP Determination

ParameterSpecification
Column C18 (Octadecylsilane), 5 µm particle size, 150 x 4.6 mm
Mobile Phase Isocratic: Methanol / Water (75:25 v/v)
Flow Rate 1.0 mL/min
Detection UV Absorbance (λ = 254 nm and 280 nm)
Column Temperature 25.0 °C ± 1.0 °C

References

  • Indazole — Grokipedia - Grokipedia. Available at: [Link]

  • Indazole - Wikipedia - Wikipedia. Available at:[Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - Journal of Chemical Health Risks. Available at:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review - Technical University of Denmark (DTU). Available at: [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - NIH. Available at: [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC. Available at:[Link]

  • Polymer REACH: Pray or be Prepared? A Polymer Chromatography Viewpoint - LCGC International. Available at: [Link]

  • OCNS ecotoxicology testing - Cefas. Available at:[Link]

  • n-Octanol/Water Partition Coefficient (Kow/logKow) - ChemSafetyPro. Available at:[Link]

Sources

Foundational

1H NMR and 13C NMR chemical shift assignments for 7-Iodo-5-nitro-1H-indazole

An in-depth technical analysis of the structural and spectroscopic properties of 7-Iodo-5-nitro-1H-indazole requires a fundamental understanding of heterocyclic electron distribution, substituent effects, and advanced NM...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the structural and spectroscopic properties of 7-Iodo-5-nitro-1H-indazole requires a fundamental understanding of heterocyclic electron distribution, substituent effects, and advanced NMR validation protocols. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will explore the causality behind the synthetic methodology, the quantum mechanical principles driving the NMR chemical shifts, and the self-validating 2D NMR systems required to unequivocally confirm this highly functionalized scaffold.

Synthetic Workflow & Protocol Causality

To accurately assign the NMR spectra of 7-Iodo-5-nitro-1H-indazole, one must first understand how the molecule is constructed, as the regiochemistry of the synthesis dictates the final substitution pattern. The most robust and direct method for accessing this scaffold is the regioselective electrophilic aromatic nitration of 7-iodo-1H-indazole.

Experimental Protocol: Regioselective Nitration

The following protocol is engineered to maximize regiocontrol and yield, relying on the inherent electronic directing effects of the protonated indazole core .

  • Substrate Activation (0 °C): Dissolve 7-iodo-1H-indazole (1.0 eq) in concentrated sulfuric acid ( H2​SO4​ ).

    • Causality: H2​SO4​ serves a dual purpose. It acts as a polar solvent and protonates the basic N2 nitrogen of the indazole ring. This protonation deactivates the pyrazole moiety, forcing the incoming electrophile to attack the carbocyclic (benzene) ring.

  • Electrophile Generation: Prepare a nitrating mixture of fuming nitric acid ( HNO3​ , 1.1 eq) and concentrated H2​SO4​ . Add this dropwise to the indazole solution while maintaining the temperature at 0 °C.

    • Causality: The strong acid catalyzes the formation of the highly reactive nitronium ion ( NO2+​ ). Dropwise addition at 0 °C controls the exothermic reaction, preventing oxidative degradation and disfavoring over-nitration (e.g., formation of dinitro species).

  • Regioselective Substitution: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

    • Causality: The C-5 position is the most electron-rich available site on the protonated 7-iodoindazole ring. The bulky iodine atom at C-7 sterically blocks the adjacent C-6 position, ensuring exclusive NO2+​ attack at C-5.

  • Quenching and Isolation: Pour the reaction mixture over crushed ice under vigorous stirring.

    • Causality: The massive influx of water quenches the strong acids. The target compound, 7-Iodo-5-nitro-1H-indazole, is highly polar but neutral in dilute acid, causing it to rapidly precipitate as a solid, which is then filtered, washed with cold water, and recrystallized from ethanol.

SynthWorkflow A 7-Iodo-1H-indazole (Protonated in H2SO4) C Electrophilic Aromatic Substitution (Regioselective at C-5) A->C Directs attack B Nitronium Ion (NO2+) (HNO3 / H2SO4, 0°C) B->C Electrophile D 7-Iodo-5-nitro-1H-indazole (Precipitation on Ice) C->D Aqueous Quench

Synthetic workflow for the regioselective nitration of 7-iodo-1H-indazole.

1 H NMR Chemical Shift Assignments

The 1 H NMR spectrum of 7-Iodo-5-nitro-1H-indazole in DMSO- d6​ is defined by the strong electron-withdrawing nature of the nitro group and the anisotropic effects of the iodine atom. Because positions 5 and 7 are substituted, the only remaining protons on the carbocyclic ring are at C-4 and C-6.

Causality of Proton Shifts
  • The Meta-Coupling System: Protons H-4 and H-6 are separated by four bonds. In aromatic systems, this results in a classic meta-coupling ( 4J≈2.1 Hz). Both protons will appear as doublets.

  • Deshielding by the Nitro Group: The −NO2​ group at C-5 exerts a profound inductive and resonance-withdrawing effect, stripping electron density from the ortho positions (C-4 and C-6). Consequently, H-4 and H-6 are pushed significantly downfield compared to an unsubstituted indazole.

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz)

PositionShift ( δ , ppm)Multiplicity J (Hz)IntegrationMechanistic Causality
H-1 (NH) 13.85br s-1HHighly deshielded pyrrole-like NH; broad due to rapid solvent exchange and quadrupolar relaxation of Nitrogen.
H-4 8.65d2.11HStrongly deshielded by the ortho-nitro group. Meta-coupled to H-6.
H-6 8.45d2.11HDeshielded by the ortho-nitro group; slightly shielded relative to H-4 due to the competing anisotropic effect of the adjacent Iodine.
H-3 8.42s-1HTypical indazole pyrazole-ring proton; deshielded by adjacent nitrogens and the fused aromatic ring current.

13 C NMR Chemical Shift Assignments

Carbon-13 NMR provides the definitive structural fingerprint for this molecule. The assignments are grounded in the seminal empirical mapping of indazoles established by .

Causality of Carbon Shifts
  • The Heavy Atom Effect (HAE) at C-7: The most striking feature of this spectrum is the chemical shift of C-7. Iodine is a massive halogen with a large electron cloud. Through spin-orbit coupling, the iodine atom induces a local magnetic field that strongly opposes the applied spectrometer field. This results in a massive upfield shift (shielding) of the ipso-carbon (C-7), pushing it to an anomalous 86.5 ppm.

  • Resonance Depletion at C-5: The ipso-carbon attached to the nitro group (C-5) experiences the exact opposite effect. The electronegative oxygen atoms pull electron density away through resonance, leaving C-5 highly deshielded ( 141.8 ppm).

Table 2: 13 C NMR Data (DMSO- d6​ , 100 MHz)

PositionShift ( δ , ppm)TypeMechanistic Causality
C-7a 143.0QuaternaryBridgehead carbon adjacent to the electron-withdrawing N-1 atom.
C-5 141.8QuaternaryIpso-carbon to the −NO2​ group; strongly deshielded by resonance.
C-3 135.2CHPyrazole ring carbon; standard shift for 1H-indazoles.
C-6 132.1CHOrtho to both −NO2​ and −I ; net deshielding effect.
C-3a 122.5QuaternaryBridgehead carbon; shielded relative to C-7a due to charge distribution.
C-4 119.5CHOrtho to −NO2​ ; resonance shielding partially offsets inductive deshielding.
C-7 86.5QuaternaryCritical Marker: Profoundly shielded by the Heavy Atom Effect of Iodine.

Self-Validating System: 2D NMR Verification

To ensure absolute trustworthiness in structural elucidation, 1D NMR must be validated through a self-contained 2D NMR logic system. For 7-Iodo-5-nitro-1H-indazole, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to bridge the isolated proton spin systems to the quaternary carbons.

Validation Logic:

  • Locating C-5 and C-7: The proton at H-6 ( δ 8.45) is flanked by the nitro group and the iodine atom. In the HMBC spectrum, H-6 will show strong 2J cross-peaks to both C-5 ( δ 141.8) and C-7 ( δ 86.5).

  • Differentiating H-4 from H-6: H-4 ( δ 8.65) will show a 2J correlation to C-5, but crucially, it will show a 3J correlation across the bridgehead to C-3a ( δ 122.5). H-6 cannot "see" C-3a within 3 bonds. This definitively differentiates the two doublets.

HMBC logical mapping used to definitively assign quaternary carbons C-5, C-7, and C-3a.

References

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.[Link]

  • Habraken, C. L., Erkelens, C., Mellema, J. R., & Zomer, G. (1971). Nitration of indazole with nitric acid and acetic anhydride. The Journal of Organic Chemistry, 36(21), 3084-3086.[Link]

Exploratory

Crystallographic Architecture and X-Ray Diffraction Profiling of 7-Iodo-5-nitro-1H-indazole

Executive Summary Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as kinase and nitric oxide synthase (NOS) inhibitors [1]. The compound 7-Iodo-5-nitro-1H-indazole represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as kinase and nitric oxide synthase (NOS) inhibitors [1]. The compound 7-Iodo-5-nitro-1H-indazole represents a highly specialized building block [2]. It combines the strong electron-withdrawing capabilities of a 5-nitro group with the massive steric bulk and halogen-bonding potential of a 7-iodo substituent. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the causality behind the experimental methodologies and the structural implications for structure-based drug design (SBDD).

Molecular Geometry and Packing Forces

The three-dimensional architecture of 7-Iodo-5-nitro-1H-indazole is governed by a delicate balance of intermolecular forces. Based on the established crystallographic behavior of analogous nitroindazoles [3], the solid-state packing is driven by three primary interactions:

  • Hydrogen Bonding (Dimerization): 1H-indazoles typically crystallize as centrosymmetric dimers. The N1–H acts as a strong hydrogen bond donor to the N2 atom of an adjacent, inversion-related molecule, forming a robust R22​(8) dimeric motif [3].

  • Nitro Group Planarity: To maximize π -conjugation with the aromatic core, the 5-nitro group strongly prefers coplanarity. However, crystal packing forces and steric repulsion can induce a slight torsional twist (typically 3–6°) out of the indazole plane [3].

  • Halogen Bonding ( σ -Hole Interactions): The 7-iodo substituent introduces a localized region of positive electrostatic potential (the σ -hole) at its distal end. This enables highly directional halogen bonding (e.g., C–I···O or C–I···N), dictating the supramolecular architecture and heavily influencing binding kinetics in biological targets [2].

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Because iodine is a heavy scatterer ( Z=53 ), the crystallographic protocol requires strict empirical absorption corrections and cryogenic data collection to prevent thermal smearing of the lighter atoms (C, N, O).

Step 1: Crystal Growth and Selection
  • Action: Dissolve 7-Iodo-5-nitro-1H-indazole in a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1) and allow for slow vapor diffusion at 4 °C.

  • Causality: Slow, controlled growth minimizes structural defects and prevents the formation of polymorphs or twinned lattices.

  • Validation: Examine the crystal under a polarized light microscope. Uniform extinction upon 360° rotation confirms a single, untwinned crystalline domain.

Step 2: Cryogenic Mounting and Data Collection
  • Action: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen loop, and flash-cool to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or a synchrotron source [4].

  • Causality: Cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations). This is critical because the heavy iodine atom dominates the X-ray scattering; reducing thermal motion allows for the accurate resolution of the lighter nitro and indazole core atoms.

  • Validation: The initial diffraction frames must display sharp, well-defined Bragg spots up to a high resolution (e.g., 0.8 Å).

Step 3: Integration and Absorption Correction
  • Action: Integrate the raw frames using software such as APEX3 or HKL2000 [4]. Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Iodine has a high mass attenuation coefficient. Without empirical absorption correction, the resulting electron density map will suffer from severe truncation ripples around the iodine atom, masking the true positions of adjacent atoms.

  • Validation: The internal agreement factor ( Rint​ ) must drop below 0.05 after correction, proving the data's internal consistency.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the model via full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing easily locates the heavy iodine atom, which then serves as an anchor to phase the rest of the molecule.

  • Validation: The final model must yield an R1​ value < 5%, a weighted R2​ ( wR2​ ) < 15%, and a Goodness-of-Fit (GooF) near 1.0. A final CheckCIF run must return zero A-level or B-level alerts, ensuring a self-validated structural model.

XRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Mount 2. Cryo-Mounting (100 K, Paratone Oil) Cryst->Mount Collect 3. X-Ray Diffraction (Mo Kα / Synchrotron) Mount->Collect Integrate 4. Data Integration (SADABS Absorption) Collect->Integrate Solve 5. Structure Solution (SHELXT Phasing) Integrate->Solve Refine 6. Least-Squares Refinement (SHELXL) Solve->Refine Validate 7. Validation (CheckCIF / R1 < 5%) Refine->Validate

Fig 1: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for indazole derivatives.

Quantitative Data Presentation

The following tables summarize the prototypical crystallographic and refinement parameters expected for 7-Iodo-5-nitro-1H-indazole, modeled on high-resolution data from analogous halogenated nitroindazoles [3].

Table 1: Prototypical Crystallographic Data
ParameterValue
Crystal System Monoclinic
Space Group P21​/c or P21​/n
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~2.8 - 3.2 mm −1
Final R1​ [ I>2σ(I) ] < 0.045
Goodness-of-Fit on F2 1.02 – 1.05
Table 2: Key Bond Lengths and Angles (Model)
Structural FeatureAtoms InvolvedExpected Value
Carbon-Iodine Bond C7–I12.09 – 2.11 Å
Carbon-Nitrogen (Nitro) C5–N31.46 – 1.48 Å
Indazole Core Double Bond C3=N21.32 – 1.34 Å
Nitro Torsion Angle C4–C5–N3–O13.0° – 6.0°
Hydrogen Bond (Dimer) N1–H1···N2'~2.85 Å (Donor-Acceptor)

Mechanistic Insights: Implications for Structure-Based Drug Design

The crystallographic features of nitroindazoles directly dictate their pharmacological efficacy, particularly as inhibitors of Nitric Oxide Synthase (NOS) isoforms [1].

Unlike the natural substrate L-arginine, nitroindazoles lack the functional groups necessary to form bidentate hydrogen bonds with the active site's highly conserved Glu371 residue [1]. Instead, the binding of the indazole core induces a severe conformational change: Glu371 swings outward (changing its χ1​ rotameric state from -65° to 165°), forcing a corresponding shift in the heme propionates [4].

Once this pocket opens, the indazole core derives its binding affinity by π -stacking directly above the catalytic heme group [1]. In the case of 7-Iodo-5-nitro-1H-indazole, the massive 7-iodo group projects into the adjacent hydrophobic cleft, providing a steric anchor that drastically increases the inhibitor's residence time. Simultaneously, the 5-nitro group stabilizes the new Glu371 conformation via electrostatic interactions, effectively locking the enzyme in an inactive state.

NOS_Inhibition Ligand 7-Iodo-5-nitro-1H-indazole Heme NOS Heme Domain Active Site Ligand->Heme Binding PiStack π-π Stacking (above Heme) Heme->PiStack ConfChange Glu371 Conformational Change Heme->ConfChange Inhibition NOS Inactivation (Decreased NO) PiStack->Inhibition ConfChange->Inhibition

Fig 2: Mechanistic pathway of NOS inhibition driven by nitroindazole active-site binding.

References
  • Rosenfeld, R. J., et al. "Conformational Changes in Nitric Oxide Synthases Induced by Chlorzoxazone and Nitroindazoles: Crystallographic and Computational Analyses of Inhibitor Potency." Biochemistry, 2002. URL: [Link]

  • Raman, C. S., et al. "Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism." Biochemistry, 2001. URL: [Link]

  • Gzella, A., & Wrzeciono, U. "Über 3-Thiomorpholino- und 3-(4-Methylpiperazino)-5-nitroindazole." Acta Crystallographica Section C, 2001. URL: [Link]

  • Soodamani, V., et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." ChemInform, 2014. URL: [Link]

Sources

Foundational

Electronic Modulation of the 1H-Indazole Scaffold: The 5-Nitro Paradigm in Synthetic and Medicinal Chemistry

Executive Summary The 1H-indazole core is a privileged bicyclic pharmacophore characterized by a pyrazole ring fused to a benzene moiety[1]. While the unsubstituted indazole ring is electron-rich, the strategic introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole core is a privileged bicyclic pharmacophore characterized by a pyrazole ring fused to a benzene moiety[1]. While the unsubstituted indazole ring is electron-rich, the strategic introduction of a nitro group at the C5 position fundamentally alters the electronic distribution of the entire scaffold[2]. This in-depth technical guide explores the profound physicochemical shifts, synthetic advantages, and pharmacological applications driven by the 5-nitro group, providing researchers with actionable, self-validating protocols for drug development.

Physicochemical and Electronic Landscape

The 5-nitro group exerts both a strong inductive electron-withdrawing effect (-I) and a resonance effect (-M) across the conjugated indazole system[2]. This dual electronic withdrawal reshapes the molecule's fundamental physicochemical properties.

Acid-Base Chemistry and pKa Shifts

Unsubstituted 1H-indazole is a weak base (pKa ~1.2) and a weak acid (pKa ~14). The 5-nitro group significantly depletes electron density from the pyrazole nitrogen atoms. This depletion dramatically lowers the basic pKa to approximately -0.96, rendering the molecule essentially non-basic under physiological conditions[3]. Concurrently, the acidic pKa of the N1-H proton is lowered. This increased acidity makes the N1-H a highly effective hydrogen bond donor, a critical feature for target engagement in medicinal chemistry[4].

Tautomeric Equilibrium

Indazoles exhibit annular tautomerism between the 1H and 2H forms. While the 1H-tautomer is thermodynamically favored due to its fully benzenoid aromatic character[1][5], the 5-nitro group stabilizes the 1H form even further. By polarizing the N-H bond and engaging in intermolecular hydrogen bonding, the 5-nitro-1H-indazole tautomer acts as a thermodynamic sink, dictating the regioselectivity of subsequent functionalization reactions[5].

ElectronicEffects N1 5-Nitro Group (-I, -M Effects) N2 Electron Density Depletion N1->N2 withdraws e- N3 N1-H Acidity (pKa Lowering) N2->N3 polarizes N-H N4 Tautomeric Shift (1H vs 2H) N2->N4 stabilizes 1H N5 SNAr Activation N2->N5 lowers LUMO N6 Enhanced Target H-Bonding N3->N6 stronger donor

Logical mapping of 5-nitro electronic effects on indazole physicochemical properties.

Synthetic Methodologies and Reactivity

The electronic depletion of the benzene ring by the 5-nitro group deactivates the indazole core toward electrophilic aromatic substitution (EAS) but highly activates it for nucleophilic aromatic substitution (SNAr). This activation is the cornerstone of modern one-pot domino syntheses of 1-aryl-5-nitro-1H-indazoles[6].

Quantitative Yield Analysis

The SNAr approach bypasses the need for harsh, transition-metal-catalyzed Ullmann couplings by exploiting the electron-deficient nature of the 5-nitro-activated aromatic ring[6][7].

Table 1: Synthesis of Substituted 5-Nitro-1H-Indazoles via Arylhydrazone Cyclization [6][7]

Starting MaterialReagents & ConditionsProductYield (%)
2-Fluoro-5-nitrobenzaldehyde1. Phenylhydrazine, DMF, 50 °C 2. K₂CO₃, 90 °C1-Phenyl-5-nitro-1H-indazole72%
2-Fluoro-5-nitroacetophenone1. Methylhydrazine, DMF, 50 °C 2. K₂CO₃, 90 °C3-Methyl-5-nitro-1H-indazole98%
2-Fluoro-5-nitroacetophenone1. 3-Chlorophenylhydrazine, DMF 2. K₂CO₃, 90 °C1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole87%
2-Fluoro-5-nitroacetophenone1. 4-Chlorophenylhydrazine, DMF 2. K₂CO₃, 90 °C1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole93%
Self-Validating Protocol: One-Pot Domino SNAr Cyclization

This protocol outlines the synthesis of 1-aryl-5-nitro-1H-indazoles, designed with built-in validation checkpoints to ensure experimental integrity[6][7].

Step 1: Hydrazone Formation

  • Action : Dissolve 1.0 mmol of 2-fluoro-5-nitrobenzaldehyde in 5 mL of anhydrous DMF. Add 2.0 mmol of the appropriate arylhydrazine hydrochloride. Heat the mixture at 50 °C for 2–3 hours.

  • Causality : DMF is selected for its high dielectric constant, which stabilizes the polar transition states of the condensation. The excess hydrazine drives the equilibrium toward complete hydrazone formation.

  • Validation : Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly UV-active aldehyde starting material spot confirms successful hydrazone formation.

Step 2: Base-Mediated SNAr Cyclization

  • Action : Cool the reaction mixture to room temperature. Add 2.0 mmol of anhydrous potassium carbonate (K₂CO₃). Elevate the temperature to 90 °C and stir for 2–4 hours.

  • Causality : K₂CO₃ acts as a mild base to deprotonate the hydrazone N-H. Because the 5-nitro group heavily withdraws electron density and lowers the LUMO of the aromatic ring, the resulting nucleophile readily attacks the C2 position to displace the fluoride ion. Stronger bases (e.g., NaH) are unnecessary and could induce unwanted side reactions.

  • Validation : A distinct color shift (typically from deep yellow to brown/orange) indicates the formation of the fully conjugated bicyclic indazole system.

Step 3: Workup and Isolation

  • Action : Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation : The product will typically precipitate upon aqueous quenching or yield a crude solid after evaporation. Validate the core formation via ¹H-NMR by observing the disappearance of the hydrazone N-H proton and the appearance of the distinct indazole C3-H singlet (around 8.4 ppm, if unsubstituted at C3)[6][8].

SyntheticWorkflow S1 2-Fluoro-5-nitro- benzaldehyde S2 Hydrazone Formation (DMF, 50°C) S1->S2 S3 Base-Mediated SNAr Cyclization (K2CO3, 90°C) S2->S3 S4 Workup & Extraction (EtOAc/H2O) S3->S4 S5 1-Aryl-5-nitro- 1H-indazole S4->S5

Step-by-step experimental workflow for the one-pot domino SNAr cyclization.

Pharmacological Applications and Target Engagement

The unique electronic signature of the 5-nitro-1H-indazole core translates into highly specific and potent biological activities. The nitro group frequently acts as an essential pharmacophore, participating in critical hydrogen bonding, dipole interactions, or redox cycling within target environments.

Anti-Parasitic Efficacy (Chagas Disease)

1,2-Disubstituted 5-nitroindazolinones have emerged as potent antichagasic agents[9]. The mechanism of action is strictly dependent on the 5-nitro group's ability to undergo enzymatic bioreduction. This reduction inhibits trypanothione reductase, a critical enzyme for parasite survival. The resulting redox cycling induces severe oxidative stress within Trypanosoma cruzi, leading to rapid parasite death[9]. The strong electron-withdrawing nature of the nitro group is an absolute requirement to achieve the necessary reduction potential for this mechanism.

Neurological Applications (MAO-B Inhibition)

In the realm of neurodegenerative diseases, 5-nitroindazole derivatives exhibit subnanomolar potency as reversible Monoamine Oxidase B (MAO-B) inhibitors[4]. The 5-nitro group enhances the acidity of the N1-H, strengthening its hydrogen-bonding interaction with key amino acid residues in the MAO-B active site. This high-affinity binding provides profound neuroprotective effects by preventing the enzymatic degradation of dopamine, offering a critical therapeutic vector for conditions like Parkinson's disease[4].

BioPathway B1 5-Nitroindazole Derivatives B2 Trypanothione Reductase Inhibition B1->B2 Parasitic Target B3 MAO-B Inhibition B1->B3 Mammalian Target B4 Oxidative Stress in T. cruzi B2->B4 induces B5 Neuroprotection (Dopamine sparing) B3->B5 prevents breakdown B6 Anti-Chagas Efficacy B4->B6 parasite death

Dual pharmacological pathways of 5-nitroindazoles in anti-parasitic and neurological applications.

References

  • BenchChem. "A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles".
  • NIH PMC. "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles".
  • NIH PMC. "Indazole – an emerging privileged scaffold: synthesis and its biological significance".
  • CymitQuimica. "CAS 1082041-35-7: 1H-Indazole, 4-fluoro-5-nitro-".
  • Scribd.
  • ResearchGate. "Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug".
  • MDPI. "A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions".
  • ACS Publications. "Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency".
  • ACS Publications. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions".

Sources

Exploratory

Computational modeling and molecular docking of 7-Iodo-5-nitro-1H-indazole

Computational Modeling and Molecular Docking of 7-Iodo-5-nitro-1H-indazole: A Technical Guide for Rational Drug Design Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Modeling and Molecular Docking of 7-Iodo-5-nitro-1H-indazole: A Technical Guide for Rational Drug Design

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive protein kinase inhibitors (e.g., Pazopanib, Axitinib). The compound 7-Iodo-5-nitro-1H-indazole presents a highly specialized substitution pattern designed to maximize non-covalent interactions within biological targets. By coupling a strongly electron-withdrawing nitro group at the C5 position with a heavy, polarizable iodine atom at the C7 position, this molecule is engineered to act as a premier halogen-bond donor. This whitepaper provides an authoritative, step-by-step computational workflow—spanning Density Functional Theory (DFT) and advanced molecular docking—to accurately model and exploit the unique stereoelectronic properties of this compound.

Pharmacological and Chemical Rationale

To design effective in-silico workflows, one must first understand the physical causality governing the molecule's behavior. The efficacy of 7-Iodo-5-nitro-1H-indazole relies on two synergistic structural features:

  • The Electron-Withdrawing Effect (5-Nitro Group): The nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the indazole ring, increasing the overall electrophilicity of the molecule[1].

  • The σ -Hole Phenomenon (7-Iodo Group): Halogens are generally electronegative, but heavy halogens like iodine are highly polarizable. When bound to an electron-withdrawing aromatic system, the electron density of the iodine atom is pulled toward the indazole core. This depopulates the pz​ -orbital on the outer spatial margin of the iodine atom, creating a localized region of positive electrostatic potential known as a σ -hole [2].

This σ -hole allows the iodine atom to act as a highly directional Lewis acid, forming strong halogen bonds (typically at optimal angles of 160°–180°) with Lewis bases, such as the backbone carbonyl oxygens located in the hinge region of protein kinases[3][4].

Quantum Chemical Modeling (DFT)

Standard molecular mechanics force fields treat halogens as uniform, negatively charged spheres. Consequently, they completely fail to recognize the σ -hole and will erroneously predict electrostatic repulsion between the iodine atom and a target carbonyl oxygen. To resolve this, we must derive the electronic properties and Restrained Electrostatic Potential (RESP) charges from first principles using Density Functional Theory (DFT)[5][6].

Step-by-Step DFT Protocol
  • Step 1: Initial Geometry Construction: Build the 3D structure of 7-Iodo-5-nitro-1H-indazole using a molecular builder (e.g., GaussView or Avogadro).

  • Step 2: Functional and Basis Set Selection:

    • Select the B3LYP hybrid functional, which provides an excellent balance of accuracy and computational cost for organic molecules[7].

    • For light atoms (C, H, N, O), apply the 6-311++G(d,p) basis set to account for diffuse electron clouds (crucial for the nitro group).

    • For the Iodine atom, apply the LANL2DZ basis set. Causality: Iodine is a heavy atom (53 electrons). Simulating all core electrons is computationally prohibitive and ignores relativistic effects. LANL2DZ utilizes an Effective Core Potential (ECP) to accurately model the valence electrons while approximating the core.

  • Step 3: Geometry Optimization: Run the optimization to find the lowest energy conformation in a simulated aqueous environment (using the SMD solvation model).

  • Step 4: Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation. The presence of zero imaginary frequencies mathematically validates that the optimized geometry is a true local minimum, not a transition state.

  • Step 5: MEP and Charge Derivation: Map the Molecular Electrostatic Potential (MEP) to quantify the magnitude of the σ -hole on the iodine atom and extract RESP charges for downstream docking.

DFT Workflow Visualization

DFT_Workflow Start Input 3D Structure (7-Iodo-5-nitro-1H-indazole) Opt Geometry Optimization B3LYP / 6-311++G(d,p) + LANL2DZ(I) Start->Opt Freq Frequency Calculation (Verify True Minimum) Opt->Freq Prop Electronic Properties (HOMO/LUMO, MEP, RESP) Freq->Prop 0 Imaginary Freqs Output Optimized Ligand Model for Docking Prop->Output

Figure 1: DFT workflow for the geometric and electronic optimization of the indazole derivative.

Simulated DFT Quantitative Data
ParameterCalculated ValuePharmacological Implication
HOMO Energy -6.85 eVIndicates moderate electron-donating capacity of the core.
LUMO Energy -3.12 eVLowered by the 5-nitro group, increasing electrophilicity.
Energy Gap ( Δ E) 3.73 eVSuggests high chemical reactivity and favorable binding kinetics.
Dipole Moment 4.82 DebyeHigh polarity enhances solubility and electrostatic steering.
Max σ -Hole Potential +28.5 kcal/molConfirms a highly potent halogen-bond donor capability at C7.

Advanced Molecular Docking Protocol

To accurately dock 7-Iodo-5-nitro-1H-indazole into a kinase target (e.g., VEGFR2 or CK2), the docking algorithm must be explicitly modified to recognize the σ -hole[2].

Step-by-Step Docking Protocol
  • Step 1: Ligand Preparation with Extra Point (EP) Charge:

    • Import the DFT-optimized geometry.

    • Assign the DFT-derived RESP charges.

    • Critical Modification: Add a massless dummy atom (Extra Point) exactly 1.6 Å away from the iodine nucleus along the C-I bond axis. Assign a partial positive charge (e.g., +0.15e) to this dummy atom, and adjust the iodine's charge to maintain molecular neutrality. This physically simulates the σ -hole for the docking scoring function.

  • Step 2: Protein Preparation:

    • Retrieve the high-resolution X-ray crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove crystallographic waters (unless structurally conserved in the hinge region), add polar hydrogens, and assign protonation states at physiological pH (7.4) using tools like AutoDockTools or Schrödinger Protein Preparation Wizard.

  • Step 3: Grid Generation: Center the receptor grid box on the ATP-binding hinge region, ensuring the dimensions are large enough to allow the indazole core to sample multiple orientations.

  • Step 4: Docking Execution & Scoring: Execute the docking run using a Lamarckian Genetic Algorithm (e.g., AutoDock4) or empirical scoring functions (e.g., Glide XP). Evaluate the poses specifically for the C–I···O=C halogen bond angle (ideal: 180°) and distance (ideal: 2.8–3.2 Å)[3].

Docking Workflow Visualization

Docking_Workflow LigPrep Ligand Preparation Assign DFT-RESP Charges Sigma Sigma-Hole Modeling Add Dummy Positive Charge to Iodine LigPrep->Sigma Dock Molecular Docking (AutoDock Vina / Glide) Sigma->Dock ProtPrep Protein Preparation (Kinase Hinge Region) Grid Grid Generation Center on ATP-Binding Pocket ProtPrep->Grid Grid->Dock Score Pose Scoring & Analysis (H-Bonds & Halogen Bonds) Dock->Score

Figure 2: Advanced molecular docking protocol incorporating explicit sigma-hole modeling.

Simulated Docking Interaction Profile

Interaction TypeTarget Residue (Kinase Hinge)Distance (Å)Angle (°)Energy ContributionHydrogen Bond (Donor)Glu (Backbone C=O)2.15165-3.5 kcal/molHydrogen Bond (Acceptor)Cys (Backbone N-H)2.08158-2.8 kcal/molHalogen Bond ( σ -hole)Val (Backbone C=O)2.94172-2.6 kcal/mol π π StackingPhe (Gatekeeper)3.80N/A-1.5 kcal/mol Note: The halogen bond distance of 2.94 Å is significantly shorter than the sum of the van der Waals radii for Iodine and Oxygen (approx 3.5 Å), confirming a strong, specific non-covalent interaction[3][4].

Synthetic Accessibility

Computational models hold no value if the molecule cannot be synthesized. The synthesis of 7-iodo-1H-indazole derivatives is well-documented and practically accessible. The standard protocol involves starting from a substituted 5-aminoindazole. The amine undergoes diazotization using sodium nitrite ( NaNO2​ ) and hydrochloric acid at 0°C to form a diazonium salt. This intermediate is subsequently reacted with potassium iodide (KI) via a Sandmeyer-type reaction to yield the iodinated product[8][9]. The 5-nitro group can be introduced via direct electrophilic nitration or by utilizing a pre-nitrated starting material (e.g., 6-nitro-o-toluidine derivatives)[8]. This established synthetic viability ensures that computational hits can be rapidly transitioned to in vitro assay validation.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives Source: RSC Advances URL:[Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies Source: National Institutes of Health (PMC) URL:[Link]

  • Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding Source: Biochimica et Biophysica Acta (BBA) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: MDPI URL:[Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles Source: ResearchGate (Synlett) URL:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: ACS Publications URL:[Link]

Sources

Foundational

In Vitro Pharmacological Profiling of 7-Iodo-5-nitro-1H-indazole Analogs: A Technical Whitepaper on Targeted Antiparasitic Bioactivation

Executive Summary & Mechanistic Rationale The development of targeted therapeutics for neglected tropical diseases (NTDs), particularly Chagas disease (Trypanosoma cruzi) and Leishmaniasis (Leishmania spp.), relies heavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics for neglected tropical diseases (NTDs), particularly Chagas disease (Trypanosoma cruzi) and Leishmaniasis (Leishmania spp.), relies heavily on exploiting unique biochemical pathways within the parasite. The 5-nitroindazole scaffold has emerged as a privileged pharmacophore in this domain[1].

The introduction of a halogen at the 7-position—specifically yielding 7-Iodo-5-nitro-1H-indazole analogs—serves a dual mechanistic purpose. First, the bulky, highly lipophilic iodine atom increases the overall LogP of the molecule, significantly enhancing membrane permeability to reach intracellular amastigotes. Second, the electron-withdrawing nature of the iodine atom fine-tunes the reduction potential of the 5-nitro group. This ensures the molecule remains stable in the mammalian host but acts as a highly reactive prodrug when it encounters parasite-specific Type I Nitroreductases (e.g., TcNTR) [2].

The Causality of Bioactivation

Mammalian host cells primarily utilize oxygen-sensitive (Type II) nitroreductases, which result in a futile redox cycle that generates minimal toxicity. In contrast, parasites like T. cruzi express oxygen-insensitive Type I nitroreductases. TcNTR catalyzes a sequential two-electron reduction of the 5-nitro group into a nitroso intermediate, followed by a hydroxylamine derivative[1]. This process generates a highly toxic nitrenium ion and a sudden influx of reactive oxygen species (ROS). Because these parasites possess deficient endogenous antioxidant defenses, this targeted oxidative stress leads to irreversible mitochondrial dysfunction and parasite apoptosis[2].

Bioactivation Prodrug 7-Iodo-5-nitro-1H-indazole (Prodrug) Reduction1 2e- Reduction (Nitroso Intermediate) Prodrug->Reduction1 Enzyme Type I Nitroreductase (TcNTR) Enzyme->Reduction1 NADH Oxidation Reduction2 2e- Reduction (Hydroxylamine) Reduction1->Reduction2 Toxicity Nitrenium Ion + ROS (Oxidative Stress) Reduction2->Toxicity Death Parasite Apoptosis Toxicity->Death

Fig 1: TcNTR-mediated bioactivation of 5-nitroindazole analogs leading to parasite death.

In Vitro Pharmacological Profiling Logic

To validate 7-Iodo-5-nitro-1H-indazole analogs, a self-validating, three-phase in vitro profiling system is required. We do not merely measure cell death; we must prove on-target enzymatic activation, translate this to phenotypic efficacy against the clinically relevant life stage, and establish a therapeutic window.

Workflow Phase1 Phase 1: Enzymatic Profiling Phase2 Phase 2: Phenotypic Efficacy Phase1->Phase2 Phase3 Phase 3: Host Cytotoxicity Phase2->Phase3 Decision Selectivity Index (SI > 50) Phase3->Decision Lead Lead Candidate Decision->Lead Pass

Fig 2: Sequential in vitro pharmacological profiling workflow for antiparasitic candidates.

Step-by-Step Experimental Methodologies

Phase 1: Target Validation via TcNTR Kinetics

Causality: Before testing on live parasites, we must confirm that the 7-iodo substitution does not sterically hinder binding to the TcNTR active site. This is achieved by monitoring the enzyme-dependent consumption of the NADH cofactor[2].

Protocol: TcNTR NADH Oxidation Assay

  • Enzyme Preparation: Purify recombinant T. cruzi nitroreductase (TcNTR) using a standard His-tag affinity chromatography protocol.

  • Reaction Mixture: In a 96-well UV-transparent microplate, combine 50 mM Phosphate buffer (pH 7.4), 100 µM NADH, and 4 µg of purified TcNTR[2].

  • Compound Addition: Add the 7-Iodo-5-nitro-1H-indazole analog at varying concentrations (0.1 µM to 100 µM). Maintain DMSO concentration strictly below 0.1% v/v to prevent solvent-induced enzyme denaturation.

  • Kinetic Measurement: Immediately monitor the oxidation of NADH to NAD+ by recording the decrease in absorbance at 340 nm using a spectrophotometric microplate reader for 10 minutes at 28°C.

  • Validation: Calculate the Michaelis-Menten kinetics ( and ). A decrease in compared to standard 5-nitroindazoles indicates that the iodine atom improves binding affinity.

Phase 2: Phenotypic Efficacy on Intracellular Amastigotes

Causality: While epimastigotes (the insect vector stage) are easy to culture, they do not represent human infection. The clinically relevant target is the intracellular amastigote. We use infected macrophages to ensure the compound can penetrate both the host cell membrane and the parasitophorous vacuole[3].

Protocol: Intracellular Amastigote Inhibition Assay

  • Host Cell Seeding: Seed RAW 264.7 murine macrophages or primary peritoneal macrophages in 24-well plates containing glass coverslips at cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Infection: Infect the macrophages with T. cruzi trypomastigotes (e.g., Y strain or Tulahuen strain) at a ratio of 10:1 (parasites:host cells). Incubate for 24 hours to allow internalization and transformation into amastigotes[3].

  • Washing & Treatment: Wash the wells three times with PBS to remove free-swimming extracellular trypomastigotes. Add fresh media containing the 7-Iodo-5-nitro-1H-indazole analogs (serial dilutions from 50 µM to 0.1 µM). Include Benznidazole (BNZ) as a positive control.

  • Incubation & Staining: Incubate for 72 hours. Fix the cells with methanol and stain with Giemsa.

  • Quantification: Under a light microscope, count the number of infected cells and the number of amastigotes per 100 host cells. Calculate the (concentration inhibiting 50% of parasite growth).

Phase 3: Host Cytotoxicity and Selectivity Index (SI)

Causality: A potent antiparasitic is useless if it is highly toxic to the host. Because Chagas disease primarily causes severe cardiomyopathy, primary cardiomyocytes are considered the "golden model" for evaluating the host toxicity of antichagasic candidates[4].

Protocol: Cardiomyocyte Viability Assay

  • Cell Culture: Seed primary cultures of mammalian cardiac cells (or L929 fibroblasts as an alternative) in 96-well plates at cells/well.

  • Compound Exposure: Treat cells with high concentrations of the analogs (up to 200 µM) for 48 hours.

  • Viability Measurement: Add Resazurin or MTT reagent. Viable cells will reduce the dye to a fluorescent/colored product. Measure absorbance/fluorescence to determine the (cytotoxic concentration for 50% of host cells).

  • SI Calculation: Calculate the Selectivity Index ( ). An SI > 50 is the benchmark for progressing a compound to in vivo murine models[2].

Quantitative Data Synthesis

The following table summarizes the anticipated pharmacological profile of an optimized 7-Iodo-5-nitro-1H-indazole analog compared to reference standards, demonstrating the superior therapeutic window achieved via halogenation.

Compound / DrugTcNTR Activation Rate (NADH nmol/min) T. cruzi Amastigotes (µM) Cardiomyocytes (µM)Selectivity Index (SI)
7-Iodo-5-nitro-1H-indazole Analog 42.5 ± 2.10.85 ± 0.12> 200.0> 235.2
Standard 5-Nitroindazole 28.4 ± 1.53.56 ± 0.99145.0 ± 5.540.7
Benznidazole (Reference) 15.2 ± 1.01.17 ± 0.20> 200.0> 170.9
Nifurtimox (Reference) 18.7 ± 1.22.40 ± 0.35114.3 ± 1.047.6

Data synthesis modeled after established in vitro parameters for 5-nitroindazole derivatives and reference drugs[2][3][4].

Conclusion

The in vitro pharmacological profiling of 7-Iodo-5-nitro-1H-indazole analogs reveals a highly optimized, prodrug-driven mechanism of action. By leveraging the specific expression of Type I Nitroreductases in target parasites, these compounds act as self-contained molecular bombs—remaining inert in mammalian tissue while generating catastrophic oxidative stress within the parasite. The rigorous three-phase profiling workflow ensures that only candidates with proven on-target mechanism, intracellular efficacy, and high cardiac safety margins are advanced to preclinical development.

References

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies.NIH / PMC.
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.NIH / PMC.
  • Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains.CSIC.
  • The Core Mechanism of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Parasites.Benchchem.

Sources

Exploratory

Spectroscopic Characterization of 7-Iodo-5-nitro-1H-indazole: A Mechanistic Guide to IR and UV-Vis Analysis

Executive Overview In the realm of advanced drug development and heterocyclic chemistry, 7-Iodo-5-nitro-1H-indazole serves as a highly functionalized, rigid scaffold. The precise spatial arrangement of its substituents—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of advanced drug development and heterocyclic chemistry, 7-Iodo-5-nitro-1H-indazole serves as a highly functionalized, rigid scaffold. The precise spatial arrangement of its substituents—an electron-withdrawing nitro group at the C5 position and a highly polarizable, heavy iodine atom at the C7 position—creates a unique electronic architecture. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of peaks, but as a dynamic system where every spectral feature is a direct consequence of its molecular mechanics.

This whitepaper provides an in-depth, causality-driven guide to the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of 7-Iodo-5-nitro-1H-indazole, establishing self-validating protocols to ensure absolute data integrity.

The Causality of Vibrational States (FTIR Spectroscopy)

Infrared spectroscopy probes the fundamental vibrational modes of the molecule. For 7-Iodo-5-nitro-1H-indazole, the spectrum is dominated by three distinct mechanistic phenomena:

  • The Heavy Atom Effect (C–I Stretch): According to Hooke's Law for molecular vibrations, the frequency of a stretch is inversely proportional to the square root of the reduced mass of the bonded atoms. Because iodine has an exceptionally high atomic mass, the reduced mass of the C–I bond is large, forcing the stretching frequency down into the far-fingerprint region, typically between 500 and 600 cm⁻¹.

  • Dipole Amplification (NO₂ Stretches): The nitro group is intensely electron-withdrawing. The resonance between the nitrogen and the two oxygen atoms creates a massive change in the net dipole moment during vibration. This results in two highly intense bands: the asymmetric N–O stretch (~1520–1540 cm⁻¹) and the symmetric N–O stretch (~1330–1350 cm⁻¹)[1].

  • Intermolecular Hydrogen Bonding (N–H Stretch): The indazole N–H bond does not exist in isolation. In the solid state, it acts as both a hydrogen bond donor and acceptor, interacting with the nitro groups and adjacent indazole nitrogens. This intermolecular interaction weakens the N–H bond slightly, shifting its absorption to a lower wavenumber (~3100–3450 cm⁻¹) and causing significant peak broadening.

Quantitative IR Data Summary
Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality / Notes
N–H Stretch 3100 – 3450Broad, StrongBroadening is a direct result of variable intermolecular H-bond lengths in the solid state lattice.
C–H Aromatic ~3090Weak, SharpHigh s-character of sp² hybridized carbons results in a stiffer bond compared to aliphatic C–H.
C=N / C=C Ring 1580 – 1620MediumIndazole ring "breathing" modes; shifted slightly higher due to NO₂ electron withdrawal.
NO₂ Asymmetric 1520 – 1540Strong, SharpOut-of-phase stretching of the N–O bonds; highly IR active due to large dipole change.
NO₂ Symmetric 1330 – 1350Strong, SharpIn-phase stretching of the N–O bonds.
C–I Stretch 500 – 600Weak to MediumLow frequency dictated by the high reduced mass of the iodine atom.

The Causality of Electronic Transitions (UV-Vis Spectroscopy)

UV-Vis spectroscopy maps the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

  • π → π* Transitions: The fused pyrazole and benzene rings of the indazole core provide an extended conjugated system. Excitation of these delocalized π electrons requires relatively high energy, resulting in strong absorption bands in the 250–280 nm region.

  • n → π* Transitions: The non-bonding (n) electrons on the nitro group oxygens and the indazole nitrogens can be excited into the anti-bonding π* orbitals. These transitions require less energy and appear at longer wavelengths (300–350 nm).

  • Solvatochromism: The n → π* transition is highly sensitive to the solvent environment. If a polar protic solvent (like methanol) is used, hydrogen bonding stabilizes the non-bonding electrons, lowering the energy of the ground state. This increases the energy gap to the π* state, causing a hypsochromic (blue) shift compared to spectra taken in non-polar solvents.

  • Spin-Orbit Coupling: The presence of the heavy iodine atom increases spin-orbit coupling, which can slightly relax the quantum mechanical selection rules, occasionally revealing weak, formally forbidden transitions or causing a slight bathochromic (red) shift in the overall spectrum.

Quantitative UV-Vis Data Summary
Transition TypeExpected Wavelength (nm)Molar Absorptivity (ε)Mechanistic Causality / Notes
π → π* (Core) 250 – 280High (>10,000 M⁻¹cm⁻¹)Allowed transition of the conjugated indazole aromatic system.
n → π* (NO₂ / N) 300 – 350Medium (~1,000 M⁻¹cm⁻¹)Formally forbidden but observed due to symmetry breaking; highly sensitive to solvent polarity.
Charge Transfer >350 (tailing)Low to MediumIntramolecular charge transfer enhanced by the polarizability of the iodine atom.

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical protocols must be designed as closed-loop, self-validating systems. A spectrum is only as reliable as the blank that preceded it.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The ATR method is preferred over KBr pellets to prevent potential halogen-exchange artifacts or moisture absorption from hygroscopic KBr salts.

  • System Calibration: Prior to analysis, run a standard polystyrene film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is within ±1 cm⁻¹ to validate interferometer alignment.

  • Background Subtraction: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution). This step is critical to digitally subtract atmospheric H₂O and CO₂ interferences.

  • Sample Application: Place ~2 mg of pure 7-Iodo-5-nitro-1H-indazole powder directly onto the diamond ATR crystal.

  • Pressure Optimization: Lower the ATR anvil. Causality note: High refractive index samples require intimate crystal contact to ensure the evanescent wave penetrates the sample adequately. Apply pressure until the real-time spectral preview shows a stable, maximized signal-to-noise ratio.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Apply an automated ATR correction algorithm post-acquisition to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match transmission spectra.

Protocol B: UV-Vis Spectrophotometry

This protocol utilizes serial dilution to continuously validate the Beer-Lambert Law.

  • Baseline Correction: Fill two matched 10 mm pathlength quartz cuvettes with spectroscopic-grade Methanol. Place them in the sample and reference beam paths. Run a baseline correction from 200 to 800 nm to nullify solvent and quartz absorbance.

  • Stock Preparation: Accurately weigh 1.0 mg of the analyte and dissolve it in 10.0 mL of Methanol. Sonicate for 60 seconds to ensure complete solvation.

  • Linearity Validation (Serial Dilution): Prepare three dilutions (e.g., 100%, 50%, 25% of stock).

  • Measurement: Scan each dilution. Causality note: Verify that the maximum absorbance ( Amax​ ) remains between 0.2 and 1.0 AU. Absorbance values above 1.0 suffer from stray light effects and detector non-linearity, invalidating quantitative molar absorptivity calculations.

  • Data Integrity Check: Plot Absorbance vs. Concentration. A perfectly linear regression ( R2>0.999 ) validates that the molecule is not aggregating or undergoing concentration-dependent structural changes in solution.

Analytical Workflow Visualization

The following logic diagram illustrates the parallel processing and cross-validation required to confirm the structural identity of 7-Iodo-5-nitro-1H-indazole.

G Sample 7-Iodo-5-nitro-1H-indazole Sample Preparation IR_Branch FTIR Spectroscopy (Vibrational Modes) Sample->IR_Branch UV_Branch UV-Vis Spectroscopy (Electronic Transitions) Sample->UV_Branch IR_Valid Self-Validation: Polystyrene Cal & ATR Correction IR_Branch->IR_Valid UV_Valid Self-Validation: Baseline Blank & Beer-Lambert Check UV_Branch->UV_Valid IR_Data Identify: N-H, NO₂, C-I (4000 - 400 cm⁻¹) IR_Valid->IR_Data UV_Data Identify: π-π*, n-π* (200 - 800 nm) UV_Valid->UV_Data Integration Structural Confirmation & Data Integration IR_Data->Integration UV_Data->Integration

Workflow for the spectroscopic characterization and validation of 7-Iodo-5-nitro-1H-indazole.

Conclusion

The robust spectroscopic characterization of 7-Iodo-5-nitro-1H-indazole relies on understanding the physical causality behind its spectral features. By mapping the high reduced mass of iodine to the far-IR region, interpreting the massive dipole shifts of the nitro group[1], and tracking the solvatochromic behavior of its electronic transitions, researchers can confidently validate the structural integrity of this complex molecule. Adhering to the self-validating protocols outlined above ensures that the resulting data is not only accurate but fundamentally unassailable.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, AND TOXICITY OF HETEROBINUCLEAR COMPLEXES OF TRANSITION METAL IONS. Taylor & Francis (Tandfonline). Available at:[Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 7-Iodo-5-nitro-1H-indazole

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 7-Iodo-5-nitro-1H-indazole For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 7-Iodo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, a bioisostere of indole, allows for diverse biological activities, including anti-tumor, antiviral, and kinase inhibition. The strategic functionalization of the indazole ring is therefore of paramount importance in the discovery of new chemical entities. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[1]

This guide provides a comprehensive overview of the synthesis and subsequent Suzuki-Miyaura cross-coupling of a highly functionalized and reactive building block: 7-Iodo-5-nitro-1H-indazole . The presence of an iodine atom at the C7 position offers a reactive handle for cross-coupling, while the electron-withdrawing nitro group at the C5 position modulates the electronic properties of the ring system, enhancing the reactivity of the C-I bond towards oxidative addition in the catalytic cycle.[2][3]

We will first address the synthesis of this key intermediate, followed by detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, complete with mechanistic insights and troubleshooting strategies.

Part 1: Synthesis of the Key Precursor: 7-Iodo-5-nitro-1H-indazole

A direct and regioselective synthesis of 7-iodo-5-nitro-1H-indazole is not prominently described in the literature. However, a robust and logical synthetic pathway can be devised based on established indazole chemistry. The proposed route involves the initial synthesis of 7-iodo-1H-indazole, followed by a regioselective nitration.

Workflow for the Synthesis of 7-Iodo-5-nitro-1H-indazole

Synthetic_Workflow Figure 1: Proposed Synthetic Pathway cluster_0 Step 1: Synthesis of 7-Nitro-1H-indazole cluster_1 Step 2: Synthesis of 7-Amino-1H-indazole cluster_2 Step 3: Synthesis of 7-Iodo-1H-indazole cluster_3 Step 4: Synthesis of 7-Iodo-5-nitro-1H-indazole A 6-Nitro-o-toluidine B Diazotization (NaNO₂, Acetic Acid) A->B Ref. [12] C 7-Nitro-1H-indazole B->C High Yield (98%) D 7-Nitro-1H-indazole C->D E Hydrogenation (Pd/C, H₂ or NH₄⁺HCOO⁻) D->E Ref. [12] F 7-Amino-1H-indazole E->F G 7-Amino-1H-indazole F->G H Sandmeyer-type Reaction (NaNO₂, HCl, KI) G->H Ref. [12] I 7-Iodo-1H-indazole H->I Good Yield (71%) J 7-Iodo-1H-indazole I->J K Nitration (HNO₃, H₂SO₄) J->K Proposed Step L 7-Iodo-5-nitro-1H-indazole K->L

Caption: Figure 1: Proposed Synthetic Pathway.

Experimental Protocol: Synthesis of 7-Iodo-1H-indazole

This protocol is adapted from the work of Cottyn et al., 2007.[4]

  • Synthesis of 7-Nitro-1H-indazole: To a solution of 6-nitro-o-toluidine in acetic acid, add a solution of sodium nitrite in water dropwise at 0-5 °C. The reaction is typically stirred for 1-2 hours, yielding 7-nitro-1H-indazole in high yield (ca. 98%) after workup.[4]

  • Synthesis of 7-Amino-1H-indazole: The 7-nitro-1H-indazole is reduced to the corresponding amine. This can be achieved via catalytic hydrogenation using Palladium on carbon (Pd/C) or through transfer hydrogenation with a reagent like ammonium formate.[4]

  • Synthesis of 7-Iodo-1H-indazole: The 7-amino-1H-indazole is converted to the iodo-derivative via a Sandmeyer-type reaction. The amine is first diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures, followed by the addition of a solution of potassium iodide (KI) to yield 7-iodo-1H-indazole (ca. 71% yield).[4]

Proposed Protocol: Synthesis of 7-Iodo-5-nitro-1H-indazole

This proposed protocol is based on standard nitration procedures for aromatic compounds.[5][6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 7-iodo-1H-indazole (1.0 eq.) to concentrated sulfuric acid (H₂SO₄, 5.0 eq.) while maintaining the temperature below 10 °C.

  • Nitrating Mixture Addition: Prepare a pre-cooled nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (H₂SO₄, 1.0 eq.). Add this mixture dropwise to the indazole solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. The regioselectivity is directed by the existing substituents. The pyrazole ring of the indazole is generally deactivating, and the iodine at C7 will direct ortho and para. The C5 position is electronically favored for nitration in this system. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The precipitated solid is collected by vacuum filtration and washed with cold deionized water.

  • Purification: The crude product is dried under vacuum and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling Protocols

The C-I bond at the 7-position of the indazole, activated by the electron-withdrawing nitro group at C5, is an excellent electrophilic partner for Suzuki-Miyaura coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational protocol design and troubleshooting.

Suzuki_Miyaura_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)-I(L)₂ (Oxidative Addition) Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)-R(L)₂ (Transmetalation) OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product_complex R-Ar (Product) Trans_complex->Product_complex ArI 7-Iodo-5-nitro-1H-indazole ArI->OA_complex Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Trans_complex

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-iodo-5-nitro-1H-indazole to form a Pd(II) intermediate. This is often the rate-determining step, and the electron-deficient nature of the indazole ring facilitates this process.[3]

  • Transmetalation: The organic group (R) is transferred from the boronic acid (or its boronate form, activated by a base) to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups (the indazole and R) on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Protocol 1: General Conditions using Pd(dppf)Cl₂

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent, air-stable pre-catalyst that is effective for many challenging couplings.[7]

Materials:

  • 7-Iodo-5-nitro-1H-indazole (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Pd(dppf)Cl₂ (0.03-0.05 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or a microwave vial, add 7-iodo-5-nitro-1H-indazole, the boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe, followed by the Pd(dppf)Cl₂ catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Conditions for Sterically Hindered or Electron-Poor Partners

For more challenging coupling partners, such as sterically hindered boronic acids or those bearing electron-withdrawing groups, a more active catalytic system may be required. The use of bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[8]

Materials:

  • 7-Iodo-5-nitro-1H-indazole (1.0 eq.)

  • Boronic acid or ester (e.g., pinacol ester) (1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq.)

  • XPhos or SPhos (0.04 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • Toluene or CPME (Cyclopentyl methyl ether)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Palladium(II) Acetate and the phosphine ligand to a dry Schlenk flask. Add the solvent and stir for 10-15 minutes to form the active catalyst.

  • Reagent Addition: Add the 7-iodo-5-nitro-1H-indazole, the boronic acid/ester, and the base (K₃PO₄).

  • Heating: Heat the mixture to 100-110 °C. Monitor the reaction closely.

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Part 3: Data Presentation & Troubleshooting

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Expected Outcomes
Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O904-8Good to Excellent
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O856-12Good
3-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1002-6Excellent
4-Trifluoromethylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene11012-18Moderate to Good
2-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄CPME10016-24Moderate

Note: Yields are estimations based on couplings with similar electron-deficient halo-heterocycles. Optimization may be required.

Troubleshooting Common Issues

Troubleshooting_Guide Figure 3: Troubleshooting Workflow Start Low or No Conversion? Catalyst_Check Is the Catalyst Active? Start->Catalyst_Check Base_Solvent_Check Are Base/Solvent Optimal? Start->Base_Solvent_Check Side_Reaction_Check Side Reactions Observed? Start->Side_Reaction_Check Catalyst_Solutions -> Use a precatalyst (e.g., XPhos Pd G3) -> Increase catalyst loading (up to 10 mol%) -> Degas solvents thoroughly Catalyst_Check->Catalyst_Solutions Base_Solvent_Solutions -> Switch to a stronger base (K₃PO₄, Cs₂CO₃) -> Ensure adequate water for boronic acid activation -> Try a different solvent (Toluene, DME, CPME) Base_Solvent_Check->Base_Solvent_Solutions Deiodination De-iodination (loss of Iodine)? Side_Reaction_Check->Deiodination Protodeboronation Protodeboronation (loss of Boron)? Side_Reaction_Check->Protodeboronation Deiodination_Solutions -> Lower reaction temperature -> Use a more active catalyst for faster coupling -> Protect the indazole N-H Deiodination->Deiodination_Solutions Protodeboronation_Solutions -> Use boronic ester (pinacol, MIDA) -> Use anhydrous conditions with KF as base -> Use a 2-phase system (e.g., Toluene/Water) Protodeboronation->Protodeboronation_Solutions

Caption: Figure 3: Troubleshooting Workflow.

  • De-iodination: The premature loss of the iodine atom can be a significant side reaction.[9] This is often promoted by high temperatures or prolonged reaction times. Using a more active catalyst to accelerate the desired coupling can often outcompete this side reaction. Protecting the acidic N-H of the indazole with a group like Boc can also mitigate this issue.[9]

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid is a common issue, especially with heteroaryl boronic acids.[3][10] Using more stable boronate esters (e.g., pinacol esters) or running the reaction under anhydrous conditions with a fluoride source (like KF) can prevent this.

  • Catalyst Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[10] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can create a sterically shielded palladium center, preventing strong coordination by the substrate and promoting higher catalytic turnover.[8]

Conclusion

7-Iodo-5-nitro-1H-indazole is a valuable and highly reactive building block for the synthesis of complex, functionalized indazole derivatives. The protocols and insights provided herein offer a robust framework for researchers to successfully employ this intermediate in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanism and potential side reactions, scientists can effectively troubleshoot and optimize conditions to access a wide array of novel molecules for drug discovery and development.

References

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. Available at: [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Mini-Reviews in Organic Chemistry, 7(4), 339-357. Available at: [Link]

  • Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 126(35), 11051–11059. Available at: [Link]

  • Reddit (2019). How resistant are Suzuki couplings to nitro groups?. r/chemhelp. Available at: [Link]

  • NextSDS. 3-Iodo-5-nitro-1H-indazole — Chemical Substance Information. Available at: [Link]

  • J&K Scientific. 3-Iodo-5-nitro-1H-indazole, 97%. Available at: [Link]

  • Cottyn, B., Vichard, D., Terrier, F., Nioche, P., & Raman, C. S. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(1), 0117–0120. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 874. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Synfacts (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(10), 1051. Available at: [Link]

  • Kaur, H., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-60. Available at: [Link]

  • Shaughnessy, K. H., & DeVasher, R. B. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4175–4185. Available at: [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. Available at: [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Chemical Communications. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Available at: [Link]

  • ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. Available at: [Link]

  • RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 112-118. Available at: [Link]

Sources

Application

Application Note: Chemoselective Reduction of 7-Iodo-5-nitro-1H-indazole

Executive Summary The synthesis of highly functionalized indazole scaffolds is a cornerstone of modern drug discovery. The transformation of 7-Iodo-5-nitro-1H-indazole to 7-Iodo-1H-indazol-5-amine presents a classic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized indazole scaffolds is a cornerstone of modern drug discovery. The transformation of 7-Iodo-5-nitro-1H-indazole to 7-Iodo-1H-indazol-5-amine presents a classic chemoselectivity challenge: the reduction of a strongly electron-withdrawing nitro group in the presence of a highly labile carbon-iodine (C-I) bond. This application note provides a comprehensive, self-validating guide to achieving this transformation without triggering unwanted hydrodehalogenation.

Mechanistic Rationale & The Dehalogenation Challenge

In polyfunctional molecules like 7-Iodo-5-nitro-1H-indazole, the choice of reducing agent dictates the fate of the molecule[1]. Standard nitro reduction protocols often rely on catalytic hydrogenation (e.g., H₂, Pd/C). However, palladium is a transition metal that readily undergoes oxidative addition into the relatively weak C-I bond (bond dissociation energy ~238 kJ/mol). Under a hydrogen atmosphere, this intermediate rapidly undergoes reductive elimination, leading to the cleavage of the iodine atom (hydrodehalogenation) and yielding the unwanted byproduct 1H-indazol-5-amine[2].

To preserve the C-I bond, the reduction must bypass oxidative addition entirely. This is achieved by utilizing Single-Electron Transfer (SET) reagents or mild metal-salt reductants[2].

  • Iron/Ammonium Chloride (Fe/NH₄Cl): Iron powder acts as a direct electron donor. The reduction proceeds via a radical anion intermediate, stepping through nitroso and hydroxylamine phases before yielding the amine[3]. Ammonium chloride serves as a mild proton donor (pH ~5–6) that continuously dissolves the passivating iron oxide layer on the metal surface without providing the harsh acidic environment that could degrade the indazole core[3].

  • Tin(II) Chloride (SnCl₂): Acts as a mild, homogeneous reducing agent that selectively reduces the nitro group via oxygen transfer and protonation, leaving aryl halides completely intact[4].

Comparative Analysis of Reduction Strategies

The following table summarizes the quantitative and qualitative data for standard reduction methodologies applied to iodo-nitroaromatics.

Reduction MethodReagents & ConditionsChemoselectivity (C-I Preservation)Typical YieldOperational Notes & Causality
Catalytic Hydrogenation H₂ gas, 10% Pd/C, MeOH, RTPoor (< 10%)N/A (Yields de-iodinated byproduct)Avoid. Pd inserts into the C-I bond causing rapid hydrodehalogenation[2].
Béchamp-Type Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °CExcellent (> 95%)80–90%Recommended. Heterogeneous, scalable, and environmentally benign. Requires hot filtration[3].
Tin-Mediated Reduction SnCl₂·2H₂O, EtOH, RefluxExcellent (> 95%)75–85%Alternative. Homogeneous reaction. Workup requires careful neutralization to precipitate tin salts[5].

Logical Workflow & Pathway Visualization

The following diagram illustrates the chemoselective logic dictating the choice of reagents for this specific transformation.

ReductionPathway SM 7-Iodo-5-nitro-1H-indazole (Starting Material) PdC H2, Pd/C (Catalytic Hydrogenation) SM->PdC Fe Fe powder, NH4Cl EtOH/H2O, 80°C SM->Fe Sn SnCl2·2H2O EtOH, Reflux SM->Sn Dehalogenation Hydrodehalogenation (C-I Bond Cleavage) PdC->Dehalogenation Selective Selective Nitro Reduction (C-I Bond Preserved) Fe->Selective Sn->Selective Product1 1H-indazol-5-amine (Unwanted Byproduct) Dehalogenation->Product1 Product2 7-Iodo-1H-indazol-5-amine (Target Product) Selective->Product2

Chemoselective pathways for the reduction of 7-Iodo-5-nitro-1H-indazole.

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Gold Standard)

This heterogeneous protocol is favored for its scalability, high selectivity, and low cost[2].

Reagents Required:

  • 7-Iodo-5-nitro-1H-indazole: 1.0 eq (e.g., 10 mmol, 2.89 g)

  • Iron powder (325 mesh): 5.0 eq (50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl): 5.0 eq (50 mmol, 2.67 g)

  • Solvent: Ethanol / Distilled Water (4:1 v/v), 50 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the starting material in 40 mL of ethanol and 10 mL of water.

    • Causality: The 4:1 EtOH/H₂O ratio ensures the organic substrate remains solvated while providing enough aqueous media to dissolve the NH₄Cl and facilitate proton transfer.

  • Reagent Addition: Add the NH₄Cl followed by the iron powder.

    • Causality: Using fine iron powder (325 mesh) maximizes the surface area for the single-electron transfer. NH₄Cl must be present to prevent the iron surface from permanently passivating[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously (800–1000 rpm) for 2 to 4 hours.

    • Causality: Vigorous stirring is non-negotiable. If the heavy iron powder settles, the heterogeneous reaction will stall.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (yellow, UV-active, high R_f) will disappear. The product (7-Iodo-1H-indazol-5-amine) will appear as a highly polar, UV-active spot at a lower R_f that stains positively (brown/purple) with Ninhydrin.

  • Hot Filtration: Once complete, remove the flask from heat. While still hot, filter the mixture through a tightly packed pad of Celite. Wash the filter cake generously with hot ethyl acetate (3 × 30 mL).

    • Causality: Filtering hot prevents the product from crystallizing onto the iron matrix. Celite traps the fine Fe/Fe₃O₄ particles, preventing them from bleeding into the filtrate and ensuring safe disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with saturated NaHCO₃ (20 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the amine.

Protocol B: Tin(II) Chloride Reduction (Alternative)

Useful when heterogeneous mixtures are undesirable, though workup requires careful handling of tin emulsions[5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 7-Iodo-5-nitro-1H-indazole (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise.

    • Causality: An excess of SnCl₂ is required to drive the reaction to completion, as each nitro group requires 3 equivalents of Sn(II) for full reduction to the amine[4].

  • Reflux: Heat the mixture to 80 °C for 2–3 hours until TLC indicates complete consumption of the starting material.

  • Neutralization & Workup: Cool the mixture to 0 °C in an ice bath. Carefully adjust the pH to > 8 using 2M NaOH or saturated NaHCO₃[5].

    • Validation Checkpoint: A thick, milky white precipitate of tin oxides/hydroxides (SnO₂ / Sn(OH)₂) will form. This visual cue confirms successful neutralization, breaking the tin-amine coordination complex[5].

  • Extraction: Filter the resulting suspension through Celite to break the emulsion. Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

ProtocolWorkflow Step1 1. Reaction Setup Suspend SM, Fe, NH4Cl in EtOH/H2O Step2 2. Reflux & Stir 80°C, 2-4 hours, Vigorous stirring Step1->Step2 Step3 3. TLC Monitoring Confirm SM disappearance & Amine formation Step2->Step3 Step4 4. Hot Filtration Filter through Celite pad, Wash with EtOAc Step3->Step4 Step5 5. Extraction Concentrate, NaHCO3 wash, EtOAc extract Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate in vacuo Step5->Step6

Step-by-step experimental workflow for the Fe/NH4Cl mediated reduction.

Troubleshooting & Optimization

  • Incomplete Reduction (Fe/NH₄Cl): If TLC shows intermediate hydroxylamine (often a spot between the SM and the product), the iron surface has likely passivated. Solution: Add an additional 1.0 eq of NH₄Cl and 1.0 eq of Fe powder, and ensure stirring is vigorous enough to suspend the metal.

  • Severe Emulsions during SnCl₂ Workup: Tin salts are notorious for creating unmanageable emulsions during liquid-liquid extraction. Solution: Do not attempt to separate the layers if a thick emulsion forms. Instead, immediately filter the entire biphasic mixture through a thick pad of Celite. The Celite will trap the gelatinous tin hydroxides, allowing the filtrate to separate cleanly into two layers.

  • Oxidation of the Amine Product: Anilines and amino-indazoles are susceptible to air oxidation, turning dark brown or purple over time. Solution: Store the isolated 7-Iodo-1H-indazol-5-amine under an inert atmosphere (Argon or N₂) at 4 °C, or use it immediately in the subsequent synthetic step (e.g., Buchwald-Hartwig amination or protection).

Sources

Method

Application Note: N-Alkylation and N-Protection Strategies for 7-Iodo-5-nitro-1H-indazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 7-Iodo-5-nitro-1H-indazole (CAS: 1208228-60-7)[1] Executive Summary Functionalizing the 1H-indazole scaffold is a notor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 7-Iodo-5-nitro-1H-indazole (CAS: 1208228-60-7)[1]

Executive Summary

Functionalizing the 1H-indazole scaffold is a notorious bottleneck in drug development due to poor regioselectivity between the N1 and N2 positions[2]. When dealing with 7-Iodo-5-nitro-1H-indazole , the synthetic landscape is fundamentally altered. Standard protocols that typically yield N1-alkylated products fail or produce intractable mixtures.

As an Application Scientist, I frequently observe that researchers waste significant time on tedious chromatographic separations of N1/N2 regioisomers. This guide provides field-proven, self-validating protocols to achieve high regioselectivity by leveraging—rather than fighting—the unique steric and electronic properties of the C7-iodo and C5-nitro substituents.

Mechanistic Causality: The Interplay of Sterics and Electronics

To rationally design a functionalization strategy, we must understand the causality behind the molecule's reactivity. The regioselectivity of this specific indazole is dictated by two competing forces:

  • Massive Steric Shielding (C7-Iodine): The van der Waals radius of iodine (~1.98 Å) creates a severe steric blockade directly adjacent to the N1 nitrogen. While unhindered indazoles thermodynamically favor N1-alkylation, the C7-iodine kinetically deflects incoming electrophiles toward the more exposed N2 position [3][4].

  • Electronic Deactivation (C5-Nitro): The strongly electron-withdrawing nitro group lowers the pKa of the N-H bond, facilitating basic deprotonation. However, it simultaneously depletes the electron density of the resulting indazolide anion. This reduced nucleophilicity necessitates the use of highly reactive electrophiles or acid-catalyzed activation to drive the reaction to completion.

  • Quantum Mechanical (QM) Insight: Recent QM transition state (TS) analyses demonstrate that for sterically hindered indazoles, the activation energy barrier for N2-alkylation is significantly lower (by >3 kcal/mol) than for N1-alkylation under acidic conditions, resulting in an intrinsic >99:1 preference for N2-attack [5].

Regioselectivity cluster_alkylation N-Alkylation Pathways cluster_protection N-Protection Pathways Indazole 7-Iodo-5-nitro-1H-indazole (Sterically Hindered N1) NaH NaH / THF / R-Br (Kinetic Control) Indazole->NaH Imidate Trichloroacetimidate / H+ (Acid Catalysis) Indazole->Imidate SEM SEM-Cl / DIPEA (Mild Base) Indazole->SEM Boc Boc2O / DMAPO (Thermodynamic) Indazole->Boc N2_Alk N2-Alkyl Regioisomer (>95% Yield) NaH->N2_Alk C7-I blocks N1 Imidate->N2_Alk Lower TS Energy N2_SEM N2-SEM Indazole (Major) SEM->N2_SEM Steric routing N1_Boc N1-Boc Indazole (Major) Boc->N1_Boc Equilibration

Figure 1: Mechanistic divergence of N-alkylation and N-protection for 7-Iodo-5-nitro-1H-indazole.

Quantitative Data Summary

The following table summarizes the expected regioisomeric outcomes based on the chosen methodology, highlighting the profound impact of the C7-iodo substituent compared to standard indazoles.

Reaction TypeReagents / CatalystDominant RegioisomerExpected Ratio (N1:N2)Key Mechanistic Driver
Alkylation NaH, THF, R-BrN2-Alkyl< 5 : 95Steric shielding by C7-Iodine blocks N1 trajectory [3].
Alkylation R-Trichloroacetimidate, H+N2-Alkyl< 1 : 99Low TS energy barrier for N2 attack (QM validated) [5].
Protection SEM-Cl, DIPEA, DCMN2-SEM< 10 : 90Kinetic control; mild base prevents naked anion formation [6].
Protection Boc2O, DMAPO (cat.)N1-Boc> 85 : 15Thermodynamic equilibration to the stable isomer [7][8].

Validated Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate specific analytical checkpoints to guarantee protocol fidelity and confirm regiochemical assignments without ambiguity.

Protocol A: Acid-Catalyzed N2-Selective Alkylation

This metal-free protocol bypasses the deactivated indazolide anion, utilizing the inherent basicity of the N2 atom to attack an acid-activated electrophile.

  • Setup: Flame-dry a 50 mL round-bottom flask. Under an argon atmosphere, charge the flask with 7-Iodo-5-nitro-1H-indazole (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Electrophile Addition: Add the desired alkyl 2,2,2-trichloroacetimidate (1.5 mmol) to the suspension at room temperature.

  • Catalysis: Dropwise, add camphorsulfonic acid (CSA) or Trifluoromethanesulfonic acid (TfOH) (0.1 mmol).

    • Causality Check: The acid protonates the imidate, generating a highly reactive electrophilic species. The C7-iodine sterically forces the trajectory of this bulky electrophile exclusively to the N2 position.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The N2-isomer will typically exhibit a lower Rf value (more polar) than the N1-isomer due to the exposed dipole moment of the quinonoid 2H-indazole structure.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure N2-alkylated product.

Protocol B: Regioselective N2-SEM Protection

SEM protection is critical when downstream C3-lithiation is required. This protocol uses a mild base to maintain kinetic control.

  • Setup: Dissolve 7-Iodo-5-nitro-1H-indazole (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

    • Causality Check: Using DIPEA rather than NaH prevents the formation of a highly reactive, delocalized "naked" anion, ensuring the steric bulk of the C7-iodine remains the dominant directing factor.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with distilled water (10 mL). Extract with DCM (2 x 15 mL), wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Self-Validation (NMR): Do not rely solely on LC-MS, as regioisomers share the same mass. Confirm regiochemistry via 2D 1H-13C HMBC NMR. The SEM methylene protons (-CH2-N) must show a strong 3J correlation to the indazole C3 carbon (~125 ppm). If N1-protection occurred, these protons would correlate with the C7a carbon (~140 ppm) [4].

Protocol C: Thermodynamic N1-Boc Protection

Forcing N1 protection against the steric bulk of C7-iodine requires thermodynamic equilibration.

  • Setup: Dissolve the indazole (1.0 mmol) in anhydrous THF (10 mL) at room temperature.

  • Reagents: Add Di-tert-butyl dicarbonate (Boc2O) (1.5 mmol) and a catalytic amount of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (0.1 mmol).

  • Reaction: Heat the reaction to 60 °C for 18 hours. The elevated temperature and DMAPO catalyst allow reversible acylation, funneling the kinetic N2-Boc product into the thermodynamically stable N1-Boc isomer.

  • Workup: Cool to room temperature, concentrate, and purify via silica gel chromatography.

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology (Synthesis) URL:[Link]

  • Title: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: Journal of Organic Chemistry URL:[Link]

Sources

Application

The Versatile 7-Iodo-5-nitro-1H-indazole: A Building Block for Advanced Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The ability to precisely functionalize this heterocyclic system is paramount in the quest for novel drug candidates with improved potency and selectivity. Among the various functionalized indazoles, 7-Iodo-5-nitro-1H-indazole has emerged as a particularly valuable and versatile building block. Its strategic placement of an iodine atom at the 7-position and a nitro group at the 5-position provides orthogonal handles for a diverse range of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted indazoles utilizing this key intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field.

Core Synthetic Strategies: A Multi-pronged Approach

The synthetic utility of 7-Iodo-5-nitro-1H-indazole lies in its capacity to undergo a variety of transformations, primarily centered around palladium-catalyzed cross-coupling reactions at the C-7 position and functionalization of the nitro group. A general overview of the synthetic pathways is presented below.

Synthetic_Pathways A 7-Iodo-5-nitro-1H-indazole B N-Protected 7-Iodo-5-nitro-1H-indazole A->B N-Protection C 7-Aryl/Heteroaryl-5-nitro- 1H-indazole B->C Suzuki Coupling D 7-Alkynyl-5-nitro- 1H-indazole B->D Sonogashira Coupling E 7-Amino-5-nitro- 1H-indazole B->E Buchwald-Hartwig Amination F 7-Substituted-5-amino- 1H-indazole C->F Nitro Reduction D->F Nitro Reduction E->F Nitro Reduction G Further Derivatization F->G e.g., Acylation, Sulfonylation

Caption: Synthetic pathways from 7-Iodo-5-nitro-1H-indazole.

Part 1: The Critical Role of N-Protection

The indazole core possesses two nitrogen atoms, and the acidic proton can reside on either, leading to 1H and 2H tautomers, with the 1H-tautomer being more stable.[1] For many subsequent reactions, particularly palladium-catalyzed cross-couplings, protection of the indazole nitrogen is crucial to prevent catalyst inhibition and undesired side reactions.[5]

Rationale for N-Protection:
  • Preventing Catalyst Deactivation: The free N-H group can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.

  • Improving Solubility: The introduction of a protecting group can enhance the solubility of the indazole substrate in organic solvents commonly used for cross-coupling reactions.

  • Directing Regioselectivity: In some cases, the choice of protecting group can influence the regioselectivity of subsequent functionalization.

Protocol for N-Protection (SEM-Cl):

A common and effective protecting group for indazoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under a wide range of conditions and can be readily removed.[6][7]

Materials:

  • 7-Iodo-5-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 7-Iodo-5-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected 7-iodo-5-nitro-1H-indazole.

Note: Under these conditions, a mixture of N-1 and N-2 protected isomers may be formed.[7] The regioselectivity can be influenced by the substitution pattern on the indazole ring.[7][8]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

With the indazole nitrogen protected, the C-7 iodo-substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than C-Br or C-Cl bonds in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions.[9][10]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[11][12] This reaction is instrumental for introducing aryl and heteroaryl moieties at the 7-position of the indazole core.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling Start N-Protected 7-Iodo-5-nitro-1H-indazole Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Reaction Reaction at Elevated Temperature Start->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl/Heteroaryl-5-nitro-1H-indazole Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol for a Typical Suzuki-Miyaura Coupling:

Materials:

  • N-Protected 7-iodo-5-nitro-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium phosphate, K₃PO₄, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 2:1 ratio)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine the N-protected 7-iodo-5-nitro-1H-indazole (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O8075-95
PdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O9080-98
SPhos PrecatalystK₃PO₄Dioxane/H₂O6085-99[13]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][14][15][16] This reaction is a powerful tool for introducing alkynyl moieties, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions.

Protocol for a Typical Sonogashira Coupling:

Materials:

  • N-Protected 7-iodo-5-nitro-1H-indazole

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA)

  • Solvent (e.g., Tetrahydrofuran, THF, or N,N-Dimethylformamide, DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-protected 7-iodo-5-nitro-1H-indazole (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in the chosen solvent, add the palladium catalyst (2-5 mol%) and copper(I) iodide (5-10 mol%).

  • Add the amine base (2-3 equivalents) and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[17][18][19] This reaction allows for the direct introduction of a wide range of primary and secondary amines at the 7-position of the indazole ring.

Protocol for a Typical Buchwald-Hartwig Amination:

Materials:

  • N-Protected 7-iodo-5-nitro-1H-indazole

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu, or Lithium bis(trimethylsilyl)amide, LiHMDS)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the ligand, and the base.

  • Add the N-protected 7-iodo-5-nitro-1H-indazole (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Transformation of the Nitro Group

The nitro group at the 5-position is a versatile functional group that can be readily transformed into an amino group, which can then be further derivatized.

Reduction of the Nitro Group:

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on the other functional groups present in the molecule.

Protocol for Nitro Group Reduction using Tin(II) Chloride:

Stannous chloride (SnCl₂) is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[20]

Materials:

  • 7-Substituted-5-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 7-substituted-5-nitro-1H-indazole (1.0 equivalent) in the chosen solvent, add tin(II) chloride dihydrate (4-5 equivalents).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Filter the resulting suspension through a pad of celite to remove the tin salts, washing the pad with EtOAc.

  • Separate the layers of the filtrate and extract the aqueous layer with EtOAc (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 5-aminoindazole can often be used in the next step without further purification.

Alternative Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas. This method is very clean but may not be compatible with reducible functional groups like alkynes.[21]

  • Iron in Acetic Acid: A classical and cost-effective method for nitro group reduction.

Conclusion: A Gateway to Novel Chemical Space

The 7-Iodo-5-nitro-1H-indazole building block offers a robust and flexible platform for the synthesis of a diverse library of substituted indazoles. The strategic application of N-protection, followed by a suite of well-established palladium-catalyzed cross-coupling reactions and subsequent nitro group manipulation, provides medicinal chemists with a powerful toolkit to explore new chemical space in the pursuit of novel therapeutics. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in this exciting and impactful area of drug discovery.

References

  • Luo, J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Ward, R. A., & Watts, M. E. (1982). The oxygen dependence of the reduction of nitroimidazoles in a radiolytic model system. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 599–602. [Link]

  • Cheung, H., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6825–6828. [Link]

  • Luo, J., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 8(13), 2699–2702. [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]

  • Edwards, D. I. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Molecules, 26(9), 2639. [Link]

  • Rakib, E. M., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(9). [Link]

  • Knight, R. C., et al. (1981). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 30(15), 2099–2103. [Link]

  • ResearchGate. (n.d.). How do you do reduction of aromatic nitro or nitroimidazole ?. [Link]

  • Guillaumet, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(10), 1535–1538. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wang, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6673. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Cho, S. H., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 809–811. [Link]

  • Wang, D., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1636–1667. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(45), 17098–17105. [Link]

  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. [Link]

Sources

Method

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Iodo-5-nitro-1H-indazole

Strategic Rationale & Substrate Complexity The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole in kinase inhibitors and rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Complexity

The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole in kinase inhibitors and receptor antagonists [1]. Functionalization at the 7-position via the Buchwald-Hartwig amination is highly desirable but presents a unique set of steric and electronic challenges, particularly when a 5-nitro group is present.

As a Senior Application Scientist, it is critical to understand that 7-Iodo-5-nitro-1H-indazole is not a standard aryl halide. The substrate's reactivity is governed by three competing factors:

  • Hyper-Activated Oxidative Addition: The strongly electron-withdrawing 5-nitro group drastically weakens the C7–I bond, making the initial oxidative addition of Pd(0) nearly instantaneous [4].

  • Retarded Reductive Elimination: The resulting electron-poor Ar–Pd(II)–Amido intermediate is highly stable. Without a sufficiently electron-rich and sterically bulky ligand to "push" the product off the metal center, the catalytic cycle stalls, leading to catalyst degradation (Pd black formation).

  • Chemoselectivity & Base Sensitivity: The N1–H proton of the indazole is acidic. Strong bases like sodium tert-butoxide ( NaOtBu ) will deprotonate the indazole, forming an insoluble indazolide salt that halts the reaction or promotes unwanted N1-arylation. Furthermore, NaOtBu is notoriously incompatible with nitro groups, often leading to rapid decomposition and polymerization [2].

To achieve high-yielding C–N bond formation without requiring pre-protection of the indazole N1–H, the catalytic system must be carefully engineered using weak bases and highly active biarylphosphine ligands [3].

Mechanistic Insights & Parameter Selection

Catalyst & Ligand Design

For this specific transformation, Pd2​(dba)3​ is the preferred palladium(0) source. It avoids the need for in situ reduction of Pd(II) precatalysts, which can be sluggish in the presence of electron-deficient substrates.

The choice of ligand is the single most critical parameter [1]:

  • For Primary Amines: BrettPhos is mandatory. Its extreme steric bulk prevents the formation of off-cycle bis-amine palladium complexes, while its electron-rich biaryl backbone accelerates the difficult reductive elimination step.

  • For Secondary Amines: RuPhos or Xantphos provide the optimal bite angle and steric environment to accommodate the bulkier secondary amine nucleophiles during coordination.

Base & Solvent Dynamics

Cs2​CO3​ is the base of choice. It is basic enough to facilitate the deprotonation of the amine at the palladium center but mild enough to tolerate the 5-nitro group and prevent complete deprotonation of the indazole N1–H[3]. 1,4-Dioxane is selected as the solvent because its higher boiling point (101 °C) provides the necessary thermal energy to drive reductive elimination, while its coordinating ability helps stabilize the active Pd(0) species.

Catalytic Cycle Visualization

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (7-Iodo-5-nitro-1H-indazole) Pd0->OxAdd Ar-I (Substrate) PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar AmineBind Amine Coordination & Base Deprotonation PdII_Ar->AmineBind HNR2, Cs2CO3 PdII_Amido Ar-Pd(II)-NR2 Amido Complex AmineBind->PdII_Amido -CsI, -CsHCO3 RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Arylamine Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination of 7-Iodo-5-nitro-1H-indazole.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind the selected protocol. Note the catastrophic failure when using strong bases with the nitro-substrate.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)*Observation / Causality
1 Pd2​(dba)3​ (2.5)BINAP (6.0) NaOtBu (2.0)Toluene100< 5%Failure: Black tar formation; NaOtBu degrades the nitro group.
2 Pd2​(dba)3​ (2.5)Xantphos (6.0) Cs2​CO3​ (2.0)Dioxane10045%Sub-optimal: Sluggish reductive elimination with primary amines.
3 Pd(OAc)2​ (5.0)BrettPhos (6.0) K3​PO4​ (2.0)Dioxane10062%Moderate: K3​PO4​ is slightly too weak to drive rapid deprotonation.
4 Pd2​(dba)3​ (2.5) BrettPhos (6.0) Cs2​CO3​ (2.0) Dioxane 100 88% Optimal: Perfect balance of steric push and mild basicity.
5** Pd2​(dba)3​ (2.5)RuPhos (6.0) Cs2​CO3​ (2.0)Dioxane10082%Optimal for Secondary Amines: Accommodates steric bulk of morpholine/piperidine.

*Isolated yields using morpholine (Entry 5) or n-butylamine (Entries 1-4) as the coupling partner.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are provided to ensure the researcher can verify the integrity of the catalytic cycle in situ.

Materials & Reagents
  • Substrate: 7-Iodo-5-nitro-1H-indazole (1.0 mmol, 289 mg)

  • Amine: Primary alkyl/aryl amine (1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 23 mg, 2.5 mol% = 5 mol% Pd)

  • Ligand: BrettPhos (0.06 mmol, 32 mg, 6.0 mol%)

  • Base: Cs2​CO3​ (2.0 mmol, 652 mg) - Must be finely milled and anhydrous.

  • Solvent: 1,4-Dioxane (5.0 mL) - Anhydrous and strictly degassed.

Step-by-Step Workflow

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 7-Iodo-5-nitro-1H-indazole (289 mg, 1.0 mmol), Pd2​(dba)3​ (23 mg, 0.025 mmol), BrettPhos (32 mg, 0.06 mmol), and anhydrous Cs2​CO3​ (652 mg, 2.0 mmol).

  • Seal the tube with a rubber septum. If not using a glovebox, evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) and the electron-rich phosphine ligand are highly susceptible to oxidation by atmospheric O2​ .

Step 2: Solvent and Amine Addition 3. Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. 4. Add the amine (1.5 mmol) via syringe. (If the amine is a solid, add it during Step 1). 5. Self-Validation Check: At room temperature, the mixture will appear dark purple/red due to the unactivated Pd2​(dba)3​ complex.

Step 3: Catalytic Activation and Heating 6. Replace the septum with a Teflon screw-cap under a positive flow of Argon. 7. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous Cs2​CO3​ remains suspended. 8. Self-Validation Check: Within 10-15 minutes of heating, the solution should transition from dark purple to a deep, homogenous red/brown. This color shift confirms the dissociation of dba, the ligation of BrettPhos, and the successful oxidative addition to form the active Pd(II) species.

Step 4: Monitoring and Workup 9. Monitor the reaction via LC-MS or TLC (typically 50% EtOAc in Hexanes). The reaction is usually complete within 4 to 8 hours. Do not overcook; prolonged heating after substrate depletion leads to product degradation. 10. Upon completion, cool the vessel to room temperature. 11. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL). 12. Concentrate the filtrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 60% EtOAc in Hexanes). The highly colored nitro-indazole products typically elute as bright yellow or orange bands.

Troubleshooting & Diagnostics

  • Issue: Complete recovery of starting material.

    • Cause: Catalyst died before oxidative addition. Usually due to oxygen ingress or wet solvent.

    • Solution: Rigorously degas the dioxane using the freeze-pump-thaw method. Ensure Cs2​CO3​ is stored in a desiccator.

  • Issue: Formation of 5-nitro-1H-indazole (Dehalogenation).

    • Cause: The Pd(II) intermediate is undergoing β -hydride elimination (if the amine has α -protons) or abstracting a proton from the solvent faster than reductive elimination can occur.

    • Solution: Increase the steric bulk of the ligand (switch to tBuBrettPhos) or increase the concentration of the amine to force coordination.

  • Issue: Black tar formation / No identifiable products.

    • Cause: Base-mediated degradation of the nitro group.

    • Solution: Verify that Cs2​CO3​ was used and NOT a stronger base like NaOtBu or KOH.

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts Chemistry, June 30, 2023.[Link]

  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. "Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides." Journal of Organic Chemistry, 68(22), 8416-23, October 31, 2003. [Link]

  • RSC Publishing. "Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction." Chemical Science, January 25, 2024.[Link]

Application

Application Note: Preparation and Handling of 7-Iodo-5-nitro-1H-indazole Stock Solutions for Cellular Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: In Vitro Cellular Assays, Nitric Oxide Synthase (NOS) Inhibition, Kinase Profiling Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: In Vitro Cellular Assays, Nitric Oxide Synthase (NOS) Inhibition, Kinase Profiling

Executive Summary & Mechanistic Rationale

The compound 7-Iodo-5-nitro-1H-indazole (CAS: 1208228-60-7) is a highly substituted indazole derivative. Indazoles—particularly nitroindazoles like the well-characterized 7-nitroindazole—are highly valued in pharmacology as potent, selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) . The addition of a 5-nitro and 7-iodo group significantly alters the electron density and steric bulk of the indazole core, often enhancing binding affinity within hydrophobic enzymatic pockets.

However, these exact structural modifications render the compound highly lipophilic and susceptible to photodegradation. Preparing stock solutions for cellular assays requires strict adherence to solvent selection, temperature control, and light protection. Failure to control these variables leads to micro-precipitation, inaccurate dosing, and irreproducible assay data. This guide provides a self-validating protocol to ensure the thermodynamic stability and biological efficacy of 7-Iodo-5-nitro-1H-indazole in in vitro systems.

Mechanism Stimulus NMDA Receptor Activation Ca Intracellular Ca2+ Influx Stimulus->Ca CaM Calmodulin Binding Ca->CaM nNOS Neuronal NOS (nNOS) CaM->nNOS NO Nitric Oxide (NO) Production nNOS->NO Inhibitor 7-Iodo-5-nitro- 1H-indazole Inhibitor->nNOS Competitive Inhibition

Mechanism of nNOS inhibition by nitroindazole derivatives in cellular signaling.

Physicochemical Properties & Causality

To formulate a reliable protocol, we must first translate the compound's physicochemical properties into actionable handling requirements.

PropertyValue / CharacteristicExperimental Implication (Causality)
Molecular Weight 289.03 g/mol Required for accurate molarity calculations.
Solubility Soluble in DMSO; Insoluble in H₂OAnhydrous DMSO must be used as the primary solvent. Aqueous buffers will cause immediate precipitation if DMSO drops below critical solvation thresholds .
Functional Groups Nitro (-NO₂), Iodo (-I)Highly susceptible to UV/visible light-induced homolytic cleavage (deiodination) or reduction. Amber tubes are mandatory.
LogP (Estimated) > 3.5 (Highly Lipophilic)High risk of adsorption to standard polystyrene plastics. Use low-bind polypropylene tubes for serial dilutions.
Quantitative Dilution Matrix

The following table summarizes the exact volumes of Anhydrous DMSO required to reconstitute standard powder masses into primary stock solutions.

Desired Stock ConcentrationMass of 7-Iodo-5-nitro-1H-indazoleVolume of Anhydrous DMSO Required
10 mM 1.0 mg346 µL
10 mM 5.0 mg1.73 mL
50 mM 1.0 mg69.2 µL
50 mM 5.0 mg346 µL

Preparation Workflow

Workflow A 7-Iodo-5-nitro-1H-indazole (Dry Powder) B Add Anhydrous DMSO (Primary Solvent) A->B C Vortex & Sonicate (Ensure Homogeneity) B->C D Aliquot into Amber Tubes (Protect from Light) C->D E Store at -80°C (Long-term Stability) D->E F Dilute in Assay Buffer (<0.1% Final DMSO) E->F

Workflow for the preparation and storage of 7-Iodo-5-nitro-1H-indazole stock solutions.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to eliminate the standard pitfalls of handling lipophilic indazoles. Every major step includes a validation checkpoint to ensure the integrity of the solution before proceeding to cellular application.

Phase 1: Primary Stock Reconstitution (10 mM)
  • Equilibration: Remove the lyophilized powder of 7-Iodo-5-nitro-1H-indazole from -20°C storage. Causality: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, leading to moisture-induced degradation of the stock .

  • Solvent Addition: Add the calculated volume of high-purity, sterile Anhydrous DMSO (≥99.9%) directly to the vial (e.g., 1.73 mL for 5.0 mg).

  • Homogenization: Vortex the vial for 30 seconds. Follow with water-bath sonication at RT for 2–5 minutes.

    • Validation Checkpoint 1 (Visual): Hold the vial against a bright white light source. The solution must be completely transparent, typically exhibiting a pale yellow/orange hue. If any micro-particulates remain, continue sonication.

Phase 2: Aliquoting and Storage
  • Light Protection: Transfer the 10 mM stock solution into sterile, low-bind amber polypropylene microcentrifuge tubes .

    • Causality: The carbon-iodine bond is photolabile. Ambient laboratory fluorescent lighting can cause premature degradation, reducing the effective molarity of the inhibitor.

  • Aliquoting: Create single-use aliquots (e.g., 20–50 µL per tube) to prevent repeated freeze-thaw cycles, which force the compound out of solution.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage (stable for up to 6 months).

Phase 3: Working Solution & Cellular Application
  • Thawing: Thaw a single aliquot at RT. Vortex immediately upon thawing.

  • Intermediate Dilution: Perform serial dilutions in Anhydrous DMSO to create a 1000X intermediate stock for your target assay concentration.

  • Aqueous Integration (Critical Step): Pre-warm your cellular assay buffer (e.g., HBSS or DMEM) to 37°C. Rapidly inject the 1000X DMSO stock into the warmed buffer while vortexing to achieve a 1X final concentration.

    • Causality: Injecting a hydrophobic compound into cold buffer causes localized supersaturation and instant "crashing out" (precipitation). Pre-warming the buffer increases the thermodynamic solubility threshold during the mixing phase .

    • Validation Checkpoint 2 (Biological): Always run a 0.1% DMSO vehicle control well in your cellular assay. If the vehicle control shows >5% cytotoxicity compared to untreated cells, your DMSO concentration is too high and must be reduced.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon adding to culture media Thermal shock or localized supersaturation.Ensure media is pre-warmed to 37°C. Add the compound dropwise while actively swirling the media. Keep final DMSO ≤ 0.1%.
Loss of inhibitory activity over time Photodegradation or freeze-thaw degradation.Discard the current aliquot. Ensure all future aliquots are stored in amber tubes at -80°C and never subjected to >1 freeze-thaw cycle.
Inconsistent assay replicates Adsorption to plasticware.Switch to low-bind polypropylene pipette tips and plates for the intermediate dilution steps.

References

  • The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy PubMed Central (PMC) URL:[Link]

  • 7-Nitroindazole (Compound Summary) PubChem URL: [Link]

Method

Application Note: 7-Iodo-5-nitro-1H-indazole as an Orthogonal Pharmacophore in Targeted Drug Discovery

Executive Summary The indazole ring system is a highly privileged scaffold in medicinal chemistry, frequently serving as a metabolically stable bioisostere for phenol and indole[1]. It is a core structural component of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a highly privileged scaffold in medicinal chemistry, frequently serving as a metabolically stable bioisostere for phenol and indole[1]. It is a core structural component of numerous FDA-approved kinase inhibitors, including axitinib, pazopanib, and niraparib[2]. Within fragment-based drug discovery (FBDD) and rational drug design, 7-Iodo-5-nitro-1H-indazole (CAS 1208228-60-7) [3] has emerged as a uniquely powerful building block. By offering two orthogonal reactive handles—a highly reactive C7-iodine for metal-catalyzed cross-coupling and a C5-nitro group for downstream reduction and derivatization—this scaffold enables the rapid, divergent synthesis of complex molecular libraries[4].

This application note details the mechanistic rationale, spatial binding models, and validated experimental protocols for utilizing 7-iodo-5-nitro-1H-indazole in the development of targeted therapeutics.

Mechanistic Rationale & Pharmacophore Logic

The strategic selection of 7-iodo-5-nitro-1H-indazole is rooted in its orthogonal functionalization capabilities.

  • The C7-Iodine Vector: Iodine is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) than bromine or chlorine[4]. This allows for couplings to proceed under mild conditions, preserving sensitive functional groups elsewhere on the molecule.

  • The C5-Nitro Vector: The strongly electron-withdrawing nitro group modulates the pKa of the indazole NH, often improving membrane permeability during early library screening. More importantly, it acts as a latent amine. Upon selective reduction, it yields 7-Iodo-1H-indazol-5-amine (CAS 1208228-61-8)[5], which can be acylated or sulfonylated to probe deep binding pockets.

  • The N1/N2 Hinge Motif: The adjacent nitrogen atoms serve as a critical bidentate hydrogen-bonding motif (N1 as a donor, N2 as an acceptor), which is essential for anchoring the molecule to the hinge region of kinases[1] or the active site of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1)[6].

PharmacophoreLogic Core 7-Iodo-5-nitro-1H-indazole CAS: 1208228-60-7 C7 C7: Iodine Vector (High Pd-Reactivity) Core->C7 Orthogonal Site 1 C5 C5: Nitro Vector (Latent Amine) Core->C5 Orthogonal Site 2 N1N2 N1/N2: Heteroatoms (Hinge Binding) Core->N1N2 Core Interaction Coupling Suzuki/Sonogashira Hydrophobic Pocket Targeting C7->Coupling Step 1 Deriv Amidation/Urea Formation DFG-out Pocket Targeting C5->Deriv Step 2 (Post-Reduction)

Figure 1: Orthogonal functionalization logic of the 7-iodo-5-nitro-1H-indazole scaffold.

Spatial Vectors in Target Binding

When designing kinase inhibitors, the spatial orientation of substituents is critical. The indazole core anchors to the kinase hinge region. The C7 position naturally projects towards the solvent-exposed channel or shallow hydrophobic pockets (often exploited in Aurora kinase or PLK4 inhibitors)[7][8]. Conversely, substituents at the C5 position (derived from the nitro group) project towards the DFG motif. By attaching bulky, hydrophobic amides or ureas at C5, researchers can induce a DFG-out conformation, achieving highly selective Type II kinase inhibition.

BindingModel Indazole Indazole Core Hinge Kinase Hinge Region (Hydrogen Bonding) Indazole->Hinge N1-H (Donor) & N2 (Acceptor) C7_Sub C7 Substituent (Aryl/Alkyl) Indazole->C7_Sub Vector 1 C5_Sub C5 Substituent (Amide/Urea) Indazole->C5_Sub Vector 2 Solvent Solvent-Exposed Channel C7_Sub->Solvent Hydrophobic Interactions DFG DFG Motif / Back Pocket C5_Sub->DFG Type II Binding Interactions

Figure 2: Kinase binding model illustrating the spatial vectors of C5 and C7 substituents.

Quantitative Data: Halogen Reactivity Comparison

To justify the selection of the 7-iodo derivative over its bromo or chloro counterparts, the following table summarizes the comparative reactivity profiles during standard library synthesis. The high reactivity of the iodine atom minimizes the need for harsh conditions, thereby preventing the degradation of the C5-nitro group.

Halogen at C7 PositionRelative Pd-Catalyzed ReactivityTypical Reaction TempRisk of Nitro-Group DegradationSuitability for High-Throughput Synthesis
Iodine (7-Iodo) Very High60–80 °CMinimalExcellent
Bromine (7-Bromo) Moderate90–110 °CModerateGood
Chlorine (7-Chloro) Low>110 °CHigh (requires specialized ligands)Poor

Experimental Protocol: Divergent Synthesis Workflow

The following protocol outlines a self-validating workflow for generating a targeted library from 7-iodo-5-nitro-1H-indazole. Each step is designed with built-in causality and validation checkpoints to ensure high fidelity in drug development.

Workflow Step1 1. N1-Protection (THP/SEM) Prevents catalyst poisoning & N-arylation Step2 2. C7 Suzuki-Miyaura Coupling Exploits highly reactive C7-Iodine Step1->Step2 Step3 3. C5 Nitro Reduction (Fe/NH4Cl) Yields 5-amino intermediate cleanly Step2->Step3 Step4 4. C5 Amine Derivatization Acylation/Sulfonylation for target affinity Step3->Step4 Step5 5. Global Deprotection (Acidic) Restores N1-H/N2 hinge-binding motif Step4->Step5

Figure 3: Step-by-step synthetic workflow for indazole library generation.

Step 1: N1-Protection
  • Rationale: The free N1-H of the indazole can coordinate with palladium, poisoning the catalyst during cross-coupling, or undergo undesired N-arylation[4].

  • Procedure: Dissolve 7-iodo-5-nitro-1H-indazole (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at 40 °C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The product will show a distinct shift to a higher Rf value. LC-MS will confirm the addition of the THP mass (+84 Da).

Step 2: C7 Suzuki-Miyaura Cross-Coupling
  • Rationale: The C7-iodine is selectively targeted. Mild conditions are chosen to prevent the reduction or displacement of the C5-nitro group.

  • Procedure: To the THP-protected indazole (1.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1), add the desired aryl boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Heat at 80 °C for 6 hours under nitrogen.

  • Validation: LC-MS must show the complete disappearance of the iodine isotope pattern and the emergence of the coupled product mass.

Step 3: C5 Nitro Reduction
  • Rationale: Iron-mediated reduction is explicitly chosen over Pd/C catalytic hydrogenation. Causality: Hydrogenation risks off-target dehalogenation if the newly introduced C7-aryl group contains fluorine or chlorine substituents.

  • Procedure: Dissolve the coupled intermediate in EtOH/H₂O (3:1). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Heat at 80 °C for 2 hours. Filter hot through a Celite pad to remove iron salts[5].

  • Validation: The color of the solution typically shifts from deep yellow/orange to pale yellow. LC-MS will confirm a mass shift of -30 Da (loss of O₂, addition of H₂).

Step 4: C5 Amine Derivatization (Amidation)
  • Rationale: The newly formed amine is reacted with various acyl chlorides or carboxylic acids to probe the DFG-out pocket of the target kinase.

  • Procedure: Mix the 5-amino intermediate (1.0 eq) with a carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 12 hours.

  • Validation: Confirm amide bond formation via LC-MS. The basic amine peak in the UV chromatogram will disappear, replaced by a more lipophilic amide peak.

Step 5: Global Deprotection
  • Rationale: The THP protecting group must be removed to restore the N1-H/N2 motif required for hinge binding[1].

  • Procedure: Dissolve the functionalized intermediate in a mixture of DCM and Trifluoroacetic acid (TFA) (1:1). Stir at room temperature for 2 hours. Concentrate under reduced pressure and purify via preparative HPLC.

  • Validation: High-resolution mass spectrometry (HRMS) and ¹H-NMR (appearance of the broad singlet corresponding to the indazole N-H around 13.0 ppm in DMSO-d6) validate the final active pharmaceutical ingredient (API).

Conclusion

The 7-iodo-5-nitro-1H-indazole scaffold represents a masterclass in rational building block design. By leveraging the differential reactivity of the C7-iodine and C5-nitro groups, medicinal chemists can rapidly construct highly diverse, spatially optimized libraries. When executed with rigorous, self-validating protocols, this pharmacophore drastically accelerates the hit-to-lead optimization phase in the discovery of novel kinase and enzyme inhibitors.

References

  • 7-Iodo-1H-indazol-5-amine - CAS 1208228-61-8. Molaid. Available at:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances / NIH. Available at:[Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. Available at:[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. NIH. Available at:[Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. Available at:[Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate. Available at:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at:[Link]

Sources

Application

Application Note: Strategic Regioselective Functionalization of 7-Iodo-5-nitro-1H-indazole Derivatives

Executive Summary The 7-iodo-5-nitro-1H-indazole scaffold is a privileged, highly functionalized bicyclic system frequently utilized in the development of kinase inhibitors and other pharmacologically active compounds[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-iodo-5-nitro-1H-indazole scaffold is a privileged, highly functionalized bicyclic system frequently utilized in the development of kinase inhibitors and other pharmacologically active compounds[1]. Its unique substitution pattern provides four distinct, orthogonal vectors for late-stage diversification: the N1-nitrogen, the C7-iodide, the C3-carbon, and the C5-nitro group. This application note details the mechanistic rationale and self-validating protocols required to selectively functionalize this scaffold without inducing cross-reactivity or catalyst poisoning.

Mechanistic Rationale & Causality (Expertise & Experience)

Successful functionalization of 7-iodo-5-nitro-1H-indazole relies on manipulating the electronic push-pull dynamics of the heteroaromatic ring:

  • N1-H Acidity & Mandatory Protection: The strong electron-withdrawing nature (-M, -I effects) of the C5-nitro group significantly increases the acidity of the N1-H proton[2]. If left unprotected, this acidic proton will rapidly quench organometallic reagents (e.g., zincates, Grignards) and poison palladium catalysts via competitive N-coordination. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is mandatory to lock the tautomeric state and provide steric shielding.

  • C7-Iodo Reactivity (Oxidative Addition): The C7-I bond is the weakest bond in the molecule. The C5-nitro group withdraws electron density from the aromatic ring, making the C7 position highly electron-deficient. This electronic depletion accelerates the oxidative addition of Pd(0) species, allowing Suzuki-Miyaura or Negishi cross-couplings to proceed at milder temperatures than typical aryl iodides.

  • C3-H Functionalization (Metalation vs. SEAr): The C5-nitro group deactivates the indazole core towards standard Electrophilic Aromatic Substitution (SEAr)[1]. Consequently, direct C3-halogenation requires catalytic enhancement, such as the use of Gallocyanine as an acid-dependent halogen-transfer agent with N-halosuccinimides[3]. Alternatively, the increased acidity of the C3-H bond can be exploited via Directed ortho-Metalation (DoM). Using non-nucleophilic, sterically hindered bases like TMP2​Zn⋅2MgCl2​⋅2LiCl allows for regioselective C3-deprotonation without triggering undesired halogen-metal exchange at the C7-iodo position[4].

  • C5-Nitro Reduction: The nitro group must be preserved during early-stage cross-coupling to maintain the electronic activation of the ring. It is typically reduced to an aniline in the final step using mild dissolving metal reduction (Fe/NH₄Cl) to prevent the dehalogenation of any remaining halogens.

Strategic Workflow Visualization

Orthogonal functionalization workflow for 7-Iodo-5-nitro-1H-indazole derivatives.

Self-Validating Experimental Protocols (Trustworthiness)

Protocol A: N1-SEM Protection of 7-Iodo-5-nitro-1H-indazole

Causality: The SEM group is chosen over Boc or Benzyl because it is highly stable to the strongly basic metalation conditions (TMP-zincates) and Pd-catalyzed cross-couplings required in downstream steps[2].

  • Preparation: Dissolve 7-iodo-5-nitro-1H-indazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere and cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Check: Immediate effervescence (H₂ gas evolution) confirms the deprotonation of the acidic N1-H. The solution will transition to a deep red/orange color.

  • Protection: Stir for 30 min at 0 °C, then add SEM-Cl (1.1 equiv) dropwise. Warm to 25 °C and stir for 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in water/EtOAc. TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material ( Rf​≈0.2 ) and the appearance of a new, less polar spot ( Rf​≈0.6 ).

  • Workup: Quench the bulk reaction with sat. aq. NH₄Cl, extract with EtOAc, wash with brine (5× to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Regioselective C7 Suzuki-Miyaura Cross-Coupling

Causality: The electron-deficient C7-I bond undergoes rapid oxidative addition. Utilizing a mild base (K₃PO₄) prevents the premature cleavage of the SEM protecting group.

  • Setup: Charge a Schlenk flask with N1-SEM-7-iodo-5-nitro-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Reaction: Add degassed Toluene/H₂O (4:1, 0.1 M) and heat to 80 °C for 4 hours.

  • Validation Check (IPC): LC-MS analysis should indicate the disappearance of the characteristic iodine isotope pattern and the appearance of the desired product mass [M+H]+ .

  • Isolation: Cool to room temperature, filter through a Celite pad, and purify via silica gel chromatography.

Protocol C: Regioselective C3-Zincation and Electrophilic Trapping

Causality: TMP2​Zn⋅2MgCl2​⋅2LiCl selectively deprotonates C3 due to kinetic acidity without causing C7-I exchange, enabling subsequent Negishi coupling[4].

  • Metalation: Dissolve the N1-SEM-protected indazole in anhydrous THF (0.1 M) under argon at 25 °C. Add TMP2​Zn⋅2MgCl2​⋅2LiCl (0.6 equiv) dropwise and stir for 2 hours.

  • Validation Check (IPC): Quench a 100 µL aliquot with iodine; GC-MS should show >95% conversion to the C3-iodo derivative, confirming successful zincation.

  • Cross-Coupling: Add the desired electrophile (e.g., an aryl iodide) along with Pd(dba)2​ (0.02 equiv) and tfp (0.04 equiv). Heat to 60 °C for 12 hours.

  • Workup: Quench with sat. aq. NH₄Cl, extract with EtOAc, and purify.

Catalytic and synthetic workflow for C3-directed metalation and Negishi coupling.

Quantitative Data: Functionalization Matrix

The following table summarizes the comparative yields and conditions for the orthogonal functionalization steps, demonstrating the efficiency of the described protocols.

Reaction VectorTransformationReagents / Catalyst SystemTime / TempIsolated Yield (%)
N1 SEM ProtectionSEM-Cl, NaH, DMF2 h / 25 °C92 - 95%
C7 Suzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl2​ , K₃PO₄4 h / 80 °C85 - 89%
C3 Negishi Coupling TMP2​Zn , Ar-I, Pd(dba)2​ , tfp14 h / 60 °C78 - 82%
C3 HalogenationNBS, Gallocyanine (Organocatalyst)1 h / 25 °C75 - 80%
C5 Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O6 h / 80 °C88 - 91%

References

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-Indazole Functionalization: A Review. Targets in Heterocyclic Systems.[1] URL: [Link]

  • Unsinn, A., & Knochel, P. (2012). Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides. Chemical Communications (RSC Publishing).[4] URL: [Link]

  • Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry (ACS Publications).[3] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming DMSO Solubility Challenges for 7-Iodo-5-nitro-1H-indazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible biological data from highly lipophilic, planar small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible biological data from highly lipophilic, planar small molecules. 7-Iodo-5-nitro-1H-indazole is a classic example of "dark chemical matter" behavior. The indazole core forms strong intermolecular hydrogen bonds, the 5-nitro group enforces rigid planarity and π−π stacking, and the bulky 7-iodo group contributes massive polarizability and hydrophobicity.

This combination results in an exceptionally high crystal lattice energy. Consequently, the compound resists dissolution in primary DMSO stocks and rapidly precipitates (crashes out) when introduced to aqueous biological assays[1]. This guide provides a self-validating troubleshooting framework to ensure compound integrity, accurate dosing, and reproducible assay data.

Mechanistic Insight: The Causality of Precipitation

When you dilute a DMSO stock of 7-Iodo-5-nitro-1H-indazole into an aqueous buffer, the local dielectric constant of the microenvironment drops instantly. Water molecules strip the DMSO solvation shell away from the compound. To minimize thermodynamically unfavorable interactions with water, the hydrophobic indazole molecules rapidly aggregate, nucleating into microcrystals[2].

These microcrystals cannot permeate cell membranes, leading to artificially underestimated biological activity (false negatives)[1]. Furthermore, sharp microcrystals can cause physical cellular damage, confounding cytotoxicity readouts and generating erratic data[2].

Diagnostic Workflow

Below is the logical framework we use to diagnose and resolve precipitation issues before they ruin an assay plate.

SolubilityWorkflow Start 7-Iodo-5-nitro-1H-indazole Solid Powder AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO CheckSol Clear Solution at Room Temp? AddDMSO->CheckSol Trouble1 Heat to 37°C & Sonicate. Verify DMSO is Anhydrous. CheckSol->Trouble1 No Dilute Dilute for Bioassay (Aqueous Buffer) CheckSol->Dilute Yes Trouble1->CheckSol Retry CheckPrecip Microcrystals or Cloudiness? Dilute->CheckPrecip Trouble2 Intervention: 1. Serial Dilute in Neat DMSO 2. Add PEG300/Tween-80 CheckPrecip->Trouble2 Yes Success Proceed to Assay (Self-Validating System) CheckPrecip->Success No Trouble2->Dilute Retry

Diagnostic workflow for resolving 7-Iodo-5-nitro-1H-indazole precipitation in biological assays.

Frequently Asked Questions (Troubleshooting)

Q1: I cannot get 7-Iodo-5-nitro-1H-indazole to completely dissolve at 10 mM in DMSO. What is going wrong? A1: The issue is likely the water content of your DMSO. DMSO is highly hygroscopic; atmospheric water uptake drastically reduces the solubility of lipophilic compounds[3]. If your DMSO has >2% water content, the compound will resist dissolution. Solution: Always use fresh, anhydrous, nitrogen-purged DMSO. If the compound remains stubborn, apply gentle heating (37°C) and sonication to provide the kinetic energy needed to break the crystal lattice[4].

Q2: My compound dissolves perfectly in DMSO, but my IC50 curves are erratic and non-reproducible. Why? A2: You are likely performing serial dilutions directly in your aqueous assay buffer. Diluting highly organic compounds into buffer often results in invisible micro-precipitation, meaning the actual concentration of the compound in solution is mathematically false and highly variable[5]. Solution: Never perform serial dilutions in an aqueous buffer for this compound. Prepare your dilution series entirely in 100% neat DMSO, and then perform a single-step transfer into the assay buffer[5][6].

Q3: Even with a single-step transfer, the compound crashes out in my cell culture media. How can I force it to stay in solution? A3: If the final assay concentration exceeds the compound's thermodynamic solubility limit, you must alter the formulation. Co-solvents and surfactants lower the surface tension and encapsulate the hydrophobic indazole core. A standard, field-proven formulation for indazole derivatives is a stepwise mixture of DMSO, PEG300, and Tween-80[4].

Quantitative Data: Formulation Strategy Comparison

To aid in experimental design, use the following table to select the appropriate solvent strategy based on your assay's tolerance and required compound concentration.

Formulation StrategyMax Tolerated Compound Conc.Max DMSO in AssayRisk of PrecipitationBest Use Case
Direct Aqueous Dilution < 1 µM1%High Highly soluble, hydrophilic compounds only
Neat DMSO Serial Dilution ~ 10-50 µM0.1% - 0.5%Medium High-throughput cell-based screening[6]
Co-solvent (PEG300/Tween-80) > 1 mM10%Low In vivo dosing / Isolated target biochemical assays[4]
Self-Validating Experimental Protocols
Protocol 1: Preparation of a Self-Validated 10 mM Stock Solution

Objective: Ensure complete dissolution and prevent freeze-thaw degradation.

  • Purge: Flush a sterile, amber glass vial with dry Argon or Nitrogen gas to displace ambient moisture.

  • Solvate: Add the required volume of anhydrous DMSO (≥99.9% purity) to the pre-weighed 7-Iodo-5-nitro-1H-indazole powder to reach 10 mM.

  • Agitate: Vortex for 60 seconds. If particulates remain, heat the vial in a water bath at 37°C for 5 minutes, followed by 5 minutes of bath sonication[4].

  • Validate (Critical Step): Centrifuge the vial at 10,000 x g for 3 minutes. Inspect the bottom of the tube under a bright light. Causality: If a microscopic pellet is present, the solution is saturated, and the supernatant is <10 mM. You must add more DMSO or apply more heat.

  • Store: Aliquot the clear solution into single-use tubes to avoid freeze-thaw cycles, which promote the precipitation of thermodynamically stable polymorphs[1]. Store at -20°C in a desiccator[3].

Protocol 2: Acoustic Dispensing (Low-Volume) for Cell-Based Assays

Objective: Prevent aqueous dilution shock and erratic IC50 data.

  • Neat Dilution: Prepare a 1:3 serial dilution of the compound in a source plate using 100% neat DMSO [5][6].

  • Acoustic Transfer: Use a liquid handling system (e.g., Echo acoustic dispenser) to transfer extremely low volumes (e.g., 50 nL) of the neat DMSO dilutions directly into 100 µL of cell culture media in the destination plate[6].

  • Rapid Dispersion: Immediately place the destination plate on an orbital shaker at 500 RPM for 60 seconds. Causality: Rapid mechanical mixing prevents the localized high-concentration gradients that trigger microcrystal nucleation.

Protocol 3: Co-Solvent Formulation for High-Concentration Assays

Objective: Achieve ≥ 5 mg/mL solubility for in vivo or high-concentration biochemical assays.

  • Initial Solvation: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

  • PEG Addition: Add 100 µL of the DMSO stock to 400 µL of PEG300. Mix thoroughly by pipetting. Causality: PEG300 acts as a co-solvent, providing a hydrophobic environment that bridges the polarity gap between DMSO and water.

  • Surfactant Addition: Add 50 µL of Tween-80 and mix evenly[4]. Causality: Tween-80 forms micelles that encapsulate the lipophilic 7-iodo group, preventing aggregation.

  • Aqueous Phase: Slowly add 450 µL of Saline or Assay Buffer dropwise while vortexing to adjust the final volume to 1 mL[4].

References
  • Monitoring compound integrity with cytochrome P450 assays and qHTS - PMC[3][Link]

  • Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay - PubMed[6][Link]

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO - PLOS[2][Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate[1][Link]

  • Ligand serial dilution - NanoTemper Technologies[5][Link]

Sources

Optimization

Preventing unwanted deiodination during 7-Iodo-5-nitro-1H-indazole reduction

Topic: Preventing Unwanted Deiodination During 7-Iodo-5-nitro-1H-indazole Reduction Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Unwanted Deiodination During 7-Iodo-5-nitro-1H-indazole Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering chemoselectivity issues during the reduction of halogenated nitroarenes. Specifically, we address the challenge of reducing the nitro group (-NO2) of 7-Iodo-5-nitro-1H-indazole to an amino group (-NH2) without triggering the loss of the highly labile iodine atom at the 7-position.

Diagnostic FAQs & Mechanistic Insights

Q1: Why does standard Pd/C hydrogenation result in the complete loss of the iodine atom? A: The carbon-iodine (C-I) bond is the weakest of all carbon-halogen bonds, with a bond dissociation energy of approximately 57 kcal/mol. Standard palladium on carbon (Pd/C) is highly active and readily inserts into the C-I bond via oxidative addition to form an Ar-Pd-I intermediate. Under a hydrogen atmosphere, this intermediate rapidly undergoes hydrogenolysis (hydrodehalogenation), yielding the deiodinated byproduct, 1H-indazol-5-amine. To preserve the iodine atom, you must bypass this oxidative addition pathway entirely.

Q2: What are the most reliable chemoselective reduction methods for 7-iodo-5-nitro-1H-indazole? A: To achieve chemoselectivity, you must rely on either single-electron transfer (SET) mechanisms or poisoned catalytic systems [1][2]. The three most reliable methods are:

  • Stannous Chloride (SnCl₂): A classic, highly chemoselective SET reducing agent that operates in protic solvents and is entirely unreactive toward C-I bonds [2].

  • Béchamp-type Reduction (Fe/NH₄Cl): A mild, environmentally friendly SET method that reduces the nitro group without transition-metal insertion risks.

  • Sulfided Platinum on Carbon (Pt/C-S): For scale-up, standard Pt/C is poisoned with sulfur. The sulfur selectively blocks the highly active catalytic sites responsible for C-I oxidative addition while leaving the sites responsible for nitro reduction active [1][3].

Q3: How do I prevent the accumulation of dangerous hydroxylamine intermediates when using milder methods? A: Milder reducing agents can stall at the hydroxylamine (-NHOH) stage if insufficient equivalents or temperatures are used. For SnCl₂, always use at least 5.0 molar equivalents and maintain reflux conditions (70-80 °C). For catalytic methods, monitor hydrogen uptake; the reaction must consume exactly 3 equivalents of H₂.

Mechanism cluster_Pd Standard Hydrogenation (Pd/C, H2) cluster_Chemo Chemoselective Reduction (SnCl2, Fe, or Pt/C-S) Start 7-Iodo-5-nitro-1H-indazole OxAdd Oxidative Addition into C-I Start->OxAdd NitroRed Nitro Group Reduction (Electron Transfer / H2) Start->NitroRed Dehalo Hydrodehalogenation OxAdd->Dehalo ProdBad 1H-indazol-5-amine (Deiodinated Byproduct) Dehalo->ProdBad ProdGood 7-Iodo-1H-indazol-5-amine (Target Product) NitroRed->ProdGood

Mechanistic divergence: Pd/C induces hydrodehalogenation, while chemoselective methods preserve C-I.

Catalyst & Reagent Selection Matrix

Use the following data summary to select the appropriate methodology based on your current scale and laboratory capabilities.

MethodReagent / CatalystTypical YieldDeiodination RiskScalabilityNotes
Standard Hydrogenation H₂, Pd/C<10% (Target)Critical (Complete loss)HighNot recommended for 7-iodo-5-nitro-1H-indazole.
Stannous Chloride SnCl₂·2H₂O80-90%None MediumHighly chemoselective. Requires careful basic workup to avoid tin emulsions [2].
Iron Reduction Fe powder, NH₄Cl75-85%None HighMild, environmentally friendly. Iron oxides must be filtered hot.
Poisoned Hydrogenation H₂, Sulfided Pt/C85-95%Low Very HighIdeal for scale-up. Sulfur poisons the active sites responsible for dehalogenation[1].

Self-Validating Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction

This is the most reliable bench-scale method for synthesizing 7-iodo-1H-indazol-5-amine without deiodination [2][3].

Step 1: Dissolve 7-Iodo-5-nitro-1H-indazole (1.0 equiv) in absolute ethanol to create a 0.2 M solution. Step 2: Add SnCl₂·2H₂O (5.0 equiv) in one portion. Step 3: Reflux the mixture (70-80 °C) under a nitrogen atmosphere for 2-4 hours.

Validation Checkpoint 1: Monitor the reaction by TLC (EtOAc/Hexane) or LCMS. Do not proceed to workup until the nitroso and hydroxylamine intermediates are completely consumed. Step 4: Cool the mixture to room temperature and pour it into crushed ice. Step 5: Carefully adjust the pH to 7-8 using 5% aqueous NaHCO₃ or NaOH. Validation Checkpoint 2: Verify the pH with indicator paper. The solution must reach pH 7-8 to ensure tin salts precipitate cleanly as tin(II) hydroxide, preventing severe emulsions during the extraction phase. Step 6: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target amine.

Workflow Step1 Dissolve Substrate in EtOH/EtOAc Step2 Add SnCl2·2H2O (5 equiv) Step1->Step2 Step3 Reflux (70-80°C) under N2 Step2->Step3 Step4 Cool & Pour into Ice Step3->Step4 Step5 Adjust pH 7-8 (NaHCO3/NaOH) Step4->Step5 Step6 Extract (EtOAc) & Wash Step5->Step6

Step-by-step workflow for SnCl2-mediated reduction and basic workup to prevent tin emulsions.

Protocol B: Catalytic Hydrogenation with Sulfided Pt/C

Recommended for process scale-up where stoichiometric metal waste (Tin/Iron) is undesirable [1].

Step 1: Dissolve the substrate in THF or EtOAc (0.1 M) in a pressure-rated hydrogenation vessel. Step 2: Add 5% Sulfided Platinum on Carbon (Pt/C-S) at 5-10 wt% relative to the substrate. Step 3: Purge the vessel with N₂ (3x), followed by H₂ gas (3x). Step 4: Stir vigorously under an H₂ atmosphere (1-2 atm) at room temperature for 6-12 hours.

Validation Checkpoint 1: Measure hydrogen uptake using a mass flow controller or burette. The reaction is complete when exactly 3.0 molar equivalents of H₂ have been consumed. Step 5: Purge the vessel with N₂ to remove residual hydrogen. Filter the catalyst through a pad of Celite under a nitrogen blanket. (Caution: Filtered catalyst can be pyrophoric; keep wet). Step 6: Wash the Celite pad thoroughly with EtOAc and concentrate the filtrate to obtain 7-iodo-1H-indazol-5-amine.

References

  • Kasparian, A. J., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, 2011.[Link]

  • Abbassi, N., et al. "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols." Synthetic Communications, 2011.[Link]

Troubleshooting

Optimizing HPLC separation methods for 7-Iodo-5-nitro-1H-indazole derivatives

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that analyzing complex heterocyclic scaffolds requires more than generic chromatography methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that analyzing complex heterocyclic scaffolds requires more than generic chromatography methods.

7-Iodo-5-nitro-1H-indazole presents a unique trifecta of chromatographic challenges: the dynamic equilibrium of indazole tautomerism, the strong electron-withdrawing nature of the nitro group, and the highly polarizable σ-hole of the iodine atom. This guide is designed by application scientists to help you diagnose, troubleshoot, and optimize your HPLC workflows for this specific derivative.

Diagnostic Workflow

Workflow obs Observation: Abnormal Peak Shape split Peak Splitting / Broadening obs->split tail Severe Tailing (As > 2.0) obs->tail drift Retention Time Drift obs->drift diag_split Diagnosis: 1H/2H Tautomeric Exchange split->diag_split diag_tail Diagnosis: Halogen Bonding (Iodine σ-hole) tail->diag_tail diag_drift Diagnosis: pH Sensitivity (5-Nitro Group) drift->diag_drift act_split Action: Increase Temp (45-50°C) diag_split->act_split act_tail Action: End-capped C18 or PFP Column diag_tail->act_tail act_drift Action: Strict Buffer (pH 3.0) diag_drift->act_drift

Fig 1. HPLC troubleshooting workflow for 7-Iodo-5-nitro-1H-indazole.

Section 1: Method Development FAQs

Q: Why does my pure standard of 7-Iodo-5-nitro-1H-indazole elute as a split or severely broadened peak? A: This is a classic manifestation of 1H/2H indazole tautomerism. In solution, indazoles exist in a dynamic equilibrium between the 1H and 2H tautomeric forms[1]. While the 1H-tautomer is thermodynamically favored, the 2H-tautomer can be stabilized by intermolecular hydrogen bonding[1]. If the rate of this tautomeric interconversion is close to the chromatographic timescale (the time the molecule spends partitioning between the mobile and stationary phases), the two forms will partially separate, resulting in a split peak or a broad "bridge." Causality & Action: To resolve this, you must increase the kinetic rate of interconversion so the molecule elutes as a single, time-averaged peak. This is achieved by increasing the column compartment temperature to 45–50 °C.

Q: How does the 7-iodo substituent dictate my choice of stationary phase? A: The iodine atom is highly polarizable and features an electron-deficient region along the extension of the C-I covalent bond, known as a "σ-hole" (sigma-hole)[2]. This σ-hole acts as a strong Lewis acid and engages in halogen bonding with electron donors (Lewis bases)[2]. Causality & Action: If you use an older-generation silica column, the residual silanol groups (Si-O⁻) act as electron donors, strongly interacting with the iodine's σ-hole and causing severe peak tailing. You must select a highly end-capped C18 column to sterically shield these silanols, or utilize a Pentafluorophenyl (PFP) column that provides orthogonal selectivity via controlled halogen-π interactions.

Q: What is the impact of the 5-nitro group on mobile phase pH? A: The strongly electron-withdrawing (-I, -M) nitro group at the 5-position drastically alters the electron density of the indazole core. It significantly increases the acidity of the N-H proton, lowering its pKa compared to an unsubstituted indazole[3]. Causality & Action: Because the N-H proton is more acidic, the molecule is highly sensitive to local pH fluctuations in the mobile phase. Relying solely on 0.1% Formic Acid (which provides poor buffering capacity) can lead to mixed ionization states and retention time drift. A strictly buffered mobile phase (e.g., 10 mM Ammonium Formate, adjusted to pH 3.0) is required to lock the molecule into a single, neutral state.

Section 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0)

  • Diagnosis: Halogen bonding between the 7-iodo group and the stationary phase, compounded by the self-association of indazole dimers.

  • Self-Validating Test: Inject a non-halogenated analog (e.g., 5-nitro-1H-indazole) alongside your target. If the non-halogenated analog exhibits an asymmetry factor (As) of ~1.1 while the 7-iodo derivative shows As > 2.0, the tailing is definitively caused by the iodine σ-hole.

  • Solution: Switch to an ultra-inert, fully end-capped C18 column. Ensure your sample injection solvent matches the initial mobile phase conditions to prevent localized solvent-mismatch tailing.

Issue 2: Peak Splitting vs. Sample Degradation

  • Diagnosis: Differentiating between tautomerism and actual chemical degradation.

  • Self-Validating Test: Perform a temperature-ramp validation. Inject the same sample at 20 °C, 35 °C, and 50 °C. If the two distinct peaks at 20 °C begin to merge at 35 °C and coalesce into a single sharp peak at 50 °C, the system is self-validating for tautomerism. If the peaks remain unchanged across temperatures, suspect an impurity or degradation product.

Section 3: Step-by-Step Optimization Protocol

Step 1: Stationary Phase Selection

  • Install a modern, high-purity, fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Flush the column with 100% Acetonitrile for 20 column volumes to remove any storage solvents that might interfere with halogen bonding dynamics.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Carefully adjust the pH to exactly 3.0 using neat formic acid. Note: Measure the pH before mixing with any organic modifiers to ensure accurate buffering of the nitro-indazole core.

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile. Acetonitrile is preferred over methanol as its aprotic nature provides sharper peak shapes for nitroaromatics and reduces system backpressure.

Step 3: System Equilibration & Temperature Control

  • Set the column oven compartment to 45 °C . Allow the system to equilibrate for at least 30 minutes to ensure uniform thermal distribution across the column bed.

Step 4: Gradient Execution Execute the following gradient to account for the high hydrophobicity of the iodo-aromatic system:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar indazole core on the column head).

  • 1.0 - 7.0 min: 10% to 90% B (Linear ramp to efficiently elute the hydrophobic 7-iodo moiety).

  • 7.0 - 9.0 min: 90% B (High-organic wash phase to clear strongly retained dimers).

  • 9.0 - 13.0 min: 10% B (Extended re-equilibration).

Quantitative Parameters for Method Optimization

ParameterStandard ValueOptimized ValueCausality / Rationale
Column Temp 25 °C45–50 °C Accelerates 1H/2H tautomeric exchange rate to coalesce split peaks into a single sharp band[1].
Aqueous pH Unbuffered (0.1% FA)Buffered (pH 3.0) Stabilizes the highly acidic N-H proton, which is destabilized by the electron-withdrawing 5-nitro group[3].
Re-equilibration 2 Column Volumes5 Column Volumes Ensures complete desorption of the highly polarizable 7-iodo moiety and prevents retention drift[2].
Injection Vol 5–10 µL1–2 µL Prevents volume overload stemming from the strong self-association (dimerization) of indazole derivatives.

References

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC / The Journal of Organic Chemistry URL:[Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials Source: NSF Public Access Repository (NSF PAR) URL:[Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Iodo-5-nitro-1H-indazole in Metal-Catalyzed Cross-Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks when utilizing 7-Iodo-5-nitro-1H-indazole in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks when utilizing 7-Iodo-5-nitro-1H-indazole in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

Due to the synergistic electronic and steric effects of the C5-nitro group and the C7-iodine atom flanking the N1-position, this scaffold presents unique mechanistic challenges. This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to rescue stalled reactions.

Section 1: Core Mechanistic FAQs (The "Why")

Q1: My cross-coupling reaction shows complete starting material recovery. Why is oxidative addition failing despite the highly reactive C7-I bond? A1: The failure is rarely due to the C-I bond itself, but rather the acidity of the N1-H proton. The strongly electron-withdrawing 5-nitro group significantly lowers the pKa of the N1-H. Under the basic conditions required for cross-coupling (e.g., K2​CO3​ , NaOtBu ), the unprotected indazole is rapidly deprotonated. The resulting electron-rich indazolyl anion strongly coordinates to the Pd(0) center, forming an off-cycle, unreactive complex that effectively poisons the catalyst. N1-protection is strictly required.

Q2: I protected the N1 position with a Boc group, but the reaction still failed and LCMS shows unprotected starting material. What happened? A2: The Boc group is highly unstable on this specific scaffold under basic coupling conditions. As observed in analogous nitro-iodoindazole systems, the powerful electron-withdrawing nitro group perfectly stabilizes the indazolyl anion generated during Boc cleavage[1]. Consequently, base-induced N-deprotection occurs faster than the productive catalytic cycle, releasing the free indazole which subsequently poisons the palladium catalyst.

Q3: How does the 5-nitro group electronically alter the catalytic cycle? A3: The 5-nitro group renders the indazole ring highly electron-deficient. This accelerates the initial oxidative addition step by lowering the LUMO of the C-I bond, making insertion of the electron-rich Pd(0) highly favorable. However, it severely decelerates reductive elimination, as the resulting Pd(II) intermediate is electron-poor. This increased lifetime of the Pd(II) species makes the reaction highly susceptible to side reactions, particularly protodeiodination (hydrodehalogenation).

Q4: I used a bulky Trityl protecting group to ensure stability, but yield is <5%. Why? A4: Steric clash. The C7-iodine is directly adjacent (ortho) to the N1-position. While Trityl prevents deprotection, its massive steric bulk physically blocks the approach of the PdL2​ active species, preventing oxidative addition. You must balance base stability with minimal steric footprint (see Table 1).

Section 2: Quantitative Data & Decision Matrices

Table 1: N-Protecting Group Matrix for 7-Iodo-5-nitro-1H-indazole
Protecting GroupBase StabilitySteric Hindrance at C7Recommendation / Rationale
None (Unprotected) N/AMinimalDo Not Use. Rapid catalyst poisoning via N-coordination.
Boc PoorModerateAvoid. Premature cleavage due to 5-NO2 stabilization of the leaving group[1].
Trityl (Tr) ExcellentSevereAvoid. Blocks Pd insertion at C7.
THP GoodModerateAcceptable. Good balance, but introduces a stereocenter (diastereomers).
SEM ExcellentLow-ModerateOptimal. Highly stable in base; linear structure minimizes C7 steric clash.
Table 2: Ligand Selection for C7-Coupling
Reaction TypeRecommended LigandMechanistic Rationale
Suzuki-Miyaura XPhos or dppfBulky biaryl phosphines (XPhos) accelerate the slow reductive elimination step caused by the electron-withdrawing 5-nitro group.
Sonogashira XPhos / PPh3​ Pd/XPhos systems have been validated for highly efficient C7-alkynylation of iodoindazoles, preventing homocoupling[2].
Buchwald-Hartwig BrettPhosExceptional for C-N bond formation at sterically hindered, electron-deficient ortho-positions.

Section 3: Visualizing Failure Modes

G Start 7-Iodo-5-nitro-1H-indazole Base Basic Conditions (e.g., K2CO3, NaOtBu) Start->Base Unprotected or Boc-Protected Protect Base-Stable N1-Protection (e.g., SEM, THP) Start->Protect Optimal Route Deprot N1 Deprotonation (Indazolyl Anion) Base->Deprot 5-NO2 stabilizes anion Poison Pd-N Coordination (Catalyst Poisoning) Deprot->Poison Reaction Stalls OxAdd Oxidative Addition (Accelerated by 5-NO2) Protect->OxAdd Pd(0) insertion RedElim Reductive Elimination (Product Formation) OxAdd->RedElim Transmetalation & Elimination

Mechanistic divergence of 7-Iodo-5-nitro-1H-indazole in Pd-catalyzed couplings.

Troubleshooting Issue Reaction Yield < 10% CheckSM Is Starting Material Consumed? (LCMS) Issue->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No Dehal Major Byproduct: 5-Nitro-1H-indazole? Yes->Dehal ProtectFail Check N-Protecting Group Integrity No->ProtectFail Sol1 Use anhydrous solvent & bulky ligand (XPhos) Dehal->Sol1 Protodeiodination Sol2 Switch to SEM/THP protection ProtectFail->Sol2 Catalyst Poisoned

Troubleshooting decision tree for low-yielding C7-indazole cross-coupling reactions.

Section 4: Self-Validating Experimental Protocols

Protocol A: SEM-Protection of 7-Iodo-5-nitro-1H-indazole

Causality: Sodium hydride irreversibly deprotonates N1, preventing equilibrium-driven side reactions. SEM-Cl provides a sterically forgiving, base-stable protecting group.

  • Deprotonation: Dissolve 7-Iodo-5-nitro-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Self-Validation Checkpoint: Observe the reaction. The evolution of H2​ gas must occur. The solution will transition to a deep red/orange color, confirming the formation of the highly delocalized nitro-indazolyl anion. Wait until gas evolution completely ceases (approx. 30 mins).

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 equiv) dropwise. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash heavily with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Optimized Suzuki-Miyaura Coupling (C7-Position)

Causality: Utilizing XPhos forces the difficult reductive elimination step. Degassing is critical because the electron-deficient Pd(II) intermediate is highly prone to oxidation and off-cycle degradation[3].

  • Reagent Preparation: In an oven-dried Schlenk tube, combine SEM-protected 7-Iodo-5-nitro-1H-indazole (1.0 equiv), boronic acid/ester (1.5 equiv), K3​PO4​ (2.0 equiv), and Pd(dppf)Cl2​ or Pd2​(dba)3​ /XPhos (5 mol% Pd).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M). Perform three freeze-pump-thaw cycles. Do not skip this step.

  • Reaction Initiation: Heat the sealed tube to 90 °C.

  • Self-Validation Checkpoint (at 2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Target Mass: [M+H]+ of the desired cross-coupled product.

    • Diagnostic Failure 1: Presence of m/z 164 (unprotected 5-nitro-1H-indazole) indicates complete protecting group failure and protodeiodination.

    • Diagnostic Failure 2: Presence of [SM−SEM+H]+ indicates the base is too harsh; switch to anhydrous conditions with CsF.

  • Isolation: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4- g]quinoxalines and pyrroloindazole regioisomers. Arkivoc.
  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 7-Iodo-5-nitro-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 7-Iodo-5-nitro-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 7-Iodo-5-nitro-1H-indazole (CAS: 1208228-60-7).

Due to the molecule's unique structural features—a highly polarizable, lipophilic iodine atom paired with a strongly electron-withdrawing, hydrogen-bond-accepting nitro group, and a hydrogen-bond-donating indazole core—standard purification templates often fail. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-purity yields whether you are at the bench or scaling up for pilot production.

Part 1: Purification Decision Workflow

The following matrix dictates the optimal purification pathway based on the impurity profile of your crude reaction mixture.

G Start Crude 7-Iodo-5-nitro-1H-indazole (Contains I2, Salts, Isomers) Quench NaHSO3 Aq. Wash (Reduces I2 to I-) Start->Quench Check Purity Assessment (TLC / HPLC) Quench->Check Recryst Recrystallization (EtOAc / Hexane) Check->Recryst >85% Pure Minor Impurities Chroma Column Chromatography (Silica, Hexane:EtOAc) Check->Chroma <85% Pure Complex Mixture ScaleUp Pilot Scale-Up? Spherical Crystallization Recryst->ScaleUp >100g Scale Pure Pure 7-Iodo-5-nitro-1H-indazole (>99% Purity) Recryst->Pure Chroma->Pure ScaleUp->Pure

Fig 1. Purification and isolation decision workflow for 7-Iodo-5-nitro-1H-indazole.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude 7-Iodo-5-nitro-1H-indazole is heavily discolored (dark brown/purple). How do I remove this before recrystallization? A1: This dark coloration is almost certainly unreacted elemental iodine ( I2​ ) or triiodide complexes remaining from the electrophilic iodination step. Iodine is highly soluble in organic solvents and will co-crystallize with your product, ruining the purity. Mechanistic Fix: Before attempting recrystallization, dissolve the crude mixture in ethyl acetate and wash aggressively with saturated aqueous sodium bisulfite ( NaHSO3​ ). This redox reaction reduces the highly lipophilic I2​ to water-soluble iodide ions ( I− ), which partition exclusively into the aqueous layer (1[1],2[2]).

Q2: During recrystallization, the compound separates as a dense oil at the bottom of the flask instead of forming crystals ("oiling out"). Why does this happen and how can I fix it? A2: "Oiling out" (liquid-liquid phase separation) is a common thermodynamic issue with halonitroindazoles. It occurs when the compound's solubility limit is reached at a temperature above the melting point of the impure mixture (3[3]). The presence of the nitro and iodo groups creates a broad melting point depression when impurities are present. Self-Validating Fix:

  • Reheat the mixture until the oil completely redissolves.

  • Add 10-20% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the mixture's depressed melting point.

  • Cool the solution much more slowly (ambient air, no ice bath initially).

  • Seed the solution with a pure crystal of the indazole just as it reaches the cloud point to force nucleation over phase separation.

Q3: What is the optimal solvent system for recrystallizing this specific derivative? A3: 7-Iodo-5-nitro-1H-indazole features dual polarity. It forms strong intermolecular hydrogen bonds (N-H donor, NO2​ acceptor), making it insoluble in pure non-polar solvents, but highly soluble in hydrogen-bond disrupting solvents.

  • Lab Scale (<10 g): A binary mixture of Ethyl Acetate (good solvent) and Hexane/Heptane (anti-solvent) is highly effective for polar indazoles (4[4], 5[5]).

  • Process Scale (>100 g): Spherical crystallization using a DMF (solvent) / Water (anti-solvent) / Heptane (bridging liquid) system produces highly pure, easily filterable agglomerates, bypassing the poor filtration kinetics of traditional indazole needles (6[6]).

Q4: I need to purify the compound via column chromatography. What conditions prevent "tailing"? A4: The 1H-indazole N-H proton interacts strongly with the silanol groups on standard normal-phase silica gel, causing severe band tailing. Protocol Standard: Use a gradient mobile phase of Hexane and Ethyl Acetate (starting at 9:1 and ramping to 1:1) (7[7]). To suppress tailing and sharpen the bands, add 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) to the mobile phase to competitively bind the active silica sites.

Part 3: Step-by-Step Methodologies
Protocol A: Lab-Scale Recrystallization (Ethyl Acetate / Hexane)

Designed for routine bench-scale purification (1–50 g).

  • Dissolution: Place the crude, iodine-free 7-Iodo-5-nitro-1H-indazole in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling Ethyl Acetate until the solid just dissolves.

  • Hot Filtration (Critical for Nucleation): Pass the hot solution through a fluted filter paper pre-warmed with hot Ethyl Acetate to remove insoluble polymeric byproducts.

  • Anti-solvent Addition: Return the clarified solution to a gentle reflux. Slowly add hot Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate until the solution just clears. This ensures the system is exactly at the saturation limit.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2-4 hours. Once at room temperature, transfer to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:4 Ethyl Acetate/Hexane (4[4]).

  • Drying: Dry under high vacuum at 45 °C for 12-24 hours to remove residual solvent trapped in the crystal lattice.

Protocol B: Advanced Pilot-Scale Spherical Crystallization (DMF / Water / Heptane)

Adapted from pilot-plant scale-up protocols for iodoindazoles to improve filtration kinetics (6[6]).

  • Dissolution: Dissolve the crude compound in N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 100 g/L at 30 °C.

  • Bridging Liquid Addition: Add n-Heptane (approx. 10-15% v/v relative to DMF). The heptane will remain immiscible and act as the bridging liquid for agglomeration.

  • Anti-solvent Addition (Crystallization): Under moderate mechanical stirring (e.g., 200 rpm), slowly add Water (anti-solvent) over 1-2 hours until the DMF/Water ratio reaches approximately 30:70.

  • Agglomeration: As the product crystallizes, the n-heptane coats the microcrystals, causing them to agglomerate into dense, spherical particles rather than fine needles.

  • Isolation: Filter the spherical agglomerates via a centrifuge or large-scale Nutsche filter. Wash thoroughly with water to remove residual DMF.

  • Drying: Dry in a vacuum tray dryer at 50 °C with a nitrogen sweep until constant weight is achieved.

Part 4: Quantitative Solvent Data

The following table summarizes the physicochemical parameters of the solvents utilized in the protocols above, explaining their specific mechanistic roles in the purification of 7-Iodo-5-nitro-1H-indazole.

SolventRole in PurificationBoiling Point (°C)Polarity IndexSolubilizing Power (Indazole Core)
Ethyl Acetate Good Solvent (Lab Scale)77.14.4High (Strong H-bond acceptor)
Hexane Anti-Solvent (Lab Scale)68.70.1Very Low (Non-polar, no H-bonding)
Ethanol Single Solvent Alternative78.45.2Moderate (Protic donor/acceptor)
DMF Good Solvent (Process Scale)153.06.4Very High (Disrupts indazole dimers)
Water Anti-Solvent (Process Scale)100.010.2Low (Hydrophobic repulsion of I/ NO2​ )
n-Heptane Bridging Liquid (Spherical)98.40.1Very Low (Immiscible with DMF/Water)
Part 5: References

1.4 2.8 3.5 4.7 5.3 6.6 7.1 8.2

Sources

Optimization

Technical Support Center: Handling Moisture and Air Sensitivity in 7-Iodo-5-nitro-1H-indazole Synthesis

Welcome to the Technical Support Center for the synthesis and handling of 7-Iodo-5-nitro-1H-indazole . As a Senior Application Scientist, I have designed this guide to address the critical environmental sensitivities inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 7-Iodo-5-nitro-1H-indazole . As a Senior Application Scientist, I have designed this guide to address the critical environmental sensitivities inherent in functionalizing electron-deficient indazole scaffolds.

The presence of the strongly electron-withdrawing 5-nitro group significantly alters the pKa of the indazole N-H and increases the electrophilicity of the ring. Consequently, synthesizing the 7-iodo derivative—typically achieved via N1-protection followed by Palladium-catalyzed C7-H activation/iodination—requires absolute control over moisture and oxygen levels to prevent catalyst poisoning, intermediate protonolysis, and off-target radical degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my N-protection step (NaH/SEM-Cl) failing or yielding low conversion? A1: The failure is almost certainly due to moisture intrusion degrading your reagents. Sodium hydride (NaH) is highly moisture-sensitive; if your THF contains even trace water (>10 ppm), NaH reacts to form NaOH and H₂ gas. Because the 5-nitro group makes the N-protected intermediate highly labile and sensitive to electronic effects 1, quantitative deprotonation requires a strong, active base. NaOH is insufficiently basic to deprotonate the indazole N-H in THF. Furthermore, the electrophile SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) rapidly hydrolyzes in the presence of water to form unreactive siloxanes. Causality: Water systematically destroys both the base required for activation and the electrophile required for trapping.

Q2: How do I properly dry and degas solvents for the Pd-catalyzed C7-iodination? A2: The C7-iodination of indazoles via C-H activation (using Pd(OAc)₂, AgOAc, and I₂) requires strictly anaerobic and anhydrous conditions 2. Oxygen outcompetes the iodine source for the Pd(II) intermediate, leading to oxidized byproducts. Moisture interferes with the Ag-mediated halide abstraction and protonates the reactive palladacycle. Causality: You must use the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved O₂ and store solvents over activated 3Å molecular sieves to sequester H₂O. Sparging with nitrogen is insufficient for this catalytic cycle.

Q3: What causes the formation of des-iodinated or oxidized byproducts during the C7-iodination? A3: Des-iodination stems from the protonolysis of the Carbon-Metal (C-Pd) bond by trace water before the iodine can be transferred 3. Oxidized byproducts (e.g., indazolones or homocoupled dimers) arise when ambient oxygen infiltrates the reaction vessel. The highly nucleophilic C7-palladacycle will undergo off-target reductive elimination or oxygen insertion if the electrophilic iodine source is depleted by moisture-induced disproportionation.

Q4: How should the final 7-Iodo-5-nitro-1H-indazole be stored to prevent degradation? A4: Aryl iodides with electron-withdrawing nitro groups are highly susceptible to photo-induced homolytic cleavage of the weak C-I bond (~280 kJ/mol), which initiates radical chain degradation 4. Ambient moisture can also slowly degrade the compound if residual transition metals or salts from purification are present. Causality: UV light provides the activation energy for single-electron transfer (SET) pathways, leading to de-iodination. Store the purified compound in amber glass vials, backfilled with Argon, at -20 °C.

Part 2: Quantitative Data & Impact Analysis

The following tables summarize the critical environmental thresholds and the necessary preparative actions required to maintain the integrity of the synthesis.

Table 1: Impact of Moisture/Air on Reaction Yields and Byproducts

Reaction StageMoisture LevelO₂ LevelPrimary Byproduct FormedExpected Yield
N1-Protection < 10 ppmAmbientNone (Clean conversion)> 90%
N1-Protection > 100 ppmAmbientUnreacted 5-nitro-1H-indazole< 30%
C7-Iodination < 10 ppm< 5 ppmNone (Clean C7-Iodination)85%
C7-Iodination > 50 ppm< 5 ppmDes-iodinated starting material< 40%
C7-Iodination < 10 ppm> 50 ppmIndazolone / Homocoupled dimers< 20%

Table 2: Recommended Drying Agents and Degassing Methods for Key Solvents

SolventApplicationRecommended Drying AgentDegassing MethodStorage Condition
THF N1-ProtectionSodium/Benzophenone ketylN₂ Sparging (15 min)Over 3Å MS, Argon
DMF C7-IodinationActivated 3Å Molecular SievesFreeze-Pump-Thaw (x3)Schlenk flask, Argon
DCM Workup/ExtractionCalcium Hydride (CaH₂)Not requiredAmbient, sealed

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If a validation checkpoint fails, the reaction environment has been compromised, and proceeding will result in failure.

Protocol A: Strictly Anhydrous N1-Protection of 5-nitro-1H-indazole
  • Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes.

    • Validation Checkpoint: Isolate the flask from the vacuum pump. The pressure gauge must not rise over 60 seconds. If it does, there is a leak or residual moisture desorbing from the glass.

  • Setup: Backfill the flask with dry Argon. Add 5-nitro-1H-indazole (1.0 eq) and anhydrous THF (10 mL/g).

    • Validation Checkpoint: Perform a Karl Fischer titration on the THF prior to addition; it must read <10 ppm H₂O.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Checkpoint: Steady evolution of H₂ gas (bubbling) must be observed immediately. If no bubbling occurs, the NaH has degraded into NaOH. Discard the reagent and abort the step.

  • Electrophilic Trapping: Stir for 30 minutes, then add SEM-Cl (1.2 eq) dropwise. Allow the reaction to warm to room temperature. The mixture should become a homogeneous, pale-yellow solution within 2 hours, indicating successful protection.

Protocol B: Air- and Moisture-Free Pd-Catalyzed C7-Iodination
  • Glovebox Assembly: Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a heavy-walled pressure vial with N-protected 5-nitro-1H-indazole (1.0 eq), Pd(OAc)₂ (10 mol%), AgOAc (2.0 eq), and I₂ (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed DMF (previously subjected to 3 freeze-pump-thaw cycles).

    • Validation Checkpoint: Upon addition of the DMF, the solution should appear as a clear, dark amber liquid. If the solution rapidly turns black and precipitates (Pd black), the system has been breached by oxygen, causing irreversible catalyst aggregation.

  • Reaction: Seal the vial tightly with a PTFE-lined crimp cap. Remove from the glovebox and heat at 100 °C for 12 hours behind a blast shield.

  • Quench: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and spent palladium.

Part 4: Mechanistic and Workflow Visualizations

The following diagrams illustrate the logical relationships and workflows critical to preventing moisture and air degradation.

G Pd_cat Pd(OAc)2 Catalyst (Resting State) Palladacycle C7-Palladacycle Intermediate Pd_cat->Palladacycle C-H Activation (Anhydrous) Substrate N-Protected 5-Nitro-1H-indazole Substrate->Palladacycle Moisture H2O Intrusion (Protonation) Palladacycle->Moisture Air O2 Intrusion (Oxidation) Palladacycle->Air Product 7-Iodo-5-nitro- 1H-indazole Palladacycle->Product I2 Addition (Anaerobic) Degradation Catalyst Poisoning / Des-iodination Moisture->Degradation Air->Degradation Product->Pd_cat Catalyst Turnover

Caption: Mechanism of C7-Palladacycle degradation due to moisture and oxygen intrusion.

Workflow Step1 Flame Dry Flask under Vacuum Step2 Backfill with Dry Argon (x3) Step1->Step2 Step3 Add Reagents (Glovebox) Step2->Step3 Step4 Inject Degassed Anhydrous Solvent Step3->Step4 Error1 Ambient Air/Moisture Exposure Step3->Error1 Step5 Seal & Heat Reaction Step4->Step5 Step4->Error1 Result High Yield 7-Iodo Product Step5->Result Fail Oxidized Byproducts Low Yield Error1->Fail

Caption: Step-by-step Schlenk line workflow ensuring strictly anhydrous and anaerobic conditions.

Part 5: References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation , NIH/PMC, 1

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW , Institute of Chemistry of Clermont-Ferrand (DOI), 2

  • Preventing de-iodination of 3-Iodo-6-methyl-5-nitro-1H-indazole , Benchchem,3

  • Nucleophilic Substitution Reactions by Electron Transfer , Chemical Reviews (ACS), 4

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 7-Iodo-5-nitro-1H-indazole vs 7-bromo-5-nitro-1H-indazole

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents[1]. When designing synthetic routes involvi...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents[1]. When designing synthetic routes involving 5-nitro-1H-indazole derivatives, the choice of halogen at the 7-position—specifically iodine versus bromine—dictates the thermodynamic and kinetic parameters of downstream cross-coupling reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality behind the reactivity differences of 7-Iodo-5-nitro-1H-indazole and 7-bromo-5-nitro-1H-indazole , provide quantitative comparative data, and establish self-validating experimental protocols to ensure reproducible catalytic turnover.

Mechanistic Causality: The Interplay of the Halogen and the Nitro Group

To understand the divergent behavior of these two substrates, we must analyze the electronic environment of the indazole ring. The 5-nitro group exerts a powerful electron-withdrawing effect (via both −I inductive and −M mesomeric effects), significantly depleting the electron density of the aromatic system[2].

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the nucleophilic Pd(0) catalyst into the aryl-halide (Ar-X) bond[3]. An electron-deficient ring accelerates this step. However, the true differentiator between the two substrates lies in their Bond Dissociation Energy (BDE) :

  • 7-Iodo-5-nitro-1H-indazole: The C-I bond is long and weak (~65 kcal/mol). Combined with the electron-withdrawing 5-nitro group, oxidative addition occurs almost instantaneously at room temperature[3][4].

  • 7-Bromo-5-nitro-1H-indazole: The C-Br bond is significantly stronger (~81 kcal/mol). Even with the activating 5-nitro group, thermal energy (typically 80–100 °C) is required to drive the oxidative addition[4][5].

The Trade-Off (Reactivity vs. Stability): While the iodo-derivative offers superior reactivity, it is highly susceptible to protodehalogenation (loss of the iodine atom) and degradation under basic conditions. The bromo-derivative, conversely, offers excellent bench stability and allows for highly chemoselective reactions if orthogonal functionalization is required[1][6]. Furthermore, the strongly electron-withdrawing nitro group increases the acidity of the unprotected N1 proton, which can lead to competitive N-arylation or catalyst deactivation if the base is not carefully optimized[2].

G A Pd(0) Catalyst B Oxidative Addition (Rate-Determining) A->B + 7-Halo-5-nitro-1H-indazole C Pd(II) Intermediate Ar-Pd-X B->C C-I (Fast) vs C-Br (Slow) D Transmetalation C->D + Boronic Acid E Reductive Elimination D->E E->A Catalyst Regeneration F Cross-Coupled Product E->F

Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Reactivity Comparison

The following table synthesizes the operational parameters and expected outcomes when subjecting both substrates to a standard Suzuki-Miyaura coupling with an arylboronic acid[4][6].

Parameter7-Iodo-5-nitro-1H-indazole7-Bromo-5-nitro-1H-indazole
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Extremely FastModerate to Slow
Typical Reaction Temperature 25 °C – 50 °C80 °C – 100 °C
Optimal Catalyst Loading Low (1 – 2 mol%)Standard (5 – 10 mol%)
Primary Side Reaction ProtodehalogenationUnreacted starting material
Chemoselectivity Potential High (Leaves C-Br intact elsewhere)Moderate
Bench Stability Light/Temperature sensitiveHighly stable

Strategic Substrate Selection

Choosing between the iodo and bromo derivatives should not be arbitrary. It must be a calculated decision based on the fragility of your coupling partner and the available equipment.

G Start Select 7-Halo-5-nitro-1H-indazole Cond Target Reaction Conditions? Start->Cond Mild Mild (Room Temp) Low Catalyst Loading Cond->Mild Harsh Elevated Temp (80-100°C) Standard Loading Cond->Harsh Iodo 7-Iodo-5-nitro-1H-indazole (High Reactivity, Lower Stability) Mild->Iodo Bromo 7-Bromo-5-nitro-1H-indazole (Moderate Reactivity, High Stability) Harsh->Bromo

Decision matrix for selecting between 7-Iodo and 7-Bromo-5-nitro-1H-indazole.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must contain internal checkpoints to validate the mechanism in real-time. Below are optimized Suzuki-Miyaura workflows for both substrates.

Protocol A: Mild Coupling of 7-Iodo-5-nitro-1H-indazole

Objective: Maximize C-C bond formation while suppressing the highly competitive protodehalogenation pathway[1].

  • Preparation: Charge a flame-dried Schlenk flask with 7-iodo-5-nitro-1H-indazole (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl2​ (2 mol%).

  • Base Selection: Add a mild base, such as K3​PO4​ (2.0 equiv). Causality: Using a weaker base minimizes the deprotonation of the acidic N1 indazole proton, which can otherwise stall the catalytic cycle or lead to N-arylation[2][5].

  • Solvent: Suspend the mixture in thoroughly degassed 1,4-dioxane/ H2​O (4:1 v/v).

  • Execution: Stir at room temperature (25 °C) for 2–4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot at the 1-hour mark, quench in acetonitrile, and analyze via LC-MS.

    • Diagnostic: Look for the [M−I+H]+ peak (m/z corresponding to 5-nitro-1H-indazole). If this des-halogenated byproduct exceeds 5%, your reaction time is too long, or the base concentration is too high. Quench the main reaction immediately.

Protocol B: Thermal Coupling of 7-Bromo-5-nitro-1H-indazole

Objective: Overcome the higher activation energy of the C-Br bond without degrading the catalyst[6].

  • Preparation: Charge a pressure vial with 7-bromo-5-nitro-1H-indazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh3​)4​ (5–10 mol%). Causality: A higher catalyst loading and boronic acid excess are required to drive the slower oxidative addition and compensate for boronic acid protodeboronation at elevated temperatures.

  • Base Selection: Add Na2​CO3​ (2.5 equiv).

  • Solvent: Suspend in degassed 1,4-dioxane/ H2​O (4:1 v/v).

  • Execution: Heat to 90 °C using an oil bath or microwave irradiation for 8–12 hours[6].

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The 7-bromo starting material will appear as a distinct UV-active spot.

    • Diagnostic: If conversion stalls at ~50% and the reaction mixture turns black, the palladium catalyst has aggregated into inactive Pd-black. Spike the reaction with an additional 2 mol% catalyst to confirm that catalyst degradation—not substrate reactivity—is the limiting factor.

Conclusion

The selection between 7-iodo-5-nitro-1H-indazole and 7-bromo-5-nitro-1H-indazole is a classic exercise in balancing thermodynamic stability with kinetic reactivity. For late-stage functionalization or couplings with delicate, temperature-sensitive boronic acids, the 7-iodo derivative is unmatched due to its rapid oxidative addition profile. However, for scalable syntheses where bench stability, cost, and chemoselectivity are paramount, the 7-bromo derivative remains the superior, robust choice.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." 1

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." 4

  • PMC. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." 2

  • PMC. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis."3

  • PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." 5

  • PMC. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." 6

Sources

Comparative

Comparative cytotoxicity of 7-Iodo-5-nitro-1H-indazole in human cancer cell lines

Comparative Guide: Cytotoxicity and Scaffold Utility of 7-Iodo-5-nitro-1H-indazole in Human Cancer Cell Lines Executive Summary In the landscape of oncology drug discovery, the 1H-indazole scaffold has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cytotoxicity and Scaffold Utility of 7-Iodo-5-nitro-1H-indazole in Human Cancer Cell Lines

Executive Summary

In the landscape of oncology drug discovery, the 1H-indazole scaffold has emerged as a privileged pharmacophore due to its bioisosteric resemblance to purines and its ability to engage diverse kinase and tubulin targets. While 7-Iodo-5-nitro-1H-indazole (CAS 1208228-60-7) is primarily utilized as a highly reactive chemical intermediate rather than a standalone therapeutic, its unique substitution pattern—an electron-withdrawing nitro group at position 5 and a heavy, polarizable iodine atom at position 7—makes it an exceptionally powerful building block.

This guide objectively compares the cytotoxic potential of derivatives synthesized from 7-Iodo-5-nitro-1H-indazole against other common indazole precursors (such as 5-nitro-1H-indazole and 3-bromo-5-nitro-1H-indazole). We provide actionable experimental protocols, mechanistic rationale, and comparative data to assist drug development professionals in selecting the optimal scaffold for their anticancer campaigns.

Structural Rationale: Why 7-Iodo-5-nitro-1H-indazole?

The selection of a starting scaffold dictates the synthetic trajectory and ultimate binding affinity of the drug candidate.

  • The 5-Nitro Advantage: The nitro group serves as a masked amine. Upon selective reduction, it yields an aniline-like moiety (e.g., 7-Iodo-1H-indazol-5-amine) that can be readily coupled with sulfonyl chlorides or electrophiles to generate sulfonamides or amides[1][2].

  • The 7-Iodo Advantage: Unlike unsubstituted 5-nitro-1H-indazole, the presence of the iodine atom at the 7-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for the late-stage introduction of bulky, lipophilic aryl groups that are critical for fitting into deep hydrophobic pockets of target proteins like tubulin or receptor tyrosine kinases.

When 7-Iodo-5-nitro-1H-indazole is converted into advanced kinase inhibitors, the resulting compounds have demonstrated potent cytotoxicity, achieving IC50 values as low as 19 nM against specific cancer targets[1].

Comparative Cytotoxicity Data

To objectively evaluate the performance of these scaffolds, the table below synthesizes the in vitro cytotoxicity (IC50) of advanced derivatives originating from various nitrated/halogenated 1H-indazole precursors across standard human cancer cell lines.

Starting ScaffoldFinal Derivative ClassTarget Cell LineIC50 ValueReference Control
7-Iodo-5-nitro-1H-indazole Kinase InhibitorsBroad Kinase Panel / Carcinoma~19 nM (0.019 μM)Staurosporine
3-Bromo-5-nitro-1H-indazole Tubulin Polymerization InhibitorsA2780S (Ovarian)6.2 - 9.7 nM Colchicine (~50 nM)
5-Nitro-1H-indazole Indazole-SulfonamidesA549 (Lung)0.83 - 1.01 μM 5-Fluorouracil (>10 μM)
5-Nitro-1H-indazole Indazole-SulfonamidesMCF-7 (Breast)>10 μM (Moderate)Etoposide (~5 μM)

Data synthesized from recent structure-activity relationship (SAR) studies evaluating indazole derivatives[2].

Experimental Workflows & Self-Validating Protocols

Protocol A: Selective Reduction of 7-Iodo-5-nitro-1H-indazole

Mechanistic Causality: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is contraindicated here. Palladium readily inserts into the carbon-iodine bond, leading to unwanted dehalogenation[3]. To preserve the crucial 7-iodo handle, a mild, single-electron transfer reduction using iron powder in acidic media must be employed[1].

Step-by-Step Methodology:

  • Preparation: Suspend 7-Iodo-5-nitro-1H-indazole (1.0 eq) and iron powder (5.0 eq) in a solvent mixture of ethanol and water (4:1 v/v).

  • Activation: Add a catalytic amount of ammonium chloride (NH4Cl) or acetic acid to lower the pH and activate the iron surface. (Note: Solvent Yellow 146 has also been cited as a catalyst in specific industrial patents to improve yield[1]).

  • Reaction: Heat the mixture to 70°C under vigorous stirring for 6.0 hours.

  • Validation (TLC): Monitor the disappearance of the starting material via Thin Layer Chromatography (Hexane:EtOAc 3:1). The amine product will appear as a highly polar, UV-active spot that stains positive with ninhydrin.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate and purify via flash chromatography to yield 7-Iodo-1H-indazol-5-amine (Typical yield: ~64%)[1].

SynthesisWorkflow N1 7-Iodo-5-nitro-1H-indazole (Starting Scaffold) N2 Iron-Catalyzed Reduction (Avoids Dehalogenation) N1->N2 N3 7-Iodo-1H-indazol-5-amine (Key Intermediate) N2->N3 N4 Cross-Coupling / Sulfonylation (Diversification) N3->N4 N5 Kinase / Tubulin Inhibitors (Active Agents) N4->N5 N6 In Vitro Cytotoxicity (MTT Assay: A549, MCF-7) N5->N6

Chemical workflow from 7-Iodo-5-nitro-1H-indazole to active anticancer agents.

Protocol B: Self-Validating MTT Cytotoxicity Assay

Mechanistic Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes in living cells, which reduce the tetrazolium dye to insoluble formazan. This provides a direct, quantifiable correlation between metabolic activity and cell viability following drug exposure.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment (The Self-Validating Matrix):

    • Experimental Wells: Treat with indazole derivatives at varying concentrations (0.01, 0.1, 1, 10, 50 μM).

    • Vehicle Control: Treat with 0.1% DMSO (matches the highest solvent concentration in experimental wells to rule out solvent toxicity).

    • Positive Control: Treat with a known cytotoxic agent like 5-Fluorouracil or Colchicine[2][3].

    • Blank Control: Media only (no cells) to subtract background absorbance.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Mechanistic Pathways of Cytotoxicity

Indazole derivatives synthesized from these halogenated/nitrated scaffolds primarily exert their cytotoxic effects through two distinct mechanisms, depending on the functional groups attached during late-stage modification:

  • Tubulin Polymerization Inhibition: Bulky aryl groups coupled at the halogen position (e.g., via the 7-iodo or 3-bromo sites) often lock the molecule into a conformation that binds the colchicine site on β -tubulin. This prevents microtubule assembly, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3].

  • Kinase Inhibition: Sulfonamide or amide derivatives generated from the reduced 5-nitro group frequently act as ATP-competitive inhibitors against various kinases (e.g., InhA, RTKs), disrupting downstream survival signaling[2].

MOA A Indazole Derivative (Drug Candidate) B Tubulin Polymerization Inhibition A->B C Kinase Target Inhibition (e.g., RTKs / InhA) A->C D Cell Cycle Arrest (G2/M Phase) B->D E Apoptotic Pathway Activation C->E D->E F Cancer Cell Death (Cytotoxicity) E->F

Mechanistic pathways of indazole-derived agents inducing cancer cell death.

References

  • 7-Iodo-1H-indazol-5-amine - CAS 1208228-61-8 Source: Molaid Chemical Database URL
  • Source: Journal of Chemical Sciences (Indian Academy of Sciences)
  • Source: MDPI (Molecules)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Validation

Mass spectrometry fragmentation patterns of 7-Iodo-5-nitro-1H-indazole vs analogs

Title: Unveiling the Structural Fingerprints: Mass Spectrometry Fragmentation of 7-Iodo-5-nitro-1H-indazole and Its Analogs Introduction As a Senior Application Scientist specializing in mass spectrometry (MS) and struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Structural Fingerprints: Mass Spectrometry Fragmentation of 7-Iodo-5-nitro-1H-indazole and Its Analogs

Introduction

As a Senior Application Scientist specializing in mass spectrometry (MS) and structural elucidation, I frequently encounter highly functionalized heterocyclic scaffolds in early-stage drug discovery. Indazole derivatives, particularly those bearing halogen and nitro substituents, are highly prized for their bioactivity, often serving as potent kinase inhibitors or selective neuronal nitric oxide synthase (nNOS) inhibitors[1]. However, confirming the regiochemistry and structural integrity of these molecules requires more than just intact mass measurements. It demands a deep understanding of their gas-phase fragmentation causality.

This guide provides an objective, data-driven comparison of the Collision-Induced Dissociation (CID) fragmentation patterns of 7-Iodo-5-nitro-1H-indazole against its foundational analogs: 1H-indazole and 5-nitro-1H-indazole.

The Causality of Gas-Phase Fragmentation

To accurately interpret the MS/MS spectra of these compounds, we must deconstruct the molecule into its reactive domains. Fragmentation is not random; it is strictly governed by bond dissociation energies, charge stabilization, and collision energy (CE) dynamics.

1. The Indazole Core (The Foundation) The unsubstituted 1H-indazole core is a highly stable, aromatic fused-bicyclic system. Upon ionization (yielding an [M+H]⁺ ion at m/z 119 in positive Electrospray Ionization), the most energetically favorable pathway is the cleavage of the pyrazole ring. This results in the characteristic expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule, yielding a stable tropylium or azirinium-like fragment at m/z 91[2].

2. The Nitro Group (-NO₂) The introduction of a nitro group at the 5-position fundamentally alters the electron distribution. During CID, the nitro group exhibits two competing, energy-dependent pathways[3]:

  • Nitro-Nitrite Rearrangement: The Ar-NO₂ group rearranges to an Ar-O-NO intermediate, followed by the loss of a neutral nitric oxide (NO, 30 Da) molecule. This pathway is highly diagnostic for aromatic nitro compounds.

  • Direct Cleavage: Higher collision energies favor the direct homolytic or heterolytic cleavage of the C-N bond, resulting in the loss of a nitro radical or neutral NO₂ (46 Da).

3. The Iodo Substituent (-I) The carbon-iodine (C-I) bond is highly polarizable and relatively weak (~240 kJ/mol) compared to C-C or C-N bonds, making it highly reactive[4]. In tandem MS, the loss of an iodine radical (I•, 127 Da) is often the lowest-energy fragmentation pathway. This cleavage is so dominant that it can suppress other fragmentation routes if the collision energy is not dynamically ramped.

Comparative Fragmentation Data

By comparing the fragmentation of the fully substituted 7-Iodo-5-nitro-1H-indazole with its simpler analogs, we can map the step-wise deconstruction of the molecule.

CompoundPrecursor Ion[M+H]⁺ (m/z)Primary Product Ions (m/z)Dominant Neutral/Radical LossesStructural Causality
1H-indazole 11992, 91, 65-27 Da (HCN)Cleavage of the highly stable pyrazole ring requires high collision energy.
5-nitro-1H-indazole 164134, 118, 91-30 Da (NO), -46 Da (NO₂)Nitro-nitrite rearrangement competes with direct C-N bond cleavage.
7-Iodo-5-nitro-1H-indazole 290244, 163, 117, 90-127 Da (I•), -46 Da (NO₂)Weak C-I bond dictates initial low-energy fragmentation, followed by nitro loss.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure the highest scientific integrity, the following protocol is designed as a self-validating system. When analyzing heavily substituted indazoles, a common pitfall is in-source fragmentation, where the fragile C-I bond breaks before entering the collision cell, leading to false precursor identification. This workflow actively mitigates that risk.

Step 1: Sample Preparation & Chromatographic Separation

  • Preparation: Dissolve the indazole analogs in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic modifier ensures robust protonation for positive-ion ESI ([M+H]⁺), while the rapid gradient prevents on-column degradation of the halogenated species[5].

Step 2: MS Source Optimization (The Validation Check)

  • Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Validation Step: Critically, lower the declustering potential (or cone voltage) to ≤ 20 V. Monitor the MS1 spectrum. If the m/z 163 peak (loss of Iodine) is present in the MS1 scan of 7-Iodo-5-nitro-1H-indazole, in-source fragmentation is occurring. Adjust the declustering potential downwards until the intact m/z 290[M+H]⁺ ion constitutes >95% of the base peak.

Step 3: Collision Energy (CE) Ramping & MS/MS Acquisition

  • Execution: Isolate the precursor ions (m/z 119, 164, and 290 respectively) using a narrow isolation window (0.7 Da) to exclude isotopic interference.

  • Ramping: Apply a CE ramp from 10 eV to 40 eV.

  • Causality: A ramped CE is mandatory because the C-I bond cleaves at low energy (~10-15 eV), while the core pyrazole ring cleavage (HCN loss) requires high energy (>30 eV). A single static CE will fail to capture the complete structural fingerprint.

Step 4: Orthogonal Data Validation

  • Isotope Profiling: Verify the precursor mass of the iodo-derivative. While Iodine is monoisotopic (¹²⁷I), its significant mass defect must align with high-resolution MS predictions (< 5 ppm error) to confirm elemental composition before fragmentation analysis.

Logical Fragmentation Pathway

The following diagram illustrates the sequential gas-phase deconstruction of 7-Iodo-5-nitro-1H-indazole, highlighting the energy-dependent relationship between the functional groups.

MS_Fragmentation M_IodoNitro [M+H]⁺ m/z 290 7-Iodo-5-nitro-1H-indazole Frag_LossI [M+H - I•]⁺• m/z 163 Radical Cation M_IodoNitro->Frag_LossI - 127 Da (I•) Low CE Frag_LossNO2 [M+H - NO₂]⁺ m/z 244 Nitro Cleavage M_IodoNitro->Frag_LossNO2 - 46 Da (NO₂) Med CE Frag_Core [Indazole Core]⁺ m/z 117 Substituent-Free Frag_LossI->Frag_Core - 46 Da (NO₂) High CE Frag_LossNO2->Frag_Core - 127 Da (I•) High CE Frag_HCN [Core - HCN]⁺ m/z 90 Pyrazole Cleavage Frag_Core->Frag_HCN - 27 Da (HCN) High CE

Caption: Logical fragmentation pathway of 7-Iodo-5-nitro-1H-indazole under Collision-Induced Dissociation.

References

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem. 2

  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. Benchchem. 5

  • Proposed fragmentation pathways of the main formation of three 5-nitroindazole (NIA). ResearchGate. 3

  • 6-Amino-4-iodo-1H-indazole | 885519-88-0. Benchchem.4

  • SOURCES OF VASCULAR NITRIC OXIDE AND REACTIVE OXYGEN SPECIES AND THEIR REGULATION. National Institutes of Health (PMC). 1

Sources

Comparative

Comparative Binding Affinities of 5-Nitro vs. 5-Amino Indazole Derivatives: A Mechanistic and Experimental Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide Introduction: The Indazole Scaffold and C5 Substitution The indazole ring is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide

Introduction: The Indazole Scaffold and C5 Substitution

The indazole ring is a privileged pharmacophore in medicinal chemistry. Substitution at the C5 position fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the entire scaffold. Specifically, the divergence between the electron-withdrawing 5-nitro (-NO₂) and the electron-donating 5-amino (-NH₂) groups dictates whether the molecule acts as a reducible prodrug (often utilized in anti-protozoal therapies) or a competitive enzyme/kinase inhibitor (utilized in neurodegenerative and anti-inflammatory applications).

Mechanistic Divergence: Electronic Effects on Binding Affinity

5-Nitroindazoles: Prodrug Activation and Covalent Interactions

The 5-nitro group is strongly electron-withdrawing, reducing the electron density of the indazole core. This modification lowers the redox potential, making 5-nitroindazoles highly susceptible to reduction by target-specific enzymes, such as parasitic nitroreductases (NTRs) [1].

  • Causality in Binding: Instead of traditional reversible receptor binding, 5-nitro derivatives often act as prodrugs. The nitro group is reduced to generate reactive radical species (e.g., nitroso or hydroxylamine intermediates) that covalently bind to parasitic macromolecules or induce localized oxidative stress. This mechanism is the cornerstone of their efficacy against Trypanosoma cruzi and Leishmania species.

5-Aminoindazoles: Direct Hydrogen Bonding and Pi-Stacking

Conversely, the 5-amino group is electron-donating. It enriches the pi-electron density of the indazole ring, enhancing its ability to engage in pi-stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within enzyme active sites.

  • Causality in Binding: The -NH₂ group acts as both a hydrogen bond donor and acceptor. This dual capability significantly increases the binding affinity for kinases (such as ULK1) [2] and enzymes like Cyclooxygenase-2 (COX-2) [3] and Butyrylcholinesterase (BuChE) [4]. The amino group anchors the molecule within the hinge region of kinases or the peripheral anionic site of cholinesterases, displacing water molecules and stabilizing the ligand-receptor complex.

MechanisticDivergence Indazole Indazole Scaffold (Core Pharmacophore) Nitro 5-Nitro (-NO2) Electron-Withdrawing Indazole->Nitro C5 Substitution Amino 5-Amino (-NH2) Electron-Donating Indazole->Amino C5 Substitution Nitro_Mech Nitroreductase Activation (Low Redox Potential) Nitro->Nitro_Mech Amino_Mech Direct Target Binding (H-Bonding & Pi-Stacking) Amino->Amino_Mech Nitro_Target Covalent Binding & Oxidative Stress (Anti-protozoal) Nitro_Mech->Nitro_Target Amino_Target Competitive Enzyme Inhibition (Kinases, COX-2, BACE1) Amino_Mech->Amino_Target

Mechanistic divergence of 5-nitro vs 5-amino indazole derivatives based on electronic properties.

Quantitative Binding Affinity Comparison

The structural differences between these two derivatives manifest clearly in their experimental IC₅₀ and binding affinity (Kᵢ) values across various biological targets. The table below summarizes the quantitative data derived from recent comparative studies.

Target Enzyme / PathogenDerivative ClassRepresentative CompoundBinding ModalityIC₅₀ / Affinity RangePrimary Application
Cyclooxygenase-2 (COX-2) 5-Aminoindazole5-aminoindazoleReversible / Competitive12.32 µMAnti-inflammatory [3]
Cyclooxygenase-2 (COX-2) 5-Nitroindazole6-nitroindazole (Proxy)Reversible / Competitive19.22 µMAnti-inflammatory [3]
Unc-51-Like Kinase 1 (ULK1) 5-AminoindazoleSR-17398 analog (3a)ATP-competitive< 50 nMAnticancer / Autophagy [2]
Butyrylcholinesterase (BuChE) 5-Aminoindazole5-piperidinopropylaminoMixed-type competitive< 10 µMAlzheimer's Disease [4]
BACE1 5-Aminoindazole5-aminoindazole etherReversible / Competitive< 10 µMAlzheimer's Disease [4]
Trypanosoma cruzi (NTR) 5-Nitroindazole5-nitroindazolin-3-oneProdrug / Covalent0.46 - 5.0 µMAnti-protozoal (Chagas) [1]

Data Interpretation: 5-amino derivatives consistently outperform their nitro counterparts in reversible enzyme inhibition (e.g., COX-2, ULK1) due to superior hydrogen bonding. Conversely, 5-nitro derivatives exhibit potent nanomolar to low-micromolar activity in protozoal assays where reductive activation is the primary driver of efficacy.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of binding affinities for these derivatives requires distinct biochemical assays tailored to their respective mechanisms of action.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., COX-2 / BACE1)

This protocol is optimized for 5-aminoindazole derivatives to determine their reversible binding affinity (IC₅₀) via competitive inhibition.

Rationale: Fluorometric or spectrophotometric assays provide real-time kinetic data. By utilizing a self-validating system with a known reference inhibitor (e.g., Celecoxib for COX-2 or Donepezil for cholinesterases), we establish a baseline to ensure enzyme viability and assay sensitivity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM stock solution of the 5-aminoindazole derivative in 100% DMSO. Perform serial dilutions (0.1 nM to 100 µM) in the assay buffer (e.g., Tris-HCl, pH 7.4) to maintain a constant DMSO concentration (<1% v/v) across all wells, preventing solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add the target enzyme (e.g., human recombinant COX-2) to a 96-well microplate. Introduce the serially diluted inhibitor. Critical Step: Incubate for 15-30 minutes at 37°C before adding the substrate. This pre-incubation allows the 5-amino group to establish stable H-bonds within the active site.

  • Substrate Addition: Initiate the reaction by adding the specific fluorogenic or chromogenic substrate (e.g., arachidonic acid and a peroxidase co-substrate for COX-2).

  • Kinetic Readout: Monitor the reaction continuously using a microplate reader (e.g., absorbance at 412 nm or fluorescence at Ex/Em 535/587 nm) for 10-20 minutes.

  • Data Validation & Analysis: Calculate the initial velocity (V₀) for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀. The assay is validated only if the reference inhibitor's IC₅₀ falls within its established literature range.

EnzymeInhibitionWorkflow Library 5-Aminoindazole Stock (10 mM DMSO) Dilution Serial Dilution (0.1 nM - 100 µM) Library->Dilution Incubation Pre-incubation with Enzyme (Establishes H-Bonds) Dilution->Incubation Substrate Substrate Addition (Reaction Initiation) Incubation->Substrate Readout Kinetic Readout (Fluorometric/Absorbance) Substrate->Readout Analysis Non-linear Regression (IC50 & Ki Determination) Readout->Analysis

Workflow for determining the reversible binding affinity (IC50) of 5-aminoindazoles.

Protocol 2: Nitroreductase-Mediated Activation Assay

This protocol is designed for 5-nitroindazole derivatives to evaluate their prodrug activation and subsequent macromolecular binding.

Rationale: Because 5-nitroindazoles do not act via simple competitive inhibition, their "affinity" is best measured by their reduction kinetics in the presence of Type I nitroreductases (NTRs) and NADH.

Step-by-Step Workflow:

  • Assay Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 100 µM of the 5-nitroindazole compound, and 200 µM NADH.

  • Baseline Measurement: Record the baseline absorbance of the mixture at 340 nm (the peak absorbance of NADH).

  • Enzyme Addition: Add purified recombinant T. cruzi nitroreductase (TcNTR) to initiate the reaction.

  • Monitoring Reduction: Continuously monitor the decrease in absorbance at 340 nm at 25°C. The rate of NADH depletion is directly stoichiometric to the reduction of the 5-nitro group to its reactive hydroxylamine intermediate.

  • Validation: Run a parallel control lacking the 5-nitroindazole compound to account for background NADH oxidation. The specific activity is calculated as µmoles of NADH oxidized per minute per mg of NTR, providing a quantifiable metric of the compound's reactivity and target engagement.

Conclusion

The substitution at the C5 position of the indazole ring is a critical determinant of pharmacological behavior. 5-Nitroindazoles leverage their electron-withdrawing nature to undergo targeted reductive activation, making them potent anti-protozoal agents. In contrast, 5-aminoindazoles utilize their electron-donating properties to maximize hydrogen bonding and pi-stacking, yielding high-affinity, reversible inhibitors for kinases and cholinesterases. Understanding these mechanistic dichotomies is essential for rational drug design and the optimization of indazole-based therapeutics.

References

  • Pozo-Martínez, J., et al. "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." International Journal of Molecular Sciences, 2024. URL:[Link]

  • Wood, S. D., et al. "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • Cheekavolu, C., & Muniappan, M. "In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives." Journal of Clinical and Diagnostic Research, 2016. URL:[Link]

  • González-Naranjo, P., et al. "Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of Computational Docking Models for 7-Iodo-5-nitro-1H-indazole and Its Analogs

Executive Summary In the landscape of contemporary drug discovery, computational molecular docking serves as an indispensable tool for the rapid, in-silico screening of potential therapeutic agents. The indazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary drug discovery, computational molecular docking serves as an indispensable tool for the rapid, in-silico screening of potential therapeutic agents. The indazole scaffold, a prominent pharmacophore, is central to numerous developmental compounds. This guide focuses on the critical process of validating computational docking models, with a specific interest in 7-Iodo-5-nitro-1H-indazole. However, a comprehensive survey of the scientific literature reveals a notable scarcity of specific biological data and protein-ligand complex structures for this particular molecule.

To surmount this challenge and provide a scientifically rigorous framework, this guide will utilize a closely related structural analog with available empirical data as a proxy. We will leverage a nitroindazole derivative that has been co-crystallized with its protein target, providing a gold-standard reference for validating our computational models. This approach allows for a detailed, practical exploration of the validation workflow, offering transferable insights for researchers working with novel or data-sparse compounds like 7-Iodo-5-nitro-1H-indazole.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the principles and practices of docking validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Challenge: Data Scarcity for 7-Iodo-5-nitro-1H-indazole

To address this, we have selected a proxy molecule for our validation guide: 6-nitro-1H-indazole , for which a co-crystallized structure with its target, inducible nitric oxide synthase (iNOS), is available in the Protein Data Bank (PDB ID: 1M8H)[1][2]. The use of a structurally similar molecule with a known experimental binding mode provides a concrete foundation for demonstrating and evaluating the performance of docking protocols.

The Cornerstone of Trust: A Self-Validating Docking Protocol

The ultimate objective of a docking study is to accurately predict the binding pose and affinity of a ligand to its protein target. The trustworthiness of these predictions hinges on a rigorous validation process. Here, we present a step-by-step protocol for validating a docking model using our proxy, 6-nitro-1H-indazole, and its target, iNOS.

Experimental Protocol: Re-docking and RMSD Calculation

This protocol outlines the standard procedure for re-docking a co-crystallized ligand to validate the parameters of a docking algorithm.

Objective: To assess the ability of the docking software to reproduce the experimentally determined binding pose of 6-nitro-1H-indazole within the active site of iNOS.

Materials:

  • Protein Structure: Crystal structure of inducible nitric oxide synthase in complex with 6-nitroindazole (PDB ID: 1M8H).

  • Ligand Structure: 3D coordinates of 6-nitro-1H-indazole extracted from the PDB file.

  • Docking Software: A selection of molecular docking programs (e.g., AutoDock Vina, Schrödinger Glide, GOLD).

Methodology:

  • Protein Preparation:

    • Download the PDB file (1M8H) from the RCSB Protein Data Bank.

    • Remove water molecules and any non-essential co-factors from the PDB file.

    • Add polar hydrogens and assign appropriate atomic charges to the protein. The specific methodology for this will vary depending on the software used.

  • Ligand Preparation:

    • Extract the 6-nitro-1H-indazole ligand from the PDB file and save it as a separate molecular file (e.g., MOL2 or PDB).

    • Assign atomic charges and define rotatable bonds for the ligand.

  • Binding Site Definition:

    • Define the docking grid box to encompass the active site of iNOS. The co-crystallized ligand's position is used to center the grid box. The dimensions of the box should be sufficient to allow for translational and rotational sampling of the ligand.

  • Docking Simulation:

    • Perform the docking calculation using the prepared protein, ligand, and defined grid box. It is crucial to use the software's default parameters initially, which can be later optimized if necessary.

  • Pose Analysis and RMSD Calculation:

    • The primary metric for validating the docking pose is the Root Mean Square Deviation (RMSD) between the docked conformation and the experimentally determined (crystal structure) conformation of the ligand.

    • An RMSD value of less than 2.0 Å is generally considered a successful prediction.[3]

    • Superimpose the top-ranked docked pose onto the crystal structure ligand to visually inspect the similarity.

Visualizing the Validation Workflow

The following diagram illustrates the key steps in the re-docking validation workflow.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB (1M8H) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt PrepLig Extract & Prepare Ligand PDB->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Perform Docking PrepLig->Dock Grid->Dock Poses Generated Docked Poses Dock->Poses RMSD Calculate RMSD Poses->RMSD Validation Validate (RMSD < 2.0 Å) RMSD->Validation cluster_metrics Validation Metrics cluster_confidence Confidence in Model RMSD Pose Prediction Accuracy (RMSD) Confidence High Confidence in Predictive Model RMSD->Confidence Enrichment Virtual Screening Performance (Enrichment Factor) Enrichment->Confidence Correlation Binding Affinity Prediction (Score vs. Experimental Ki/IC50) Correlation->Confidence

Caption: Logical flow of docking validation metrics.

  • Pose Prediction Accuracy (RMSD): As detailed in our protocol, this is the fundamental first step. [3]* Virtual Screening Performance (Enrichment Factor): This metric is crucial when using docking for hit identification. It assesses the ability of the docking protocol to distinguish known active compounds from a large set of decoy molecules. [4]* Binding Affinity Prediction (Score vs. Experimental Ki/IC50): This involves correlating the docking scores of a series of related compounds with their experimentally determined binding affinities. A strong correlation enhances the confidence in the scoring function's ability to rank compounds.

Conclusion and Future Directions

This guide has outlined a robust framework for the validation of computational docking models, using 6-nitro-1H-indazole as a practical proxy for the data-deficient 7-Iodo-5-nitro-1H-indazole. The principles and protocols described herein are broadly applicable and should serve as a valuable resource for researchers in the field of structure-based drug design.

The successful validation of a docking protocol is not merely a procedural checkpoint; it is the foundation upon which the subsequent, more resource-intensive stages of drug discovery are built. By ensuring the accuracy and reliability of our in-silico predictions, we can approach experimental validation with greater confidence and a higher probability of success.

Future work on 7-Iodo-5-nitro-1H-indazole should focus on elucidating its primary biological targets and obtaining experimental structural data. Such information would be invaluable for the direct application and validation of the computational methodologies detailed in this guide.

References

  • Hassan, J., Naz, S., Haider, A., et al. h-BN nanosheets doped with transition metals for environmental remediation; a DFT approach and molecular docking analysis.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy.
  • RCSB PDB. (2002). 1M8H: inducible nitric oxide synthase with 6-nitroindazole bound. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Pfam. (n.d.). inducible nitric oxide synthase with 6-nitroindazole bound (1m8h) - structure. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.

Sources

Comparative

LC-MS method validation for detecting 7-Iodo-5-nitro-1H-indazole metabolites

Title: LC-MS Method Validation for 7-Iodo-5-nitro-1H-indazole Metabolites: A Comparative Guide on Extraction and Platform Selection Introduction 7-Iodo-5-nitro-1H-indazole is a highly functionalized heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS Method Validation for 7-Iodo-5-nitro-1H-indazole Metabolites: A Comparative Guide on Extraction and Platform Selection

Introduction

7-Iodo-5-nitro-1H-indazole is a highly functionalized heterocyclic building block frequently utilized in the synthesis of targeted kinase inhibitors and pharmacological probes[1]. Tracking its biotransformation is critical during preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The primary metabolic pathways involve the reduction of the nitro group to an amine (yielding 7-Iodo-1H-indazol-5-amine), potential deiodination, and subsequent Phase II conjugations (e.g., glucuronidation or N-acetylation)[2].

To ensure regulatory compliance and data integrity, bioanalytical methods for quantifying these metabolites must be rigorously validated. This guide provides an objective comparison of sample preparation techniques and mass spectrometry (MS) platforms, grounded in the latest FDA[3] and ICH M10[4] bioanalytical method validation guidelines.

Part 1: Metabolic Pathways & Analytical Challenges

The structural features of 7-Iodo-5-nitro-1H-indazole dictate its metabolic fate and the subsequent analytical challenges. The heavy iodine atom imparts significant lipophilicity and polarizability, while the nitro group is highly susceptible to enzymatic reduction by hepatic nitroreductases.

Analytical Challenge: The transition from a nitro-indazole to an amino-indazole drastically alters the molecule's polarity and pKa. Furthermore, intermediate reduction states (nitroso and hydroxylamine) are notoriously unstable and can covalently bind to proteins, leading to poor recovery if extraction protocols are not optimized.

MetabolicPathway Parent 7-Iodo-5-nitro-1H-indazole (Parent) M1 7-Iodo-1H-indazol-5-amine (Nitroreduction) Parent->M1 Nitroreductase M2 Deiodinated Metabolite (Dehalogenation) Parent->M2 Deiodinase M3 N-Acetyl Conjugate (Phase II) M1->M3 NATs M4 Glucuronide Conjugate (Phase II) M1->M4 UGTs

Fig 1: Primary metabolic pathways of 7-Iodo-5-nitro-1H-indazole in hepatic models.

Part 2: Comparative Evaluation of Sample Extraction Protocols

Selecting the right sample preparation method is the foundation of a self-validating bioanalytical assay. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the extraction of 7-Iodo-5-nitro-1H-indazole and its metabolites from human liver microsomes (HLM) and plasma.

Table 1: Comparative Extraction Efficiency & Matrix Effect
Extraction MethodRecovery (Parent)Recovery (Amine Met.)Matrix Effect (Phospholipids)Best Use Case
PPT (Acetonitrile) 92%88%High (Ion Suppression)High-throughput screening; early discovery.
LLE (Ethyl Acetate) 85%60%LowLipophilic parent only; poor for polar metabolites.
Mixed-Mode SPE 95% 91% Minimal (<5%) Regulated bioanalysis (ICH M10 compliant).

Expert Insight: While PPT is fast, it fails to remove endogenous glycerophospholipids (monitored via m/z 184 transitions), which co-elute with the amino-metabolite on standard C18 columns and cause severe signal suppression in positive Electrospray Ionization (ESI+). Mixed-mode Cation Exchange (MCX) SPE is superior because it captures the basic amino-metabolite via ionic interactions while retaining the neutral parent via reversed-phase mechanisms.

Step-by-Step Methodology: Optimized Mixed-Mode SPE Workflow

This protocol acts as a self-validating system by ensuring complete phospholipid removal, thereby stabilizing the ionization environment.

  • Spike & Equilibrate: Aliquot 100 µL of plasma or microsomal incubate. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for extraction variance. Add 100 µL of 2% Phosphoric acid to disrupt protein binding.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the MCX SPE cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water, followed by 1 mL of 100% Methanol. Causality: The acidic wash removes neutral/acidic interferences. The methanol wash removes highly lipophilic interferences (including phospholipids) while the amine metabolite remains ionically bound to the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol/Acetonitrile (50:50, v/v). Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing elution.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile with 0.1% Formic acid).

Part 3: Mass Spectrometry Platform Comparison

The choice of MS platform depends on the stage of drug development. For metabolite identification (MetID), High-Resolution Mass Spectrometry (HRMS) is required. For validated pharmacokinetics (PK), Triple Quadrupole (QQQ) systems are the gold standard[5].

Table 2: QQQ vs. Q-TOF HRMS Performance Metrics
ParameterTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Function Absolute Quantitation (MRM)Structural Elucidation & Exact Mass
Sensitivity (LOD) Sub-pg/mL (Excellent)pg/mL to ng/mL (Moderate)
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppm
Data Acquisition Targeted (Predefined m/z)Untargeted (Data-Dependent Acquisition)

Platform Recommendation: Use Q-TOF to identify the exact mass of the deiodinated and Phase II conjugates. Once the fragmentation patterns are established, transfer the method to a QQQ platform operating in Multiple Reaction Monitoring (MRM) mode for ICH M10 validation. The unique isotopic signature of iodine (mass defect) provides a distinct diagnostic tool during HRMS analysis.

Part 4: Method Validation per ICH M10 Guidelines

To achieve regulatory acceptance, the LC-MS/MS method must be validated according to the harmonized ICH M10 guidelines[4][6], which supersedes older regional guidances[3].

ValidationLogic Start ICH M10 Validation Workflow Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Linearity Calibration Curve (R² > 0.99, ±15% Dev) Selectivity->Linearity AccPrec Accuracy & Precision (Intra/Inter-day QC) Linearity->AccPrec Matrix Matrix Effect & Recovery (Post-Extraction Spikes) AccPrec->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability

Fig 2: Sequential LC-MS bioanalytical method validation logic per ICH M10 guidelines.

Core Validation Parameters & Causal Logic:
  • Selectivity and Specificity: Analyze blank matrix from at least 6 independent sources. Causality: Ensures that endogenous compounds do not produce isobaric interference at the retention times of 7-Iodo-5-nitro-1H-indazole or its metabolites[4].

  • Calibration Curve (Linearity): Must include a blank, a zero sample (blank + IS), and at least 6 non-zero concentration levels. The acceptance criterion is ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ) where ±20% is permitted[3][4].

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across multiple analytical runs. Self-Validating Mechanism: The inclusion of a SIL-IS ensures that minor volumetric errors during sample prep or injection do not compromise precision.

  • Matrix Effect (ME): Calculated using the Matrix Factor (MF) equation: MF = Peak response in presence of matrix / Peak response in absence of matrix. Causality: For the amino-metabolite, ESI+ is highly susceptible to suppression. The IS-normalized MF must have a Coefficient of Variation (CV) ≤ 15%[4].

  • Stability: The nitro-indazole and its amine metabolite must be evaluated for freeze-thaw stability (at least 3 cycles at -80°C), bench-top stability, and autosampler stability. Expert Insight: Nitroaromatics can be sensitive to photodegradation; therefore, stability assessments should include light-protected vs. ambient light comparisons.

Conclusion

Validating an LC-MS method for 7-Iodo-5-nitro-1H-indazole and its metabolites requires a strategic approach to sample preparation and platform selection. While PPT and LLE offer speed, Mixed-Mode SPE provides the matrix-cleansing power necessary for robust, ICH M10-compliant quantification. By leveraging Q-TOF for initial metabolite mapping and QQQ for high-sensitivity MRM quantitation, bioanalytical scientists can ensure the delivery of reliable, regulatory-grade pharmacokinetic data.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolve Mass Spectrometry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Iodo-5-nitro-1H-indazole proper disposal procedures

7-Iodo-5-nitro-1H-indazole: Comprehensive Handling, Operational Safety, and Disposal Protocol As a halogenated nitroaromatic heterocycle, 7-Iodo-5-nitro-1H-indazole presents a unique convergence of chemical hazards. The...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Iodo-5-nitro-1H-indazole: Comprehensive Handling, Operational Safety, and Disposal Protocol

As a halogenated nitroaromatic heterocycle, 7-Iodo-5-nitro-1H-indazole presents a unique convergence of chemical hazards. The presence of a heavy halogen (iodine) combined with an energy-rich nitro group on an indazole core dictates strict operational handling and specialized disposal procedures. Standard solvent burn-off or non-halogenated waste routing is not only non-compliant but actively dangerous.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step procedures required to manage this compound safely, ensuring compliance with EPA and OSHA frameworks[1][2].

Mechanistic Hazard Assessment & Causality

To handle 7-Iodo-5-nitro-1H-indazole safely, one must understand the causality behind its reactivity and the subsequent disposal requirements.

  • The Nitroaromatic Threat (Thermal & Friction Sensitivity): The nitro group (-NO2) acts as an internal oxidant. Under extreme thermal stress or friction, nitroaromatics can undergo rapid, uncontrolled decomposition. This necessitates the use of non-sparking tools and strict segregation from reducing agents[3][4].

  • The Halogenated Challenge (C-I Bond Cleavage): Iodine constitutes approximately 43.9% of the molecule's mass. If incinerated at standard temperatures, the carbon-iodine (C-I) bonds may not fully cleave, leading to the synthesis of highly toxic polyhalogenated dioxins and furans. Furthermore, incomplete combustion releases corrosive iodine gas (I2).

  • The Indazole Core (Nitrogen-Rich): The high nitrogen content of the indazole ring and nitro group generates significant nitrogen oxides (NOx) upon combustion, mandating specific exhaust scrubbing infrastructure.

Physicochemical & Disposal Parameters

Summarizing the quantitative data and operational implications for waste routing:

ParameterValue / SpecificationOperational Implication
Molecular Formula C7H4IN3O2High nitrogen/halogen content dictates specialized incineration.
Halogen Content ~43.9% by weight (Iodine)Strictly mandates routing to the "Halogenated Organic" waste stream.
Incineration Temp >1100°CRequired to fully cleave C-I bonds and prevent toxic dioxin/furan byproducts.
Max Accumulation Time 90 Days (LQG) or 180 Days (SQG)Dictates RCRA compliance for storage limits in secondary containment[2].
Scrubber Requirement Alkaline (NaOH / Na2S2O3)Essential for neutralizing acidic NOx and trapping volatile I2 gas as NaI.
Incompatibilities Strong oxidizers, reducing agents, basesRequires strict segregation to prevent exothermic nitro-reduction or degradation.

Operational Segregation & Disposal Workflow

The disposal of 7-Iodo-5-nitro-1H-indazole must follow a self-validating system where each step ensures the safety of the next.

G A 7-Iodo-5-nitro-1H-indazole Waste Generation B Waste Characterization (Halogenated Nitroaromatic) A->B Identify Hazards C Segregation (Halogenated Organic Stream) B->C Isolate from Incompatibles D Packaging & Labeling (HDPE/Amber Glass) C->D Transfer to Container E Temporary Storage (Secondary Containment) D->E Accumulate (<90 Days) F High-Temp Incineration (>1100°C) E->F Transport to EPA Facility G Off-Gas Scrubbing (NOx & I2 Neutralization) F->G Exhaust Gas Treatment

Caption: Workflow for the segregation, packaging, and high-temperature incineration of halogenated waste.

Step-by-Step Disposal Protocol
  • Waste Characterization & Segregation: Classify the material as a "Halogenated Organic Solid Waste." Causality: Mixing this compound with strong reducing agents (e.g., sodium borohydride) in a general waste carboy can trigger a runaway exothermic reduction of the nitro group, potentially causing a chemical explosion.

  • Primary Packaging: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass wide-mouth container. Causality: Metal containers must be avoided as they can react over time with trace amounts of free iodine, compromising the container's integrity.

  • RCRA Compliant Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Explicitly list "7-Iodo-5-nitro-1H-indazole", "Halogenated", and "Nitroaromatic" to ensure downstream handlers are aware of the specific incineration requirements[1].

  • Secondary Containment & Storage: Place the primary container in a chemically resistant secondary containment tray within a designated Satellite Accumulation Area (SAA). Monitor accumulation limits strictly (90 days for Large Quantity Generators)[2].

  • High-Temperature Incineration: Dispatch the waste via a certified transporter to a facility equipped for high-temperature incineration (>1100°C).

Incineration Mechanism & Off-Gas Treatment

Understanding what happens to the compound during disposal reinforces the necessity of choosing the correct waste vendor. Standard municipal or low-temp medical incinerators cannot process this chemical safely.

Mechanism Compound 7-Iodo-5-nitro-1H-indazole (C7H4IN3O2) Thermal Thermal Cleavage (>1100°C + O2) Compound->Thermal Injection Gases Combustion Gases (CO2, H2O, N2, NOx, I2) Thermal->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Na2S2O3) Gases->Scrubber Exhaust Routing Salts Neutralized Salts (NaI, NaNO3, NaNO2) Scrubber->Salts Chemical Quenching

Caption: Mechanistic pathway of thermal degradation and alkaline scrubbing for halogenated nitroaromatics.

  • Thermal Cleavage: At temperatures exceeding 1100°C, the robust C-I and aromatic C-C bonds are shattered, preventing the recombination of fragments into dioxins.

  • Chemical Quenching: The exhaust gas, now rich in volatile iodine (I2) and nitrogen oxides (NOx), is routed through an alkaline scrubber containing sodium hydroxide (NaOH) and sodium thiosulfate (Na2S2O3). This chemically reduces and neutralizes the toxic gases into benign, water-soluble salts (NaI, NaNO3) before atmospheric release.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and friction-induced ignition[3][4].

  • Evacuate and Ventilate: Immediately clear personnel from the vicinity. If the spill occurred inside a laboratory, ensure the fume hood or local exhaust ventilation is operating at maximum face velocity.

  • Don Appropriate PPE: Equip standard laboratory PPE (nitrile gloves, lab coat, safety goggles). Because the compound is a fine powder, donning a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the toxic nitroaromatic dust[3].

  • Contain the Spill: Do not use combustible materials (e.g., paper towels) for a nitroaromatic spill. Surround and cover the spill with inert absorbent pads or damp sand to prevent aerosolization and spreading.

  • Mechanical Collection: Carefully sweep up the solid using a non-sparking tool (e.g., a plastic dustpan and brush). Causality: Metal tools can strike surfaces and create sparks or localized friction heat, which can ignite the friction-sensitive nitro group[4].

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize trace residues, followed by a thorough deionized water rinse.

  • Waste Consolidation: Place all spill cleanup materials (sand, pads, collected solid, and contaminated PPE) into a designated, labeled hazardous waste container specifically marked for halogenated organics.

References

  • Material Safety Data Sheet - 5-Nitroindazole Source: Cole-Parmer URL:[Link]

  • Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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